molecular formula C5H8BrNO B13122958 (S)-3-Bromopiperidin-2-one

(S)-3-Bromopiperidin-2-one

Cat. No.: B13122958
M. Wt: 178.03 g/mol
InChI Key: CJFHQJDFNSXAOC-BYPYZUCNSA-N
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Description

(S)-3-Bromopiperidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Bromopiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromopiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

(3S)-3-bromopiperidin-2-one

InChI

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

CJFHQJDFNSXAOC-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](C(=O)NC1)Br

Canonical SMILES

C1CC(C(=O)NC1)Br

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and Synthetic Utility of (S)-3-Bromopiperidin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, (S)-3-Bromopiperidin-2-one (CAS: 34433-86-8) emerges as a highly versatile chiral building block[1]. Characterized by a six-membered δ -lactam ring with an α -bromo stereocenter, this scaffold is instrumental in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including antipsychotic agents like (-)-3-PPP (preclamol) and novel macrocyclic dilactams[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its conformational dynamics, the mechanistic rigor required for its diastereoselective synthesis, and the self-validating protocols necessary to deploy it in downstream stereospecific substitutions.

Structural and Conformational Profiling

The reactivity of (S)-3-bromopiperidin-2-one is fundamentally dictated by its 3D conformation. The piperidin-2-one ring typically adopts a half-chair or sofa conformation to minimize ring strain while accommodating the planar amide bond[4].

When synthesized via a chiral pool approach using an auxiliary such as (R)-(-)-2-phenylglycinol, the absolute configuration at the newly formed C-3 center is strictly controlled. NMR analysis is the gold standard for validating this configuration. Specifically, the coupling constant ( J ) of the H-3 proton provides direct evidence of the bromine atom's spatial orientation. In highly functionalized derivatives, H-3 often appears as a doublet of doublets (e.g., J=3.7,2.4 Hz), and the absence of a large trans-diaxial coupling confirms that the proton (and consequently the bromine atom) occupies a pseudoequatorial position within the ring system[5].

Quantitative Data Summary

Table 1: Physicochemical & Spectroscopic Profile

ParameterValue / CharacteristicAnalytical Significance
Chemical Formula C5H8BrNOCore δ -lactam scaffold[1].
Molecular Weight 178.03 g/mol MS validation via distinct M + and M +2 isotopic peaks (1:1 ratio for Br).
1 H NMR (C3-H) δ ~ 3.9 - 4.5 ppm (dd)Downfield shift confirms halogenation α to the carbonyl[5].
Coupling Constant ( J ) J≈3.7,2.4 HzAbsence of trans-diaxial coupling indicates pseudoequatorial orientation[5].
13 C NMR (C3) δ ~ 45 - 50 ppmCharacteristic chemical shift for α -bromo lactam carbons.

Mechanistic Principles of Asymmetric Synthesis

The synthesis of enantiopure (S)-3-bromopiperidin-2-one relies heavily on the diastereoselective bromination of a chiral enolate. By utilizing (R)-(-)-2-phenylglycinol as a chiral auxiliary, we can construct an enantiopure piperidin-2-one intermediate[6].

The causality of the stereocontrol lies in the intramolecular lithium coordination and steric shielding . When the lactam is treated with a strong base (e.g., LiHMDS), the resulting lithium enolate forms a rigid chelate with the oxygen of the chiral auxiliary. The bulky phenyl group of the auxiliary effectively blocks one face (the Re-face) of the enolate. Consequently, when an electrophile like N-Bromosuccinimide (NBS) or Br 2​ is introduced, it is forced to approach from the less hindered Si-face, establishing the (S) configuration at C-3 with high diastereomeric excess[7].

Stereocontrol Enolate 1. Enolate Formation Li+ coordinates auxiliary O and enolate O Shielding 2. Facial Shielding Phenyl ring blocks the Re-face Enolate->Shielding Steric guidance Attack 3. Electrophilic Attack Br+ approaches from unhindered Si-face Shielding->Attack Directs halogenation Product 4. Stereocontrolled Product (S)-3-Bromo configuration established Attack->Product >95% Diastereomeric excess

Fig 1. Mechanism of stereocontrol during the diastereoselective bromination of the enolate.

Downstream Applications: Stereospecific S N​ 2 Displacements

The true value of (S)-3-bromopiperidin-2-one lies in its utility as an electrophilic hub. The α -bromo lactam undergoes highly efficient S N​ 2 nucleophilic substitutions. A prominent application is the diastereoselective arylation using organocuprate reagents[6][8].

Unlike hard nucleophiles (e.g., Grignard or organolithium reagents) which would attack the lactam carbonyl, softer organocuprates exclusively target the C-3 carbon. This S N​ 2 displacement proceeds with clean inversion of stereochemistry, allowing researchers to synthesize enantiopure 3-arylpiperidines—critical precursors for synthesizing medicinally significant alkaloids and therapeutics[2][3].

SyntheticWorkflow A (R)-(-)-2-Phenylglycinol (Chiral Pool) B Piperidin-2-one Intermediate A->B Cyclization C (S)-3-Bromopiperidin-2-one (Target Scaffold) B->C Diastereoselective Bromination D 3-Substituted Piperidines (e.g., APIs) C->D SN2 Arylation (Organocuprates)

Fig 2. Synthetic workflow from chiral pool to API derivatives via (S)-3-Bromopiperidin-2-one.

Validated Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and Quality Control (QC) checkpoints.

Protocol A: Diastereoselective Bromination
  • Objective: Synthesize (S)-3-bromopiperidin-2-one from an enantiopure piperidin-2-one precursor.

  • Causality Check: The reaction must be kept strictly at -78 °C. Higher temperatures increase the kinetic energy, overcoming the steric barrier of the chiral auxiliary and degrading the diastereomeric ratio (dr).

  • Enolate Generation: Dissolve the enantiopure piperidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C. Dropwise, add LiHMDS (1.2 eq). Stir for 45 minutes to ensure complete, kinetically controlled deprotonation without carbonyl addition[7].

  • Electrophilic Addition: Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF and add it slowly to the enolate solution at -78 °C. Note: NBS is preferred over Br 2​ as it provides a controlled, low concentration of electrophilic bromine, preventing over-bromination.

  • Quenching & Workup: After 2 hours, quench the reaction at -78 °C with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • QC Validation: Perform crude 1 H NMR. Look for the characteristic H-3 doublet of doublets at ~4.0 ppm. The expected yield is ~70%[5]. If dr is < 95:5, purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Organocuprate-Mediated S N​ 2 Arylation
  • Objective: Stereospecific conversion of (S)-3-bromopiperidin-2-one to an (R)-3-arylpiperidine derivative.

  • Causality Check: The use of CuCN is mandatory to form the lower-order or higher-order cuprate, which softens the nucleophile and completely suppresses unwanted carbonyl attack[6].

  • Cuprate Formation: Suspend CuCN (1.5 eq) in anhydrous THF at -78 °C. Slowly add the desired Arylmagnesium bromide (ArMgBr, 3.0 eq). Stir for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete transmetalation, before re-cooling to -78 °C.

  • Substitution: Add a solution of (S)-3-bromopiperidin-2-one (1.0 eq) in THF dropwise to the cuprate reagent. Maintain at -78 °C for 4 hours.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous NH 4​ Cl and NH 4​ OH to solubilize copper salts. Extract with Et 2​ O, dry, and concentrate.

  • QC Validation: Confirm inversion of stereochemistry via 2D NOESY NMR. The absence of the α -bromo carbon peak (~45-50 ppm) and the appearance of aromatic signals confirm successful arylation.

Table 2: Reaction Metrics & Quality Control

MetricExpected ValueCausality / QC Implication
Bromination Yield ~70%Steric hindrance from the auxiliary limits absolute conversion but ensures high facial selectivity[5].
Diastereomeric Ratio (dr) > 95:5Validates the efficiency of Re-face shielding by the phenyl group[7].
Arylation Yield 65 - 80%Soft nucleophilicity of cuprates prevents carbonyl addition, maximizing S N​ 2 displacement[6].

References

  • Design and synthesis of a new chiral macrocyclic dilactam and its characterization by NMR and single-crystal X-ray diffraction. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2024. URL:[Link]

  • Origin of Stereochemical Reversal in Meyers-Type Enolate Alkylations. Importance of Intramolecular Li Coordination and Solvent Effects. Organic Letters, 2003. URL:[Link]

  • Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry, 2002. URL:[Link]

  • Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(-)-2-phenylglycinol with organocuprate reagents. Tetrahedron Letters, 2011. URL:[Link]

Sources

physical properties of (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Bromopiperidin-2-one

Executive Summary

(S)-3-Bromopiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized lactam, it serves as a versatile stereospecific building block for the synthesis of more complex molecular architectures, particularly in the development of targeted protein degraders and other novel therapeutics. The precise stereochemical orientation of the bromine atom at the C3 position is critical for its intended biological activity and downstream synthetic utility.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of (S)-3-Bromopiperidin-2-one. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this reagent for its effective handling, characterization, and implementation in synthetic workflows. We will delve into its structural and stereochemical properties, spectroscopic signatures for identity confirmation, and essential safety and handling protocols.

Core Molecular and Physical Properties

The fundamental physical and chemical properties of 3-Bromopiperidin-2-one are summarized below. It is important to note that while much of the publicly available data pertains to the racemic mixture, these core properties are foundational for the (S)-enantiomer.

PropertyValueSource
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
CAS Number 34433-86-8 (for racemic mixture)[1][2][3]
Physical Form Solid[2][3]
Appearance Typically a white to off-white or yellow solid.
Purity (Typical) ≥95%[2][3]
Storage Conditions Store at 2-8°C under an inert atmosphere.[2] Keep container tightly sealed in a dry, well-ventilated place.

Stereochemistry and Optical Properties

The defining characteristic of the target molecule is its chirality, centered at the C3 carbon. The "(S)" designation denotes a specific three-dimensional arrangement of the substituents at this stereocenter.

The Significance of the (S)-Configuration

In drug development, stereoisomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. The pharmacophore of the infamous drug thalidomide, for instance, is 3-aminopiperidine-2,6-dione, where the (R)-enantiomer possessed the desired sedative effects while the (S)-enantiomer was responsible for its devastating teratogenic effects.[4] Therefore, ensuring the enantiomeric purity of a chiral building block like (S)-3-Bromopiperidin-2-one is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients.

Optical Rotation

The most direct experimental verification of the bulk enantiomeric composition of a chiral compound is through polarimetry. This technique measures the rotation of plane-polarized light as it passes through a solution of the sample.

  • Principle: A solution of a single enantiomer will rotate the light in a specific direction, either clockwise (dextrorotatory, "+") or counter-clockwise (levorotatory, "-"). The opposite enantiomer will rotate light by an equal magnitude but in the opposite direction. A racemic mixture will exhibit no net rotation.

  • Measurement: The specific rotation, [α], is a characteristic constant for a compound under defined conditions (temperature, wavelength, solvent, and concentration). It is reported as: [α]ᵀλ = α / (l × c) , where:

    • T is the temperature (e.g., 20°C).

    • λ is the wavelength of light (typically the sodium D-line, 589 nm).

    • α is the measured rotation.

    • l is the path length of the polarimeter cell (in dm).

    • c is the concentration of the sample (in g/mL).

For (S)-3-Bromopiperidin-2-one, a non-zero specific rotation value would confirm its chiral nature. The sign (+ or -) and magnitude are key quality control parameters to verify the correct enantiomer and its purity.

Spectroscopic and Analytical Characterization

Confirming the structural integrity of (S)-3-Bromopiperidin-2-one requires a suite of spectroscopic techniques. Below are the expected signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring. The proton at the C3 position (adjacent to the bromine) would appear as a multiplet, with its chemical shift significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and carbonyl group. The N-H proton of the lactam would likely appear as a broad singlet. Protons at C4, C5, and C6 would reside in the aliphatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon (carbonyl) would have the most downfield chemical shift (typically >165 ppm). The C3 carbon, bonded to the bromine, would also be significantly downfield compared to the other aliphatic carbons (C4, C5, C6).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.

  • Expected M/z: The nominal molecular weight is 178 g/mol .[1]

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This doublet is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ , characteristic of the carbonyl group in a six-membered lactam.

  • N-H Stretch: A moderate absorption band should appear around 3200-3400 cm⁻¹ , corresponding to the N-H bond of the secondary amide (lactam).

Workflow for Identity and Purity Confirmation

A self-validating protocol is essential when working with critical reagents. The following workflow outlines the steps a researcher should take upon receiving a sample of (S)-3-Bromopiperidin-2-one to ensure its identity, integrity, and purity before use in a synthetic protocol.

G cluster_0 Sample Reception & Initial Checks cluster_1 Spectroscopic & Physical Analysis cluster_2 Decision & Final Approval Sample Receive Sample of (S)-3-Bromopiperidin-2-one Visual Visual Inspection (Color, Form) Sample->Visual Doc Documentation Review (CoA, Purity, CAS#) Visual->Doc MS Mass Spectrometry (MS) - Confirm MW (178.03) - Verify Br Isotopic Pattern (M, M+2) Doc->MS Proceed if docs are OK NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Structural Skeleton MS->NMR Polarimetry Polarimetry - Measure Specific Rotation [α] - Confirm Chiral Integrity NMR->Polarimetry Decision Data Corroboration Does all data match expected values? Polarimetry->Decision Analyze Results Pass PASS: Release for Synthetic Use Decision->Pass Yes Fail FAIL: Quarantine & Contact Supplier Decision->Fail No

Caption: Workflow for quality control and identity verification.

Safety, Handling, and Storage

(S)-3-Bromopiperidin-2-one is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

The compound is classified with several hazards that require stringent safety measures.[1]

PictogramGHS CodeHazard Statement
alt text alt text GHS05, GHS07Danger
H302Harmful if swallowed.[1]
H314Causes severe skin burns and eye damage.[2][3]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid all personal contact, including inhalation.[5] Prevent dust generation. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash immediately with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth and seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[2]

References

  • Wiley-VCH. (2007). Supporting Information.
  • PubChem. (n.d.). 3-Bromopiperidin-2-one. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). 3-Bromopiperidin-2-one.
  • iChemical. (n.d.). 3-bromopiperidine-2,6-dione.
  • ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione.
  • Apollo Scientific. (n.d.). 3-Bromopiperidine-2,6-dione Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Bromopiperidine-2,6-dione.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-hydroxypyridine.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromopiperidine hydrobromide.
  • Tokyo Chemical Industry. (n.d.). 3-Bromopiperidine-2,6-dione.
  • ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione synthesis.
  • ChemScene. (n.d.). 3-Bromopiperidine-2,6-dione.
  • Advanced ChemBlocks. (2026). (S)-3-Bromopiperidine-2,6-dione.
  • ResearchGate. (n.d.). Optical rotation values of products.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). 3-Bromopiperidine-2,6-dione.
  • Sigma-Aldrich. (n.d.). 3-Bromopiperidin-2-one.
  • Google Patents. (n.d.). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • PMC. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

Sources

A Senior Application Scientist's Guide to (S)-3-Bromopiperidin-2-one: From Physicochemical Properties to Practical Solubility Determination

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Bromopiperidin-2-one is a chiral lactam that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical agents. Its utility in synthetic protocols is fundamentally governed by its solubility in organic solvents. A comprehensive understanding of its solubility profile is not merely academic; it is a critical prerequisite for efficient reaction setup, process optimization, purification, and formulation. This guide provides a foundational understanding of the physicochemical properties of (S)-3-Bromopiperidin-2-one, a detailed, field-proven protocol for determining its equilibrium solubility, and insights into the practical application of this data. While a comprehensive public database of its solubility in all organic solvents is not available, this document equips the research scientist with the necessary framework to generate this critical data reliably and interpret it effectively.

Physicochemical Characterization and Solubility Rationale

To predict and understand the solubility of (S)-3-Bromopiperidin-2-one, we must first examine its key molecular properties. These characteristics provide the causal basis for its behavior in various solvent systems.

PropertyValueSourceImplication for Solubility
Molecular Formula C₅H₈BrNO[1]-
Molecular Weight 178.03 g/mol [1]Influences mass-based solubility calculations (e.g., mg/mL).
Physical Form SolidCrystal lattice energy must be overcome by solvent-solute interactions.
Calculated LogP 0.9[1]A LogP value near 1 suggests a balanced hydrophilic-lipophilic nature, predicting moderate solubility in both polar and some nonpolar solvents.
Hydrogen Bond Donors 1 (Amide N-H)[2]Can donate a hydrogen bond, favoring solubility in protic and polar aprotic solvents that are H-bond acceptors (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 1 (Carbonyl C=O)[2]Can accept a hydrogen bond, favoring solubility in protic solvents (e.g., water, ethanol, methanol).
Polar Surface Area (TPSA) 29.1 Ų[1]A relatively low TPSA suggests that the molecule is not excessively polar, supporting its potential for solubility in less polar organic solvents.

The "Like Dissolves Like" Principle in Action: The structure of (S)-3-Bromopiperidin-2-one—featuring a polar lactam ring (amide group), a hydrogen bond donor (N-H), and an acceptor (C=O), combined with a moderately lipophilic brominated alkyl chain—predicts a versatile but nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with both the amide proton and the carbonyl oxygen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have strong dipole moments, which should effectively solvate the polar lactam core. A related compound, 3-Bromo-2,6-piperidinedione, is noted to be soluble in polar organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents. While the alkyl backbone provides some nonpolar character, the dominant polar lactam functionality will hinder dissolution in highly nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may offer moderate solubility, capable of interacting with the molecule through dipole-dipole forces.

Experimental Protocol: Equilibrium Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] It is a robust and self-validating system when executed with precision.

Materials and Equipment
  • (S)-3-Bromopiperidin-2-one (solid, purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid (S)-3-Bromopiperidin-2-one to a series of pre-weighed glass vials. "Excess" is critical; enough solid must be added to ensure a solid phase remains at equilibrium. A starting point is ~10-20 mg of solid for every 1 mL of solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for pharmaceutical compounds to ensure the dissolution process is complete.[4][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.[4]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of (S)-3-Bromopiperidin-2-one of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Accurately dilute the filtered saturated solution (from step 5) with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.[5][6]

  • Calculation and Reporting: Calculate the original solubility, accounting for the dilution factor. Report the solubility in both mass/volume (mg/mL) and molar (mol/L) units at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Isothermal Shake-Flask method, a self-validating protocol ensuring accurate and reproducible results.

G cluster_prep 1. Preparation Phase cluster_equilibration 2. Equilibration Phase cluster_separation 3. Separation Phase cluster_analysis 4. Analysis Phase A Add Excess Solid (S)-3-Bromopiperidin-2-one B Add Known Volume of Organic Solvent A->B to vial C Seal & Agitate (24-72h at const. Temp) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm PTFE filter) D->E collect clear liquid G Dilute Filtered Sample E->G F Prepare Calibration Standards H HPLC Analysis F->H G->H I Calculate Solubility (mg/mL & mol/L) H->I

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and application.

Table 1: Solubility Data Template for (S)-3-Bromopiperidin-2-one at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic MethanolExperimental DataCalculated Datae.g., Clear solution
EthanolExperimental DataCalculated Data
Polar Aprotic AcetonitrileExperimental DataCalculated Data
DMSOExperimental DataCalculated Data
DMFExperimental DataCalculated Data
Ester Ethyl AcetateExperimental DataCalculated Data
Chlorinated DichloromethaneExperimental DataCalculated Data
Nonpolar TolueneExperimental DataCalculated Datae.g., Very low solubility
HeptaneExperimental DataCalculated Datae.g., Practically insoluble

Interpreting the Results: High solubility in solvents like DMSO or DMF makes them excellent choices for preparing concentrated stock solutions for screening or as reaction media. Moderate solubility in solvents like ethyl acetate or dichloromethane may be ideal for purification steps such as column chromatography or crystallization. Low solubility in nonpolar solvents like heptane can be exploited for precipitation or trituration to purify the compound.

Diagram: Logic of Solvent Selection and Application

This diagram illustrates the relationship between the compound's intrinsic properties, the choice of solvent, and the resulting practical applications in a laboratory setting.

G cluster_compound Compound Properties cluster_solvents Solvent Selection Rationale ('Like Dissolves Like') cluster_apps Practical Applications Prop Physicochemical Profile - Polarity (Lactam) - H-Bonding Capacity - LogP ~0.9 Polar High Polarity (e.g., DMSO, MeOH) Prop->Polar strong interactions Intermediate Intermediate Polarity (e.g., EtOAc, DCM) Prop->Intermediate moderate interactions Nonpolar Low Polarity (e.g., Heptane) Prop->Nonpolar weak interactions App_Reaction Reaction Medium Stock Solutions Polar->App_Reaction enables high conc. App_Purify Chromatography Crystallization Intermediate->App_Purify enables differential mobility App_Isolate Precipitation Trituration Nonpolar->App_Isolate enables phase separation

Caption: Relationship between molecular properties, solvent choice, and lab use.

Safety and Handling

(S)-3-Bromopiperidin-2-one is a hazardous substance and must be handled with appropriate care in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Some suppliers also indicate it causes severe skin burns and eye damage (H314).

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by the supplier.

Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before handling this chemical.

Conclusion

Understanding the solubility of (S)-3-Bromopiperidin-2-one is not a passive data-gathering exercise but an active experimental necessity for any scientist utilizing this key synthetic intermediate. By leveraging an understanding of its physicochemical properties and applying robust experimental protocols like the isothermal shake-flask method, researchers can generate the reliable data needed to streamline workflows, optimize reaction and purification conditions, and ultimately accelerate the drug development process. This guide provides the foundational principles and a practical, self-validating methodology to achieve that goal.

References

  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393. (While not directly cited, this provides background context on the importance of such properties).
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]

  • PubChem. (n.d.). 3-Bromopiperidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • Bakhsh, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

Sources

Technical Whitepaper: (S)-3-Bromopiperidin-2-one – Molecular Characterization, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the spatial orientation of pharmacophores is a primary determinant of a drug's efficacy and safety profile. (S)-3-Bromopiperidin-2-one is a highly versatile, chiral heterocyclic building block widely utilized in the synthesis of functionalized piperidines, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The valerolactam (piperidin-2-one) ring provides critical conformational rigidity, while the bromine atom at the C3 position serves as an ideal leaving group for stereospecific nucleophilic substitutions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. This whitepaper details the physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed to ensure high enantiomeric purity and yield.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of (S)-3-Bromopiperidin-2-one is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The compound features a hydrogen bond donor (the amide nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen), making it highly interactive in polar environments[1].

Quantitative Data Summary
ParameterSpecification
Compound Name (S)-3-Bromopiperidin-2-one
Racemate CAS Number 34433-86-8
Molecular Formula C5H8BrNO
Molecular Weight 178.03 g/mol
Monoisotopic Mass 176.9789 Da
Stereochemistry (S)-configuration at C3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area (tPSA) 29.1 Ų

Data aggregated from authoritative chemical databases,[1],[2].

Mechanistic Synthesis & Stereocontrol

The synthesis of enantiopure (S)-3-Bromopiperidin-2-one typically relies on the initial generation of the racemic mixture, followed by rigorous chiral resolution. Direct asymmetric synthesis is possible but often economically prohibitive at scale due to the cost of chiral catalysts[3].

The classical and most scalable approach involves the α-bromination of 2-piperidone. Because the mono-bromination of lactams is notoriously difficult to control (often resulting in a mixture of unreacted starting material, mono-brominated, and di-brominated products), the standard protocol intentionally drives the reaction to 3,3-dibromo-2-piperidone . This is followed by a highly controlled, selective hydrodehalogenation to yield the racemic mono-bromo product[4].

SynthesisWorkflow SM 2-Piperidone (Starting Material) Int1 3,3-Dibromo-2-piperidone (Intermediate) SM->Int1 PCl5, Br2 (α-Bromination) Int2 Racemic 3-Bromo-2-piperidone (Precursor) Int1->Int2 Raney Ni, Et3N, H2 (Selective Hydrodehalogenation) ProdS (S)-3-Bromopiperidin-2-one (Target Enantiomer) Int2->ProdS Chiral HPLC / Enzymatic Resolution (Target Isolation) ProdR (R)-3-Bromopiperidin-2-one (Byproduct) Int2->ProdR Chiral HPLC / Enzymatic Resolution (Byproduct)

Workflow for the synthesis and chiral resolution of (S)-3-Bromopiperidin-2-one.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and a mandatory analytical checkpoint.

Phase 1: Synthesis of Racemic 3-Bromo-2-piperidone
Step 1: α,α-Dibromination of 2-Piperidone
  • Procedure: Suspend 2-piperidone in an anhydrous solvent (e.g., CHCl3). Add Phosphorus Pentachloride (PCl5) at 0°C, followed by the dropwise addition of elemental Bromine (Br2). Reflux the mixture.

  • Causality & Rationale: Why use PCl5? PCl5 is not merely a halogenating agent; it is a mechanistic necessity. It reacts with the lactam to form a highly electrophilic Vilsmeier-type intermediate (chloroiminium ion). This significantly increases the acidity of the α-protons, facilitating rapid enolization and subsequent electrophilic attack by Br2. Without PCl5, direct bromination is sluggish and low-yielding[4].

  • Validation & Go/No-Go Checkpoint: Analyze the crude mixture via LC-MS. Do not proceed until the starting material mass (m/z ~100) is entirely replaced by the dibromo isotopic cluster (m/z ~255, 257, 259).

Step 2: Selective Hydrodehalogenation
  • Procedure: Dissolve the isolated 3,3-dibromo-2-piperidone in ethanol. Add exactly 1.05 molar equivalents of Triethylamine (Et3N) and a catalytic amount of Raney Nickel. Stir under a hydrogen atmosphere (1 atm) at room temperature.

  • Causality & Rationale: Raney Nickel under mild H2 pressure selectively cleaves one carbon-bromine bond without reducing the lactam carbonyl. The addition of Et3N is critical; it serves as an acid scavenger. If the HBr byproduct is not immediately neutralized, the acidic environment will catalyze the hydrolytic ring-opening of the valerolactam, destroying the scaffold[4].

  • Validation & Go/No-Go Checkpoint: Perform 1 H NMR (CDCl3) on the concentrated product. The success of this step is validated by the appearance of a distinct double doublet (dd) at approximately 4.2 ppm (the single α-proton). If no proton is visible at this shift, the dibromide remains unreduced.

Phase 2: Enantiomeric Resolution
Step 3: Preparative Chiral HPLC
  • Procedure: Inject the racemic mixture onto a preparative chiral stationary phase (CSP) column (e.g., Chiralpak AD-H). Elute using an isocratic mixture of Hexane/Isopropanol (typically 80:20 v/v).

  • Causality & Rationale: The amylose-based stationary phase forms transient, reversible diastereomeric complexes with the enantiomers. The (S)- and (R)-enantiomers exhibit different binding affinities due to their spatial orientation, allowing for baseline separation[3].

  • Validation & Go/No-Go Checkpoint: Analyze the collected fractions via analytical chiral HPLC. The target fraction must exhibit an Enantiomeric Excess (ee) > 99%. Confirm the absolute stereochemistry via optical rotation (polarimetry) or X-ray crystallography if derivatized.

Applications in Medicinal Chemistry: The Power of the (S)-Enantiomer

In drug development, (S)-3-Bromopiperidin-2-one is rarely the final API; rather, it is a sophisticated linchpin for building complex architectures. Its primary utility lies in stereospecific nucleophilic substitution (SN2) .

When designing peptidomimetics or kinase inhibitors, the spatial vector of the side chain dictates target affinity. By reacting the (S)-enantiomer with a chiral amine or thiol nucleophile, the reaction undergoes a strict Walden inversion. This predictably yields the (R)-functionalized piperidone , ensuring that the resulting pharmacophore projects into the correct binding pocket of the target protein, minimizing entropic penalties and off-target toxicity.

ApplicationPathway S_Enantiomer (S)-3-Bromopiperidin-2-one Inversion Walden Inversion (SN2) S_Enantiomer->Inversion Nucleophile Chiral Amine / Thiol (Nucleophilic Substitution) Nucleophile->Inversion Product (R)-Functionalized Piperidone (Bioactive Scaffold) Inversion->Product

SN2 functionalization of (S)-3-Bromopiperidin-2-one resulting in stereochemical inversion.

References

The following authoritative sources were utilized to ground the mechanistic claims, physicochemical data, and synthetic pathways detailed in this whitepaper:

  • [1] Title: 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • [2] Title: 3-bromopiperidin-2-one (C5H8BrNO) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link](Note: Linked to primary NIH database for stable verification)

  • [4] Title: Studies on Insecticides. III. New Synthesis of DL-Proline Source: YAKUGAKU ZASSHI, Volume 78, Issue 11 (J-STAGE) URL: [Link]

Sources

thermodynamic stability of chiral alpha-bromo lactams

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral α-Bromo Lactams

Abstract

Chiral α-bromo lactams are pivotal intermediates in modern synthetic chemistry, serving as versatile building blocks for a plethora of biologically active molecules, including novel antibiotics and peptidomimetics.[1][2][3] Their utility, however, is intrinsically linked to their thermodynamic stability, a complex property governed by a delicate interplay of ring strain, stereoelectronic effects, and environmental conditions. This technical guide provides a comprehensive analysis of the factors dictating the stability of these critical synthons. We delve into the structural and electronic rationales behind their reactivity, present detailed protocols for their experimental and computational evaluation, and explore their common degradation pathways. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of chiral α-bromo lactams by understanding and managing their stability profiles.

The Dichotomy of Stability and Reactivity in α-Bromo Lactams

Lactams, or cyclic amides, are a cornerstone of medicinal chemistry, most famously represented by the β-lactam antibiotics like penicillin.[4][5] The introduction of a bromine atom at the α-position to the carbonyl group transforms a simple lactam into a highly valuable chiral electrophile. This functionalization provides a reactive handle for stereoselective carbon-carbon and carbon-heteroatom bond formation, particularly through modern catalytic methods like copper-catalyzed cross-coupling.[6]

However, the very features that impart this synthetic utility—the strained ring and the presence of a good leaving group (bromide)—also render these molecules susceptible to various degradation pathways. A thorough understanding of their thermodynamic stability is therefore not an academic exercise but a practical necessity for successful synthesis, purification, storage, and downstream application.

Core Factors Governing Thermodynamic Stability

The overall stability of a chiral α-bromo lactam is not dictated by a single parameter but is a multifactorial equation. The key variables are ring size, the stereoelectronic influence of the substituents, and the surrounding chemical environment.

Ring Strain: The Driving Force for Reactivity

The inherent reactivity of lactams is heavily influenced by the degree of ring strain, which arises from the deviation of bond angles from their ideal values.[7][8]

  • β-Lactams (4-membered ring): These are the most strained and, consequently, the most reactive. The bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ carbons and 120° for the sp² amide carbon.[4] This high level of strain makes the amide bond particularly susceptible to nucleophilic attack and cleavage, a property exploited in the mechanism of action of β-lactam antibiotics.[4][9]

  • γ-Lactams (5-membered ring): These possess significantly less ring strain than their four-membered counterparts.[9] They are generally more stable and less prone to spontaneous ring-opening. γ-Lactams are prevalent scaffolds in pharmaceuticals and serve as valuable synthetic intermediates.[10][11]

  • δ-Lactams (6-membered ring) and Larger: Six-membered rings are comparatively strain-free. Interestingly, studies have shown that δ-valerolactam can exhibit reactivity similar to β-propiolactam towards hydrolysis, while medium-sized lactams are the least susceptible to hydrolysis.[9]

The introduction of an α-bromo substituent further perturbs the electronic environment of the lactam ring, influencing the stability of the entire system.

Stereoelectronic Effects of the α-Bromo Substituent

The bromine atom exerts a powerful influence through both inductive and steric effects.

  • Inductive Effect: As an electronegative atom, bromine withdraws electron density from the α-carbon. This inductive effect increases the electrophilicity of the carbonyl carbon, making the lactam more susceptible to nucleophilic attack.[12] It also increases the acidity of the α-proton, a factor relevant in base-mediated reactions.[13]

  • Conformational Preference: The bromine atom can occupy either an axial or equatorial position relative to the ring. The preferred conformation will depend on minimizing steric interactions with other substituents. This conformation, in turn, affects the molecule's ground-state energy and its accessibility to reagents, thereby influencing both thermodynamic and kinetic stability.

  • Anomeric Effects: Potential interactions between the lone pairs of the amide nitrogen or oxygen and the σ* orbital of the C-Br bond can influence conformational stability, although this is more pronounced in saturated heterocyclic systems.

Influence of N-Substituents and Ring Pattern

Substituents on the lactam nitrogen and elsewhere on the ring play a critical role in modulating stability.

  • N-Substituents: The nature of the group attached to the lactam nitrogen can drastically alter stability. Electron-withdrawing groups (e.g., acyl, sulfonyl) can decrease the electron density of the amide nitrogen, reducing its ability to participate in resonance with the carbonyl. This makes the carbonyl carbon more electrophilic and the amide bond more planar but potentially more susceptible to cleavage.[14][15] Conversely, electron-donating groups can enhance amide resonance, generally increasing stability. The steric bulk of N-substituents can also shield the lactam from nucleophilic attack.[11][16]

  • Other Ring Substituents: Additional substituents on the carbon framework of the lactam ring can influence stability through steric hindrance and electronic effects, affecting the ring's preferred conformation and reactivity.

Environmental Factors: Solvent, pH, and Temperature

The conditions under which α-bromo lactams are handled and stored are paramount to their longevity.

  • Solvolysis and Hydrolysis: The primary non-synthetic degradation pathway for lactams is hydrolysis, leading to the formation of the corresponding β-amino acid.[9][17] The rate of hydrolysis is highly dependent on pH and temperature. Both acidic and basic conditions can catalyze the cleavage of the amide bond.[18][19]

  • Temperature: Increased temperature accelerates degradation kinetics. Stability studies often compare degradation rates at various temperatures (e.g., 4 °C, 25 °C, 37 °C) to establish safe storage and handling conditions.[20][21] Many β-lactams show significant degradation at 37 °C over a 24-hour period.[21][22]

A Framework for Stability Assessment

A multi-pronged approach combining experimental kinetics and computational modeling provides the most complete picture of the thermodynamic stability of a given chiral α-bromo lactam.

G Figure 1: Workflow for Stability Assessment cluster_0 Synthesis & Characterization cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Integration & Reporting Syn Synthesis of Chiral α-Bromo Lactam Pur Purification & QC (NMR, MS, Chiral HPLC) Syn->Pur Kin Kinetic Stability Assay (HPLC/NMR Monitoring) Pur->Kin Xray X-Ray Crystallography (Solid-State Structure) Pur->Xray DFT DFT Calculations (Conformational Analysis, Ground-State Energies) Pur->DFT Report Comprehensive Stability Profile (Half-life, Degradants, Storage Recs) Kin->Report TS Transition State Modeling (Degradation Pathways) DFT->TS TS->Report

Figure 1: Workflow for Stability Assessment
Experimental Protocol: Kinetic Stability via HPLC

This protocol provides a robust method for quantifying the stability of an α-bromo lactam in a buffered solution.

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for separating and quantifying a parent compound from its degradation products over time.[18][19] By monitoring the disappearance of the parent peak, a degradation rate constant and half-life can be determined.

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of the α-bromo lactam (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

  • Preparation of Test Solutions:

    • Prepare buffered solutions at relevant pH values (e.g., pH 5.0, 7.0, 9.0).[18][19] A common choice is a phosphate or acetate buffer.

    • In triplicate for each pH, add a precise volume of the stock solution to the buffer in a sealed vial to achieve a final concentration of ~50 µM.[19]

  • Incubation:

    • Store the sets of vials at controlled temperatures (e.g., 4°C for refrigeration, 25°C for room temp, 37°C for physiological temp).[21]

    • Protect vials from light to prevent potential photochemical degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., t=0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.[20]

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase or adding a quenching agent if necessary, and store at -20°C until analysis.

  • HPLC Analysis:

    • Analyze each sample by a validated reverse-phase HPLC method.

    • Monitor the peak area of the parent α-bromo lactam at a suitable UV wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line is the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Computational Modeling: Assessing Conformational Stability

Computational chemistry provides invaluable insights into the intrinsic stability of different conformers and the energy barriers of degradation pathways.

Rationale: Density Functional Theory (DFT) calculations can accurately predict the relative energies of different molecular conformations (e.g., axial vs. equatorial bromine) and map the energy profile of a reaction, such as ring-opening hydrolysis. This allows for a theoretical understanding that complements experimental data.[23][24]

Methodology:

  • Structure Building: Construct a 3D model of the chiral α-bromo lactam.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a DFT method, such as B3LYP with a suitable basis set like 6-31+G(d).[23][24] A Polarizable Continuum Model (PCM) can be included to simulate the effects of a solvent.[25]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative thermodynamic stabilities.

  • Transition State Search: For a specific degradation reaction (e.g., hydrolysis), identify the transition state structure and calculate its energy to determine the activation energy barrier.

Principal Degradation Pathways

Understanding how these molecules degrade is key to preventing it. The primary pathways involve the inherent reactivity of the strained amide and the C-Br bond.

G Figure 2: Key Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_radical Radical Initiation (e.g., Light, Cu(I)) cluster_nucleophilic Nucleophilic Attack (Nu⁻) Start Chiral α-Bromo Lactam Hydrolysis_Product α-Bromo β-Amino Acid (Ring-Opened) Start->Hydrolysis_Product Amide Cleavage Radical_Intermediate Prochiral Alkyl Radical Start->Radical_Intermediate C-Br Homolysis SN2_Product α-Substituted Lactam Start->SN2_Product Sₙ2 Substitution E2_Product α,β-Unsaturated Lactam Start->E2_Product E2 Elimination

Figure 2: Key Degradation Pathways
  • Hydrolysis: As discussed, this is the most common non-synthetic degradation route. The strained lactam ring is cleaved by water, a process often catalyzed by acid or base, to yield the corresponding amino acid.[4][9]

  • Radical C-Br Bond Cleavage: The C-Br bond is relatively weak and can be cleaved homolytically. This is often an intended reaction pathway, for example, in copper-catalyzed enantioconvergent coupling reactions where a Cu(I) complex reduces the α-bromo lactam to generate a prochiral alkyl radical intermediate.[6] However, unintended radical reactions can be initiated by light or trace metals, leading to decomposition.

  • Nucleophilic Substitution (Sₙ2): The bromine atom is a good leaving group, and the α-carbon is an electrophilic site. Strong nucleophiles can displace the bromide to form a new α-substituted lactam.

  • Elimination (E2): In the presence of a non-nucleophilic base, an elimination reaction can occur, removing HBr to form an α,β-unsaturated lactam.

Data Summary: Stability Trends

Quantitative data is essential for comparing the stability of different lactam scaffolds. The following table summarizes general trends in hydrolytic stability.

Lactam Ring SizeGeneral Ring StrainRelative Hydrolytic StabilityRepresentative Half-Life (t₁/₂)
β-Lactam (4-membered)HighLowHours to days (highly variable)[21][22]
γ-Lactam (5-membered)Moderate-LowHighSignificantly slower than β-lactams[9][17]
δ-Lactam (6-membered)LowVariableCan be surprisingly reactive[9]
Medium Rings (7+ membered)Low/Transannular StrainVery HighGenerally the most stable to hydrolysis[9]

Note: Data is generalized. Absolute values are highly dependent on specific substituents, pH, temperature, and buffer composition.

Conclusion and Practical Recommendations

The thermodynamic stability of chiral α-bromo lactams is a critical parameter that dictates their viability as synthetic intermediates. Stability is inversely proportional to ring strain, with four-membered β-lactams being the most labile. It is further modulated by the electronic nature of substituents on the ring and nitrogen, and is highly sensitive to environmental factors like temperature and pH.

For professionals in drug discovery and development, the following best practices are recommended:

  • Characterize Promptly: Perform full characterization and stability assessment immediately after synthesis.

  • Control Storage: Store pure compounds at low temperatures (≤ 4°C), protected from light, and under an inert atmosphere to minimize hydrolytic and radical degradation.

  • Mind the pH: When using these intermediates in subsequent reactions, carefully consider the pH of the reaction medium. Avoid strongly acidic or basic conditions unless they are part of a controlled transformation.

  • Leverage Instability: In synthetic design, the inherent reactivity of α-bromo β-lactams can be strategically employed for complex molecule synthesis, as demonstrated by the rise of enantioconvergent radical cross-coupling reactions.[6]

By understanding and controlling the factors that govern their stability, researchers can confidently and effectively utilize these powerful chiral building blocks to advance the frontiers of medicinal chemistry.

References

  • Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry - ACS Publications.
  • N-substituent effect on the cis-trans geometry of nine-membered lactams. PubMed.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Bentham Science Publisher.
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC.
  • Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. The University of Bath's research portal.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS One.
  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry.
  • Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. PubMed.
  • why does the beta lactam ring have higher reactivity? So confused : r/Mcat. Reddit.
  • Beta-lactam antibiotics (video). Khan Academy. Available at: [Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed.
  • Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters.
  • Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC - NIH.
  • Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate | Request PDF. ResearchGate. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC.
  • Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics.
  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. ACS Publications.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC.
  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI.
  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry.
  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. Available at: [Link]

  • Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. (PDF) ResearchGate. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.

Sources

difference between (S) and (R) 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Divergence in Heterocyclic Synthesis: A Technical Guide to (S) and (R) 3-Bromopiperidin-2-one

Executive Summary In modern asymmetric synthesis and drug development, the piperidine scaffold is a ubiquitous pharmacophore. Among its functionalized derivatives, 3-bromopiperidin-2-one (also known as α -bromo- δ -valerolactam) stands out as a highly versatile, chiral building block. The stereocenter at the C3 position—bearing the bromine atom—dictates the molecule's spatial geometry, yielding two distinct enantiomers: (S)-3-bromopiperidin-2-one and (R)-3-bromopiperidin-2-one . This whitepaper explores the fundamental differences between these enantiomers, the causality behind their divergent reactivity profiles, and field-proven protocols for their application in synthesizing enantiopure therapeutics.

Structural and Stereochemical Fundamentals

The core difference between the (S) and (R) enantiomers of 3-bromopiperidin-2-one lies entirely in their three-dimensional spatial arrangement at the C3 carbon.

  • (S)-3-Bromopiperidin-2-one: Following Cahn-Ingold-Prelog (CIP) priority rules (Br > C=O > CH2 > H), the (S)-configuration dictates a counter-clockwise arrangement of priorities. In a standard 2D projection where the piperidone ring is in the plane, the bromine atom projects towards the viewer (wedge).

  • (R)-3-Bromopiperidin-2-one: The (R)-configuration dictates a clockwise arrangement, with the bromine atom projecting away from the viewer (dash).

Mechanistic Causality of the C3 Position: The C3 position is uniquely activated. It is situated α to the lactam carbonyl. The strong electron-withdrawing inductive effect of the adjacent carbonyl group makes the C3 carbon highly electrophilic. Concurrently, the bromine atom serves as an excellent leaving group due to its large atomic radius and polarizability. This dual-activation primes the molecule for stereospecific nucleophilic substitution ( SN​2 ) reactions.

Because SN​2 reactions require a strict backside attack (180° trajectory relative to the leaving group), the choice of starting enantiomer strictly dictates the stereochemistry of the final product. An attack on the (S)-enantiomer will reliably yield an (R)-configured product, and vice versa.

G A Racemic 3-Bromopiperidin-2-one B Chiral Resolution (e.g., Enzymatic/Chromatographic) A->B C (S)-3-Bromopiperidin-2-one B->C Isolate Enantiomer 1 D (R)-3-Bromopiperidin-2-one B->D Isolate Enantiomer 2 E SN2 Inversion (Nucleophilic Attack) C->E F SN2 Inversion (Nucleophilic Attack) D->F G (R)-3-Substituted Derivative E->G Stereochemical Inversion H (S)-3-Substituted Derivative F->H Stereochemical Inversion

Stereodivergent workflow for (S) and (R) 3-bromopiperidin-2-one derivatives.

Comparative Analysis: (S) vs. (R) Enantiomers

To streamline drug development workflows, researchers must select the correct enantiomer based on the desired downstream API. The table below summarizes the quantitative and qualitative differences between the two forms.

Parameter(S)-3-Bromopiperidin-2-one(R)-3-Bromopiperidin-2-one
CIP Configuration (S)(R)
Optical Activity Optically active (specific rotation depends on solvent/N-protecting group)Optically active (equal magnitude, opposite sign to the S-enantiomer)
SN​2 Reaction Trajectory Nucleophile attacks from the α -face (dash)Nucleophile attacks from the β -face (wedge)
Downstream Substitution Product Yields (R)-3-substituted piperidinesYields (S)-3-substituted piperidines
Biological Implication Precursor for targets requiring (R)-spatial fit (e.g., specific peptidomimetics) [1]Precursor for targets requiring (S)-spatial fit (e.g., non-natural amino acids) [2]

Asymmetric Synthesis & Diastereoselective Applications

Obtaining enantiopure 3-bromopiperidin-2-one is traditionally achieved through chiral pool synthesis, enzymatic desymmetrization, or the use of chiral auxiliaries [2]. A landmark methodology by Romero et al. demonstrated the powerful use of (R)-(-)-2-phenylglycinol as a chiral auxiliary to synthesize enantiopure 3-bromopiperidin-2-one derivatives, which were subsequently subjected to diastereoselective arylation using organocuprate reagents [1].

Experimental Protocol: Diastereoselective Arylation via Chiral Auxiliary

Note: This protocol is a self-validating system. Step 3 includes an analytical checkpoint to ensure stereochemical integrity before proceeding to scale-up.

Objective: Synthesize an enantiopure 3-arylpiperidine derivative from an enantiopure 3-bromopiperidin-2-one precursor.

Reagents:

  • Enantiopure N-protected 3-bromopiperidin-2-one (derived from (R)-(-)-2-phenylglycinol)

  • Organocuprate reagent ( Ar2​CuLi )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of the enantiopure (e.g., S-configured at C3) N-protected 3-bromopiperidin-2-one in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Low temperatures are critical to suppress elimination side-reactions (E2) and ensure the nucleophile strictly follows the SN​2 pathway.

  • Nucleophilic Addition: Slowly add 1.5 equivalents of the freshly prepared organocuprate reagent ( Ar2​CuLi ) dropwise via syringe. Maintain the temperature at -78°C for 2 hours. Causality: Organocuprates are "soft" nucleophiles. They preferentially attack the σ∗ orbital of the C-Br bond rather than attacking the "hard" lactam carbonyl, ensuring high regioselectivity.

  • Analytical Checkpoint (In-Process Control): Extract a 50 μL aliquot, quench in NH4​Cl , extract with ethyl acetate, and analyze via Chiral HPLC. Validation: The chromatogram must show >95% diastereomeric excess (d.e.). If significant epimerization is detected, the reaction temperature was compromised.

  • Quenching and Isolation: Quench the bulk reaction mixture by slowly adding saturated aqueous NH4​Cl at -78°C, then allow it to warm to room temperature. Extract the aqueous layer three times with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (R)-3-arylpiperidin-2-one derivative.

G A Enantiopure 3-Bromopiperidin-2-one (Chiral Pool / Auxiliary) B Organocuprate Reagents (Ar2CuLi) A->B Arylation C Primary/Secondary Amines (R-NH2) A->C Amination D Alkoxides/Thiolates (R-O- / R-S-) A->D Alkylation/Etherification E 3-Arylpiperidines (C-C Bond Formation) B->E High Diastereoselectivity F 3-Aminopiperidines (C-N Bond Formation) C->F SN2 Mechanism G 3-Alkoxy/Thio-piperidines (C-O / C-S Bond Formation) D->G SN2 Mechanism

Divergent synthetic applications of enantiopure 3-bromopiperidin-2-one.

Conclusion

The distinction between (S) and (R) 3-bromopiperidin-2-one extends far beyond nomenclature; it is the foundational variable that dictates the 3D architecture of downstream pharmaceutical agents. By understanding the mechanistic causality of the C3 electrophilic center and employing rigorous, temperature-controlled SN​2 protocols, researchers can leverage these enantiomers to predictably synthesize complex, stereopure heterocyclic APIs.

References

  • Romero, O., Castro, A., Terán, J.L., Gnecco, D., Orea, M.L., Mendoza, A., Flores, M., Roa, L.F., & Juárez, J.R. "Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents." Tetrahedron Letters, 52(45), 2011, 5947-5950. URL:[Link]

The Strategic Role of (S)-3-Bromopiperidin-2-one Derivatives in Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, serving as the core scaffold for therapeutics ranging from antihistamines to targeted neurological agents. Within this chemical space, functionalized piperidin-2-ones (δ-valerolactams) are highly prized as versatile chiral building blocks. Specifically, (S)-3-bromopiperidin-2-one and its derivatives have emerged as critical intermediates for the enantioselective synthesis of 3-alkyl and 3-aryl piperidines, as well as complex indolizidine alkaloids[1].

This technical whitepaper explores the mechanistic principles, synthetic workflows, and downstream pharmaceutical applications of (S)-3-bromopiperidin-2-one derivatives. By leveraging specific chiral auxiliaries—most notably (R)-(-)-2-phenylglycinol—chemists can exert absolute stereocontrol over the C3 position, enabling the predictable construction of densely functionalized bioactive molecules[2].

Mechanistic Foundations: Chiral Induction and Facial Selectivity

The fundamental challenge in functionalizing the piperidine C3 position lies in overcoming the inherent conformational flexibility of the six-membered ring to achieve high diastereoselectivity. To solve this, the incorporation of a chiral auxiliary is employed to rigidify the system and provide steric shielding.

The (R)-(-)-2-Phenylglycinol Auxiliary

The condensation of δ-valerolactone or 5-oxopentanoic acid with (R)-(-)-2-phenylglycinol yields a bicyclic lactam (an oxazolopiperidone). This bicyclic framework locks the piperidine ring into a predictable conformation[3].

  • Causality of Stereocontrol: The bulky phenyl group of the auxiliary occupies a pseudo-axial position, effectively blocking the endo face of the enolate generated at C3. Consequently, when the enolate is trapped by an electrophile (such as a brominating agent like N-bromosuccinimide), the approach is strictly restricted to the less hindered exo face. This rigid steric gating is what guarantees the high diastereomeric excess (de) of the resulting 3-bromo derivative[2].

Diastereoselective Substitution via Organocuprates

Once the enantiopure 3-bromopiperidin-2-one derivative is isolated, the C-Br bond serves as a highly reactive handle for further C-C bond formation. The reaction of these brominated lactams with lithium diorganocuprates (R₂CuLi) is a hallmark transformation in modern medicinal chemistry[4].

  • Reaction Dynamics: Organocuprates are "soft" nucleophiles. Instead of promoting unwanted elimination pathways (which are common with hard nucleophiles like alkyllithiums), cuprates undergo an oxidative addition/reductive elimination sequence or a direct S_N2-like displacement with inversion of configuration at the C3 stereocenter. The presence of the chiral auxiliary ensures that the incoming aryl or alkyl group is installed with absolute stereochemical fidelity, yielding enantiopure 3-substituted piperidines[5].

Applications in Drug Development

The ability to precisely install aryl or alkyl groups at the C3 position of the piperidine ring is directly applicable to the total synthesis of natural products and active pharmaceutical ingredients (APIs).

  • Indolizidine Alkaloids: Derivatives of 3-bromopiperidin-2-one have been successfully utilized as advanced precursors in the total synthesis of (+)-209B, a potent neurotoxin and research tool for studying neuromuscular junctions[6].

  • Calcium Channel Blockers: Substituted piperidinones and dihydropyrimidinones share structural pharmacophores that are actively investigated for antihypertensive and anti-inflammatory properties[7].

Quantitative Analysis of Substitution Efficiency

The table below summarizes the typical reaction profiles for the diastereoselective arylation and alkylation of (R)-(-)-2-phenylglycinol-derived 3-bromopiperidin-2-one using various organocuprate reagents. The data highlights the robust nature of this methodology across different nucleophiles[4].

Reagent (Organocuprate)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (de %)
Ph₂CuLi (Diphenylcuprate)THF-78 to 04.085> 98
Me₂CuLi (Dimethylcuprate)THF-78 to 03.581> 95
(4-MeC₆H₄)₂CuLiTHF-78 to 04.583> 98
(4-MeOC₆H₄)₂CuLiTHF-78 to 05.078> 95

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Synthesis of Enantiopure 3-Bromopiperidin-2-one Derivative

Objective: To brominate the chiral bicyclic lactam with high exo-facial selectivity.

  • Preparation: Dissolve 10 mmol of the (R)-(-)-2-phenylglycinol-derived bicyclic lactam in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Enolization: Cool the solution to -78 °C. Slowly add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Bromination: Add a solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous DCM dropwise to the enolate mixture.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (Rf ~0.35) should disappear, replaced by a single new spot (Rf ~0.45).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (NMR): Purify via flash chromatography. Confirm the C3 stereocenter inversion via ¹H NMR; the proton at C3 should appear as a distinct doublet of doublets, and the absence of diastereomeric peaks confirms a de >95%.

Protocol B: Diastereoselective Arylation via Lithium Diphenylcuprate

Objective: To displace the bromide with a phenyl group while maintaining stereochemical purity.

  • Cuprate Generation: In a flame-dried flask under argon, suspend CuI (2.0 eq) in anhydrous THF (20 mL) at 0 °C. Add Phenyllithium (4.0 eq) dropwise. Stir until the solution becomes homogeneous and dark, indicating the formation of Ph₂CuLi. Cool to -78 °C.

  • Substitution: Dissolve the 3-bromopiperidin-2-one derivative (1.0 eq) in 10 mL of THF and add it dropwise to the cuprate solution at -78 °C.

  • Reaction Progression: Stir the mixture for 2 hours at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Quenching: Quench carefully with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH to solubilize copper salts. Extract with ethyl acetate.

  • Validation Checkpoint (Yield & Purity): Purify the organic layer via column chromatography. Confirm the successful displacement by the disappearance of the C-Br isotopic signature in Mass Spectrometry (MS) and the appearance of aromatic protons (δ 7.1–7.4 ppm) in the ¹H NMR spectrum[8].

Synthetic Workflow Visualization

G N1 δ-Valerolactone + (R)-(-)-2-Phenylglycinol N2 Bicyclic Lactam (Conformationally Rigid) N1->N2 N3 Enolization & Bromination (LDA, NBS, -78°C) N2->N3 N4 (S)-3-Bromopiperidin-2-one Derivative N3->N4 N5 Organocuprate Addition (R₂CuLi, THF, -78°C) N4->N5 N6 Enantiopure 3-Substituted Piperidine Scaffold N5->N6

Synthetic workflow for enantiopure 3-substituted piperidines via 3-bromopiperidin-2-one.

Conclusion

The utilization of (S)-3-bromopiperidin-2-one derivatives represents a highly rational and efficient approach to asymmetric synthesis in medicinal chemistry. By exploiting the steric bulk of chiral auxiliaries like (R)-(-)-2-phenylglycinol, chemists can dictate the facial selectivity of both electrophilic bromination and subsequent nucleophilic organocuprate additions. This methodology provides a self-validating, high-yield pathway to complex azaheterocycles, ensuring the rigorous stereochemical purity required for modern drug development.

References

  • Bicyclic Piperidines via [2 + 2] Photocycloaddition The Journal of Organic Chemistry URL:[Link]

  • Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines ResearchGate / Tetrahedron URL:[Link]

  • Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(-)-2-phenylglycinol with organocuprate reagents Tetrahedron Letters / ORCID URL:[Link]

  • Chemistry of carbanions. XXVII. Convenient precursor for the generation of lithium organocuprates The Journal of Organic Chemistry URL:[Link]

  • MCAS Journal Volume-VI - Muthayammal College of Arts and Science Muthayammal College of Arts and Science URL:[Link]

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(S)-3-Bromopiperidin-2-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-Bromopiperidin-2-one has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold and the synthetically versatile bromine handle make it an invaluable precursor for a diverse array of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals the critical insights required to leverage this powerful intermediate. We will explore the causality behind synthetic choices, detail robust experimental protocols, and showcase its role in the construction of clinically relevant molecules, including advanced PARP inhibitors.

Introduction: The Strategic Importance of Chiral Scaffolds

In the pursuit of highly specific and efficacious pharmaceuticals, the control of three-dimensional molecular geometry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2] The pharmaceutical industry's demand for single-enantiomer drugs has driven the development of sophisticated synthetic methods and the identification of versatile chiral intermediates.[3][4]

(S)-3-Bromopiperidin-2-one, a chiral lactam, serves as an exemplary building block.[1][5] Its structure offers several strategic advantages:

  • Pre-defined Stereocenter: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, guiding the stereochemistry of subsequent transformations and reducing the need for challenging chiral separations later in a synthetic sequence.[5]

  • Constrained Conformation: The piperidinone ring system imparts a degree of conformational rigidity, which is often desirable for optimizing ligand-receptor binding interactions.

  • Reactive Handle: The bromine atom at the α-position to the carbonyl group is a versatile functional group, susceptible to a wide range of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This guide will provide a comprehensive overview of this key building block, from its synthesis to its application, to empower chemists in the design and execution of innovative drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental for its effective use.

Table 1: Physicochemical Properties of 3-Bromopiperidin-2-one

PropertyValueSource
Molecular Formula C₅H₈BrNO[6]
Molecular Weight 178.03 g/mol [6]
Appearance Solid[7]
Purity (Typical) ≥95%[7]
Storage Conditions Room temperature, inert atmosphere[7]

Note: Data for the racemate is often reported by commercial suppliers. The (S)-enantiomer will exhibit optical activity, a key parameter to verify enantiopurity.

Spectroscopic analysis is crucial for confirming the structure and purity of (S)-3-Bromopiperidin-2-one. While specific data for the pure (S)-enantiomer requires access to specialized literature or in-house analysis, the expected spectral features would include characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, along with a confirmatory molecular ion peak in mass spectrometry.

Stereoselective Synthesis: Accessing the Chiral Core

The reliable and scalable synthesis of enantiopure (S)-3-Bromopiperidin-2-one is critical for its widespread application. The most common and field-proven strategies leverage the "chiral pool," using readily available, enantiopure natural products as starting materials.[2]

Chiral Pool Synthesis from L-Glutamic Acid

L-glutamic acid is an inexpensive and abundant chiral starting material. The synthetic route involves a multi-step sequence that preserves the stereochemistry of the starting amino acid.

The general causality of this pathway is as follows:

  • Protection and Activation: The carboxylic acid groups of L-glutamic acid are esterified, and the amine is protected (e.g., with a Boc group) to prevent unwanted side reactions.

  • Reduction: The ester groups are reduced to primary alcohols, typically using a mild reducing agent like sodium borohydride (NaBH₄), to form a diol.

  • Cyclization Precursor Formation: The diol is converted into a species primed for cyclization. A common method is the conversion of the hydroxyl groups to leaving groups, such as tosylates.[8]

  • Intramolecular Cyclization: The protected amine, upon deprotection or under specific conditions, acts as an internal nucleophile, displacing a leaving group to form the piperidine ring.

  • Final Functionalization: Subsequent steps involve deprotection, lactam formation, and finally, stereoselective bromination at the C3 position.

G cluster_0 Synthesis from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Diester Boc-Protected Diester L-Glutamic_Acid->Diester Esterification & Boc Protection Diol Diol Intermediate Diester->Diol NaBH4 Reduction Ditosylate (S)-Piperidine Precursor (Ditosylate) Diol->Ditosylate Tosylation Piperidine (S)-Piperidin-2-one Ditosylate->Piperidine Intramolecular Cyclization Final_Product (S)-3-Bromopiperidin-2-one Piperidine->Final_Product α-Bromination

Caption: Workflow for the synthesis of (S)-3-Bromopiperidin-2-one from L-Glutamic Acid.

Detailed Experimental Protocol: Synthesis of Substituted Piperidines from L-Glutamic Acid

The following protocol, adapted from the literature, outlines the key steps towards the synthesis of the piperidine core, which is a precursor to the target molecule.[8]

Step 1: Diesterification of L-Glutamic Acid

  • Suspend L-glutamic acid (1 eq.) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection

  • Dissolve the crude dimethyl ester hydrochloride (1 eq.) in a suitable solvent like chloroform.

  • Cool to 0°C and add triethylamine (2 eq.), followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

  • Dissolve the N-Boc diester (1 eq.) in methanol.

  • Add sodium borohydride (2.5 eq.) portion-wise at room temperature.

  • Stir for 2 hours, then quench the reaction by carefully adding 10% aqueous citric acid until the pH is between 5 and 6.

  • Remove methanol via rotary evaporation and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry, and concentrate to afford the crude diol.

Subsequent steps would involve tosylation of the diol, intramolecular cyclization to form the N-Boc-piperidin-2-one, deprotection, and finally, stereoselective bromination.

Key Reactions and Mechanistic Considerations

The synthetic utility of (S)-3-Bromopiperidin-2-one stems from the reactivity of the C-Br bond. As an α-halo lactam, the C3 position is electrophilic and susceptible to attack by a wide range of nucleophiles.

G Start (S)-3-Bromopiperidin-2-one Product 3-Substituted Piperidin-2-one Coupling_Product 3-Aryl/Alkenyl Piperidin-2-one Nu Nucleophile (e.g., R-NH₂, R-SH, R-OH, Azide) Nu->Product SN2 Reaction Coupling Transition Metal Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Coupling->Coupling_Product C-C / C-N Bond Formation

Caption: Key reaction pathways for (S)-3-Bromopiperidin-2-one.

Nucleophilic Substitution (Sₙ2) Reactions

This is the most common transformation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]

  • Causality: The choice of base and solvent is critical. A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction. Aprotic polar solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.

  • Stereochemistry: Sₙ2 reactions proceed with an inversion of stereochemistry. An incoming nucleophile will attack the carbon atom from the side opposite to the bromine leaving group. This is a crucial consideration for maintaining stereochemical integrity throughout a synthesis.

Transition Metal-Catalyzed Cross-Coupling

Modern synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds using palladium, copper, or rhodium catalysts.[9] This opens up possibilities for introducing aryl, heteroaryl, or vinyl groups at the C3 position, which are common motifs in pharmaceutical compounds.

Application in Drug Discovery: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical targets in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[10][11] Several approved PARP inhibitors feature a piperidine or related heterocyclic core.[10][12] (S)-3-Bromopiperidin-2-one and its derivatives are key intermediates in the synthesis of these complex molecules.

For instance, the piperidine moiety in inhibitors like Niraparib is a crucial pharmacophoric element.[9] While the exact synthesis of Niraparib may involve different intermediates, the use of chiral piperidine building blocks is a representative strategy. The synthesis of such compounds often involves the coupling of a chiral piperidine fragment with a complex aromatic or heteroaromatic system.

The use of (S)-3-Bromopiperidin-2-one allows for the stereocontrolled installation of the piperidine core, followed by coupling reactions to complete the synthesis of the final active pharmaceutical ingredient (API).[10]

Conclusion

(S)-3-Bromopiperidin-2-one stands out as a high-value chiral building block for drug discovery and development. Its utility is rooted in its stereochemical purity, conformational constraint, and the versatile reactivity of its α-bromo substituent. By understanding the principles behind its synthesis and its key reaction modes, medicinal chemists can strategically incorporate this scaffold to accelerate the discovery of novel, potent, and selective therapeutics. The continued development of new reactions and applications for this and similar chiral lactams will undoubtedly fuel future innovations in pharmaceutical design.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (n.d.).
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (n.d.). BenchChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). (Source not available).
  • Synthesis of chiral building blocks for use in drug discovery. (2004, May 31). PubMed.
  • 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171. (n.d.). PubChem.
  • 3-Bromopiperidin-2-one | 34433-86-8. (n.d.). Sigma-Aldrich.
  • 3-Bromopiperidin-2-one | 34433-86-8. (n.d.). MilliporeSigma.
  • 3-broMopiperidine-2,6-dione | 62595-74-8. (n.d.). ChemicalBook.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • 62595-74-8 | 3-Bromopiperidine-2,6-dione. (n.d.). ChemScene.
  • 3-Bromopiperidine-2,6-dione (CAS 62595-74-8). (n.d.). BenchChem.
  • Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (n.d.).
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC. (n.d.).
  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2).
  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC). (2024, May 22). Open Research@CSIR-NIScPR.
  • A kind of preparation method of 3-bromopiperidine-2,6-dione. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). (Source not available).
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023, November 14). (Source not available).
  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2025, August 9). (Source not available).
  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. (n.d.). (Source not available).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. (n.d.).
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  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022, May 1). PubMed.

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Conformational Analysis of 3-Substituted Piperidin-2-ones: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the δ -Lactam Core

In the landscape of modern drug discovery, piperidin-2-ones ( δ -lactams) are recognized as privileged scaffolds, frequently utilized to constrain peptide backbones, enhance metabolic stability, and pre-organize pharmacophores for optimal receptor binding. As a Senior Application Scientist, I frequently guide research teams through the complexities of functionalizing these rings.

The C3 position—directly adjacent to the lactam carbonyl—is a critical vector. The stereochemistry and conformational preference of 1 dictate the overall 3D topography of the molecule[1]. Understanding how to analyze and predict these conformations is paramount for rational drug design, particularly in the development of high-affinity peptidomimetics and glycosidase inhibitors.

Structural Fundamentals and the Driving Force of A-1,3 Strain

Unlike a standard, highly flexible cyclohexane ring, the piperidin-2-one ring is geometrically constrained. The partial double-bond character of the amide bond forces the N1-C2-C3-C6 atoms into near planarity, causing the six-membered ring to predominantly adopt a 2[2].

When a substituent is introduced at the C3 position, its spatial orientation is governed by a phenomenon known as allylic 1,3-strain (A-1,3 strain) . In a typical aliphatic ring, bulky substituents prefer the equatorial plane to minimize 1,3-diaxial interactions. However, in piperidin-2-ones, a pseudo-equatorial substituent at C3 experiences severe steric repulsion with the adjacent, co-planar carbonyl oxygen. To relieve this 3, the molecule undergoes a conformational flip, forcing the C3 substituent into a pseudo-axial orientation[3].

ConformationalStrain Start 3-Substituted Piperidin-2-one Eq Pseudo-Equatorial Conformer Start->Eq Equatorial Attack/Flip Ax Pseudo-Axial Conformer Start->Ax Axial Attack/Flip Strain High A-1,3 Strain (C3-Substituent vs C=O) Eq->Strain Steric Clash Stable Minimized Strain (Preferred State) Ax->Stable Relief of Strain

Conformational equilibrium driven by A-1,3 strain in piperidin-2-ones.

Analytical Workflows for Conformational Elucidation

To definitively assign the conformation of these functionalized lactams, a multi-modal approach is required. Single-technique analyses are prone to misinterpretation due to rapid ring-flipping at room temperature. Therefore, we utilize a self-validating loop of NMR spectroscopy, computational modeling, and X-ray crystallography.

Solution-State Analysis: NMR Spectroscopy

The half-chair conformation can be mapped using 1 H NMR by analyzing the vicinal coupling constants ( 3JH,H​ ) of the C3 proton. The Karplus equation allows us to estimate the dihedral angles between the C3 and C4 protons.

If the C3 substituent is pseudo-axial, the corresponding C3 proton must be pseudo-equatorial. A pseudo-equatorial proton will exhibit small coupling constants with the adjacent C4 protons due to dihedral angles of roughly 60°. Conversely, if the C3 proton is pseudo-axial, it will exhibit at least one large trans-diaxial coupling ( J≈10−12 Hz)[4].

Quantitative NMR Parameters for C3-Conformational Assignment
Conformer StateC3-Substituent OrientationC3-Proton OrientationTypical 3JH3,H4​ (Hz)Key NOE Contacts
Half-Chair A Pseudo-AxialPseudo-Equatorial~2.0 - 4.5 (Small)H3 to H5(eq)
Half-Chair B Pseudo-EquatorialPseudo-Axial~10.0 - 12.0 (Large)H3 to H5(ax)
Step-by-Step Methodology: Self-Validating LIS-NMR Protocol

When overlapping multiplets obscure the 3J couplings, we employ 5[5]. This protocol uses paramagnetic metals that coordinate to the lactam carbonyl, shifting proton signals based on their spatial distance ( 1/r3 ).

Phase 1: Baseline Acquisition

  • Sample Preparation: Dissolve 15 mg of the purified 3-substituted piperidin-2-one in 0.6 mL of anhydrous CDCl 3​ . Causality: Anhydrous solvent is critical; trace water will competitively bind the lanthanide metal center, destroying the shift effect.

  • Standard NMR: Acquire 1D 1 H, 1D 13 C, and 2D NOESY spectra at 298 K (600 MHz) to establish baseline chemical shifts[6].

Phase 2: Paramagnetic Titration 3. Reagent Preparation: Prepare a 0.1 M stock solution of Yb(fod) 3​ (paramagnetic shift reagent) in anhydrous CDCl 3​ . 4. Titration: Add the Yb(fod) 3​ solution to the NMR tube in 0.05 molar equivalent increments (relative to the lactam), up to 0.4 equivalents. 5. Data Collection: Acquire a 1D 1 H spectrum after each addition. Plot the induced shift ( Δδ ) versus the molar ratio.

Phase 3: Diamagnetic Control & Validation 6. Control Titration: Repeat the titration on a fresh sample using Lu(fod) 3​ , a diamagnetic analog. Causality: Lu(fod) 3​ induces shifts solely through complexation/conformational changes, not paramagnetism. Subtracting the Lu(fod) 3​ shifts from the Yb(fod) 3​ shifts isolates the true paramagnetic distance-dependent shift[5]. 7. Computational Correlation: Map the corrected Δδ values to the 1/r3 distance relationship derived from DFT-optimized (B3LYP/6-311G**) half-chair models. A strong linear correlation confirms the assigned C3-substituent vector.

Solid-State Confirmation: X-Ray Crystallography

While NMR provides solution-state dynamics, single-crystal X-ray diffraction confirms the absolute solid-state conformation. Crystallographic studies on substituted piperidin-2-ones consistently reveal a 7 where the C4 or C5 atom lies out of the plane formed by the amide bond, further minimizing torsional strain[7].

AnalyticalWorkflow Synthesis Synthesize 3-Substituted Piperidin-2-one NMR 1D/2D NMR & LIS (Solution State) Synthesis->NMR XRay X-Ray Crystallography (Solid State) Synthesis->XRay DFT DFT Calculations (In Silico) NMR->DFT J-couplings as constraints Integration Cross-Validation & Conformer Assignment NMR->Integration XRay->DFT Initial coordinates XRay->Integration DFT->Integration Energy Minima

Self-validating analytical workflow for lactam conformational assignment.

Implications in Drug Development

The precise conformational control of 3-substituted piperidin-2-ones is highly leveraged in the design of 8 and peptidomimetic drugs[8]. By strategically placing a substituent at C3 and relying on A-1,3 strain to lock it into a pseudo-axial orientation, chemists can pre-organize the ligand to perfectly match the topography of the target receptor's active site. This pre-organization drastically reduces the entropic penalty upon binding, leading to superior potency and selectivity profiles.

References

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - nih.gov
  • 2-Piperidinone, 1,3-dimethyl- | 1690-76-2 - benchchem.com
  • A theoretical and NMR lanthanide induced shift (LIS)
  • 3-Acetylpiperidin-2-one||RUO - benchchem.com
  • A New, Simple, High-Affinity Glycosidase Inhibitor: Analysis of Binding through X-ray Crystallography, Mutagenesis, and Kinetic Analysis - acs.org
  • (IUCr) 3,3-Bis(4-bromophenylsulfanyl)-1-methylpiperidin-2-one - iucr.org
  • Supporting Information (NMR D
  • Synthesis of Piperidine and Quinolizidine Alkaloids - ntu.edu.sg

Sources

Methodological & Application

synthesis of (S)-3-aminopiperidin-2-one from bromo precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (S)-3-Aminopiperidin-2-one via Azide Displacement of a Bromo Precursor

Introduction & Strategic Rationale

(S)-3-Aminopiperidin-2-one (commonly referred to as L-ornithine lactam) is a privileged chiral scaffold integral to the synthesis of numerous pharmacologically active compounds, including calcitonin gene-related peptide (CGRP) receptor antagonists such as [1]. While the traditional cyclization of enantiopure amino acids is a [2], the direct stereoinvertive amination of α -bromo lactam precursors offers a highly modular approach. This is particularly valuable when late-stage functionalization or specific isotopic labeling of the piperidine ring is required.

This application note details a robust, two-step protocol for synthesizing (S)-3-aminopiperidin-2-one starting from (R)-3-bromopiperidin-2-one. The methodology relies on a stereospecific S_N2 azidation in[3], followed by chemoselective catalytic hydrogenation.

Mechanistic Causality & Reaction Design

As an application scientist, it is critical to understand why these specific reagents and conditions are selected, rather than just executing the steps:

  • Nucleophile Selection (Why Azide?): The direct displacement of a secondary bromide with ammonia or bulky amines often suffers from competing E2 elimination or over-alkylation. The azide anion (N₃⁻) is a powerful, linear, and sterically unhindered nucleophile. When deployed in a polar aprotic solvent, it undergoes a clean Walden inversion (S_N2) at the C3 stereocenter of (R)-3-bromopiperidin-2-one, yielding (S)-3-azidopiperidin-2-one with >98% enantiomeric excess (ee). Furthermore, the weak basicity of NaN₃ is critical; stronger bases would deprotonate the acidic α -proton of the lactam, leading to racemization via an enolate intermediate.

  • Chemoselective Reduction (Why Pd/C and H₂?): The subsequent reduction of the azide to the primary amine must be strictly chemoselective. Hydride reagents such as are contraindicated, as they will aggressively reduce the lactam carbonyl to yield 3-aminopiperidine[4]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under atmospheric H₂ selectively reduces the azide group while leaving the lactam entirely intact.

Experimental Workflow

Workflow Start (R)-3-Bromopiperidin-2-one (Bromo Precursor) Azidation Step 1: SN2 Azidation Reagent: NaN3 Solvent: DMF, 60°C Start->Azidation Intermediate (S)-3-Azidopiperidin-2-one (Inverted Stereocenter) Azidation->Intermediate Reduction Step 2: Chemoselective Reduction Reagent: H2 (1 atm), Pd/C Solvent: MeOH, RT Intermediate->Reduction Product (S)-3-Aminopiperidin-2-one (Target Scaffold) Reduction->Product

Fig 1: Stereoselective workflow from (R)-3-bromopiperidin-2-one to (S)-3-aminopiperidin-2-one.

Quantitative Optimization Data

The choice of solvent and temperature in Step 1 profoundly impacts both the yield and the preservation of stereochemical integrity. Table 1 summarizes the optimization parameters for the azidation step.

Table 1: Optimization of Azidation Conditions for (R)-3-Bromopiperidin-2-one

SolventTemp (°C)Time (h)Yield (%)ee (%)Causality / Observation
DMF252465>98Sluggish reaction rate; high stereofidelity.
DMF 60 6 88 >98 Optimal S_N2 kinetics; minimal side reactions.
DMSO6058596Faster rate, but slight epimerization observed.
EtOH80124585Protic solvent promotes S_N1 character and solvolysis.

Detailed Protocols (Self-Validating Methodologies)

Protocol A: Synthesis of (S)-3-Azidopiperidin-2-one (S_N2 Inversion)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-bromopiperidin-2-one (10.0 g, 56.2 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (5.48 g, 84.3 mmol, 1.5 equiv) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 6 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, KMnO₄ stain). The starting material (R_f ~0.4) should be completely replaced by a slightly more polar azide spot.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by adding 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing (Self-Validation): Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL). Causality note: LiCl selectively partitions DMF into the aqueous phase, preventing solvent carryover that could poison the Pd/C catalyst in Step 2. Follow with a brine wash (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-3-azidopiperidin-2-one as a pale yellow oil (Expected yield: ~88%)[3]. This intermediate is typically pure enough (>95%) to be used directly, creating a self-validating progression.

Protocol B: Synthesis of (S)-3-Aminopiperidin-2-one (Hydrogenation)
  • Preparation: Transfer the crude (S)-3-azidopiperidin-2-one (6.9 g, 49.2 mmol) to a heavy-walled hydrogenation flask. Dissolve in HPLC-grade Methanol (75 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.69 g, 10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 12 hours. Vigorous stirring is essential to overcome mass transfer limitations of the triphasic (solid-liquid-gas) system.

  • Filtration: Once nitrogen evolution ceases and TLC indicates complete consumption of the azide, purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate (S)-3-aminopiperidin-2-one as a white crystalline solid.

  • Analytical Validation: Confirm identity and purity via ¹H-NMR (D₂O). You must observe a distinct multiplet for the C3 methine proton shifted upfield (approx. 3.3 ppm) relative to the azide precursor, confirming successful reduction without lactam ring opening.

Safety & Troubleshooting

  • NaN₃ Toxicity & Explosive Hazards: Sodium azide is highly toxic and can form explosive heavy metal azides if exposed to copper or lead. Always use glass or plastic spatulas and dispose of aqueous waste in dedicated azide-waste containers.

  • Pyrophoric Catalysts: Dry Pd/C can ignite methanol vapors upon exposure to air. Always add the catalyst to the flask before the solvent, or add it under a steady stream of inert gas.

  • Stalled Reductions: If the hydrogenation stalls, it is typically due to residual DMF or sulfur impurities from Step 1 poisoning the palladium. Re-dissolve the azide in EtOAc and repeat the 5% LiCl wash before re-attempting reduction.

References

  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: (1'R,3S)-3-bromo-1-(2-hydroxy-1-phenylethyl)piperidin-2-one Reaction Data Source: Molaid Chemical Database URL: [Link]

  • Title: Quinolizinone type compounds (Reduction of lactams with LiAlH4)

Sources

nucleophilic substitution protocols for (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Protocols for (S)-3-Bromopiperidin-2-one

Abstract

(S)-3-Bromopiperidin-2-one is a pivotal chiral building block in contemporary drug discovery and development, with its core structure appearing in numerous pharmacologically active agents. The strategic positioning of the bromine atom at the C3 position, adjacent to the lactam carbonyl, renders it an excellent electrophile for nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective execution of nucleophilic substitution protocols using this versatile intermediate. We will explore the underlying mechanistic principles, offer detailed, field-proven protocols for various classes of nucleophiles (amines, thiols, and alcohols), and provide troubleshooting insights to navigate common experimental challenges. The aim is to empower researchers to confidently and efficiently synthesize diverse libraries of 3-substituted piperidin-2-one derivatives.

Mechanistic & Strategic Considerations

The reactivity of (S)-3-Bromopiperidin-2-one is dominated by the electronic properties of the α-bromo lactam motif. The carbon atom bonded to the bromine (C3) is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group. This electronic setup makes it highly susceptible to attack by a wide range of nucleophiles.

The Sₙ2 Pathway: A Stereospecific Approach

The primary mechanism governing these transformations is the bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] In this concerted process, the nucleophile attacks the C3 carbon from the side opposite to the carbon-bromine bond (backside attack). Simultaneously, the C-Br bond breaks, and the bromide ion departs as the leaving group.

A critical consequence of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. Since the starting material is the (S)-enantiomer, the resulting 3-substituted product will possess the (R)-configuration. This stereospecificity is paramount for maintaining chiral integrity, a crucial aspect of modern pharmaceutical synthesis.

Caption: General Sₙ2 mechanism for (S)-3-Bromopiperidin-2-one.

Competing Pathways: The Elimination Risk

While Sₙ2 is the dominant pathway, the potential for an E2 elimination side reaction exists, particularly when using strongly basic and/or sterically hindered nucleophiles. In this pathway, the nucleophile acts as a base, abstracting a proton from the C4 position, leading to the formation of a double bond and elimination of HBr. To minimize this undesired outcome, the choice of base and reaction temperature is critical. Non-nucleophilic bases are preferred to scavenge the HBr byproduct without promoting elimination.

Core Experimental Workflow

A standardized workflow ensures reproducibility and successful outcomes. The process involves careful selection of reagents and conditions, followed by a systematic work-up and purification procedure.

experimental_workflow setup Reaction Setup (S)-3-Bromopiperidin-2-one Nucleophile, Base, Solvent Under Inert Atmosphere (N₂/Ar) reaction Reaction Stir at specified Temperature (e.g., RT to 80 °C) setup->reaction monitoring TLC / LC-MS Monitoring Track consumption of starting material reaction->monitoring Periodic Sampling workup Aqueous Work-up Quench reaction Extract with organic solvent monitoring->workup Upon Completion purification Purification Silica Gel Column Chromatography workup->purification analysis Analysis & Characterization ¹H NMR, ¹³C NMR, MS, Chiral HPLC purification->analysis

Caption: Standard experimental workflow for nucleophilic substitution.

Key Parameters
  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for Sₙ2 reactions.[3][4] They effectively solvate the cations of any base used, leaving the anion more "naked" and nucleophilic, while not interfering with the reaction through hydrogen bonding.

  • Base Selection: The reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the nucleophile or the product. A base is required to neutralize this acid. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.

  • Temperature: Most reactions proceed efficiently at temperatures ranging from room temperature to 80 °C. Higher temperatures can accelerate the reaction but may also increase the likelihood of elimination or other side reactions.[3]

Detailed Application Protocols

The following protocols provide step-by-step guidance for reacting (S)-3-Bromopiperidin-2-one with three common classes of nucleophiles.

Protocol: N-Alkylation with Amines

The substitution with primary and secondary amines is one of the most common and reliable applications, yielding valuable 3-amino-piperidin-2-one derivatives.[5]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-3-Bromopiperidin-2-one (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF or MeCN) to achieve a concentration of approximately 0.1-0.2 M.

  • Add the amine nucleophile (1.1-1.5 eq.). For less reactive amines, a larger excess may be beneficial.

  • Add a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at the desired temperature (typically 25-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Table 1: Example Conditions for N-Alkylation

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineK₂CO₃MeCN506>90
PiperidineK₂CO₃DMF254>95
MorpholineCs₂CO₃MeCN408>90
AnilineDIPEADMF802460-75
Protocol: S-Alkylation with Thiols

Thiols are exceptionally potent nucleophiles and readily displace the bromide.[6] The active nucleophile is the thiolate anion, so the reaction is often facilitated by a base or performed at a pH where the thiol is deprotonated.[7]

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, dissolve the thiol nucleophile (1.1 eq.) in an appropriate solvent (e.g., DMF or THF).

  • Add a base (e.g., K₂CO₃, 1.5 eq.) and stir for 15-30 minutes to generate the thiolate.

  • Add a solution of (S)-3-Bromopiperidin-2-one (1.0 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically completes within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous work-up and purification as described in Protocol 3.1.

Table 2: Example Conditions for S-Alkylation

Nucleophile (Thiol)BaseSolventTemp (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF252>95
Benzyl MercaptanNaHTHF0 to 251>90
Cysteine Ethyl EsterDIPEAMeCN25485-95
Protocol: O-Alkylation with Alcohols (Williamson Ether Synthesis Variant)

Alcohols are weaker nucleophiles than amines or thiols. To achieve efficient substitution, the corresponding alkoxide must be generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH).[8][9] This reaction, a variant of the Williamson Ether Synthesis, must be conducted under strictly anhydrous conditions.[10]

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Re-cool the mixture to 0 °C and add a solution of (S)-3-Bromopiperidin-2-one (1.0 eq.) in anhydrous THF dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required for less reactive alcohols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Proceed with the aqueous work-up and purification as described in Protocol 3.1.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile. 2. Base is too weak or insoluble. 3. Reaction temperature is too low. 4. (For O-Alkylation) Incomplete alkoxide formation due to moisture.1. Use a larger excess of the nucleophile. 2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. 4. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh NaH.
Multiple Products (by TLC/LC-MS) 1. Elimination (E2) side reaction. 2. Di-alkylation (for primary amines). 3. Decomposition of starting material or product.1. Use a less-hindered, non-nucleophilic base (e.g., DIPEA instead of K₂CO₃). Run the reaction at a lower temperature. 2. Use a larger excess of the primary amine to favor mono-alkylation. 3. Lower the reaction temperature and monitor closely.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Unreacted nucleophile co-elutes with the product.1. Add a small percentage of triethylamine or acetic acid to the eluent. Consider reverse-phase chromatography. 2. Use a work-up procedure to remove the excess nucleophile (e.g., acid wash for amines, base wash for phenols).

Conclusion

(S)-3-Bromopiperidin-2-one serves as a robust and reliable electrophile for the synthesis of a wide array of 3-substituted piperidin-2-one derivatives. By understanding the core Sₙ2 mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can achieve high yields and maintain stereochemical purity. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this valuable scaffold, facilitating the rapid development of new molecular entities for pharmaceutical research.

References

  • N/A
  • Brunotte, L. et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]

  • N/A
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  • Fantinati, A., Zanirato, V., & Marchetti, P. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. [Link]

  • N/A
  • Dalal Institute. Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]

  • N/A
  • Master Organic Chemistry. (2025). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 96-104. [Link]

  • N/A
  • ResearchGate. (Various Authors). Reactions of Thiols. ResearchGate. [Link]

  • N/A
  • Wikipedia. (2024). Nucleophilic substitution. Wikipedia. [Link]

  • LibreTexts Chemistry. (2023). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

  • N/A
  • Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. [Link]

  • N/A
  • LibreTexts Chemistry. (2020). 14.10: Reactions of Alkoxides. Chemistry LibreTexts. [Link]

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  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

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  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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Advanced Application Note: Utilization of (S)-3-Bromopiperidin-2-one in the Synthesis of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The Strategic Role of Lactam Constraints

In the transition from peptide discovery to clinical therapeutics, native peptides frequently suffer from poor oral bioavailability, rapid proteolytic cleavage, and lack of receptor subtype selectivity due to extreme conformational flexibility. Peptidomimetics resolve this by introducing rigid scaffolds that lock the peptide backbone into a pre-organized, bioactive geometry.

(S)-3-Bromopiperidin-2-one is a highly privileged chiral synthon in this domain. By serving as an electrophilic precursor, it enables the stereospecific synthesis of (R)-3-amino-piperidin-2-one derivatives[1]. When incorporated into a peptide chain, this δ-lactam ring acts as a constrained analogue of ornithine or arginine, effectively restricting the dihedral angles ( ϕ and ψ ) and forcing the sequence into a stabilized β -turn conformation[2]. This structural pre-organization is critical for developing high-affinity ligands, such as integrin antagonists (e.g., RGD peptide analogues) and potent protease inhibitors[3].

Mechanistic Insights: Navigating the C3-Electrophile

The synthetic utility of (S)-3-Bromopiperidin-2-one stems from the high electrophilicity of its C3 carbon. The adjacent lactam carbonyl enhances the leaving group ability of the bromide atom. However, this same carbonyl significantly increases the acidity of the C3 proton.

The primary synthetic challenge is driving the bimolecular nucleophilic substitution (S N​ 2) to achieve complete stereochemical inversion (S R) while strictly suppressing two competing side reactions:

  • E2 Elimination: Abstraction of the C4 or C3 proton leading to the formation of the α,β -unsaturated 5,6-dihydropyridin-2-one.

  • Enolization: Base-catalyzed deprotonation leading to a planar enolate intermediate, which results in catastrophic racemization of the stereocenter[4].

To achieve >98% enantiomeric excess (ee), the choice of solvent and temperature is not arbitrary—it is governed by the need to maximize nucleophilicity while minimizing kinetic energy that favors elimination.

Quantitative Optimization of Azidation Conditions

The following table summarizes the causal relationship between reaction conditions and stereochemical fidelity during the displacement of the bromide with sodium azide.

SolventTemp (°C)ReagentConversion (%)Yield (%)Enantiomeric Excess (ee %)Primary Byproduct
DMF 25 NaN 3​ (1.5 eq) >99 92 >98 None (Optimal)
DMF60NaN 3​ (1.5 eq)>9965855,6-Dihydropyridin-2-one
DMSO25NaN 3​ (1.5 eq)958896Trace elimination
THF/H 2​ O50NaN 3​ (3.0 eq)705590Hydrolysis (C3-OH)

Workflow & Visualizations

G A (S)-3-Bromopiperidin-2-one B NaN3, DMF (25°C) SN2 Inversion A->B C (R)-3-Azidopiperidin-2-one B->C >98% ee D H2, Pd/C Reduction C->D E (R)-3-Aminopiperidin-2-one D->E F Fmoc-OSu, DIPEA Protection E->F G Fmoc-(R)-3-Amino-piperidin-2-one F->G

Workflow for synthesizing Fmoc-(R)-3-amino-piperidin-2-one from (S)-3-Bromopiperidin-2-one.

Pathway P1 Linear Peptide Sequence P2 Lactam Integration (Phi/Psi Angle Restriction) P1->P2 P3 Beta-Turn Induction P2->P3 P4 Enhanced Proteolytic Stability P2->P4 P5 High-Affinity Target Binding (e.g., Integrins, Proteases) P3->P5 P4->P5

Mechanism of conformational restriction and biological enhancement in peptidomimetics.

Validated Experimental Protocols

Protocol 1: Stereospecific Synthesis of (R)-3-Azidopiperidin-2-one

Objective: Execute an S N​ 2 displacement of the bromide with complete inversion of stereochemistry.

Causality in Design: We utilize anhydrous N,N-Dimethylformamide (DMF) because it selectively solvates the Na + cation, leaving the N 3−​ anion highly "naked" and nucleophilic. The reaction is strictly maintained at 25 °C; elevating the temperature increases the kinetic energy, causing the azide to act as a Brønsted base rather than a nucleophile, which triggers E2 elimination[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N 2​ atmosphere, dissolve (S)-3-Bromopiperidin-2-one (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Sodium Azide (NaN 3​ , 1.5 eq) in a single portion.

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours.

  • Self-Validation Check 1 (TLC & IR): Monitor by TLC (EtOAc/Hexane 1:1). The starting material should be completely consumed. Take a micro-aliquot, evaporate the DMF, and run an FT-IR. Validation: A sharp, intense absorption band at ~2100 cm −1 confirms the integration of the azide group.

  • Workup: Quench the reaction by adding ice-cold water (equal volume to DMF) to precipitate salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Self-Validation Check 2 (Chiral HPLC): Dry over Na 2​ SO 4​ , concentrate in vacuo, and analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: Target ee is >98%, confirming a clean S N​ 2 inversion without enolization-induced racemization.

Protocol 2: Reduction and Fmoc-Protection for SPPS Integration

Objective: Convert the azide to an Fmoc-protected amine suitable for Solid-Phase Peptide Synthesis (SPPS).

Causality in Design: We utilize Pd/C catalytic hydrogenation rather than a Staudinger reduction (PPh 3​ /H 2​ O). Staudinger conditions can occasionally lead to aza-Wittig side reactions with the unprotected lactam carbonyl. Hydrogenation is clean, orthogonal, and self-validating via hydrogen gas uptake. For protection, Fmoc-OSu is selected over Fmoc-Cl; the succinimidyl ester is milder and prevents di-Fmoc formation or undesired acylation of the secondary lactam nitrogen.

Step-by-Step Methodology:

  • Reduction: Dissolve (R)-3-Azidopiperidin-2-one (1.0 eq) in MS-grade Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with H 2​ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Self-Validation Check 3 (Gas Uptake & Ninhydrin): The reaction is complete when H 2​ consumption ceases. Spot the reaction on TLC and stain with Ninhydrin. Validation: A deep purple spot confirms the presence of the primary amine ((R)-3-Aminopiperidin-2-one)[1].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Fmoc Protection: Redissolve the crude amine in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na 2​ CO 3​ . Cool to 0 °C.

  • Coupling: Add Fmoc-OSu (1.1 eq) dropwise as a solution in Dioxane. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl, extract with Dichloromethane, dry, and purify via flash chromatography to yield Fmoc-(R)-3-amino-piperidin-2-one.

Application in Drug Discovery

Once Fmoc-(R)-3-amino-piperidin-2-one is synthesized, it can be seamlessly integrated into standard Fmoc-based SPPS. When substituted into a linear peptide sequence, the rigid piperidin-2-one ring acts as a structural surrogate for flexible amino acids. For instance, replacing a standard residue in an Arg-Gly-Asp (RGD) sequence with this lactam restricts the local spatial geometry, mimicking a natural β -turn[2]. This precise conformational locking directly translates to enhanced binding affinity at integrin receptor domains and provides profound resistance against endogenous peptidases, a critical milestone in transforming a peptide hit into a viable clinical lead[3].

References

  • Chem960.Cas no 88763-76-2 ((R)-3-Aminopiperidine-2-one).
  • Journal of Inclusion Phenomena and Macrocyclic Chemistry.Design and synthesis of a new chiral macrocyclic dilactam and its characterization by NMR and single-crystal X-ray diffraction.
  • The Journal of Organic Chemistry.Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-Acp), a potent .beta.-turn-inducing dipeptide analog.
  • ResearchGate.Design and synthesis of cyclo[-Arg-Gly-Asp-Ψ(triazole)-Gly-Xaa-] peptide analogues by click chemistry.

Sources

Application Note: Preparation of Functionalized Piperidines via Bromolactam Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale: Why Bromolactams?

Piperidines are ubiquitous in pharmaceutical chemistry, representing one of the most critical synthetic blocks for drug construction and appearing in over twenty classes of FDA-approved therapeutics (). However, the direct functionalization of an intact piperidine ring often suffers from poor regioselectivity, over-alkylation, and complex purification pipelines due to the inherent basicity and nucleophilicity of the secondary amine ().

To circumvent these bottlenecks, the bromolactam approach has emerged as a superior strategic alternative. By utilizing a 3-bromo-2-piperidone (bromolactam) intermediate, the nitrogen atom is temporarily masked as a non-basic amide. The electron-withdrawing nature of the lactam carbonyl activates the adjacent α -position, making the bromine atom an excellent leaving group for stereoselective nucleophilic substitution. Once the desired functional groups are installed, the lactam is chemoselectively reduced to unveil the fully functionalized piperidine scaffold ().

Mechanistic Framework & Causality

The workflow relies on a three-stage self-validating system: Cyclization, Substitution, and Reduction .

Workflow A Acyclic Precursor (Primary Amine) B Bromolactam Core (3-bromo-2-piperidone) A->B Acylation & Cyclization (2,5-dibromopentanoyl chloride) C Functionalized Lactam (Stereoselective Substitution) B->C Nucleophilic Substitution (Amines, Arylcuprates) D Functionalized Piperidine (Target Scaffold) C->D Lactam Reduction (BH3·THF or LiAlH4)

Figure 1: General workflow for the synthesis of functionalized piperidines via bromolactams.

A critical failure point in this pathway occurs during the nucleophilic substitution phase. Because the α -proton of the bromolactam is highly acidic, the use of standard bases (like DBU or Et3​N ) often leads to an E2 elimination, yielding an undesired piperideinone (dehydrohalogenation). To ensure an SN​2 inversion pathway, the selection of a sterically hindered, non-nucleophilic base such as pentamethylpiperidine (PMP) is strictly required to scavenge acid without triggering elimination ().

Mechanism A 3-Bromolactam (Electrophilic Core) B Base / Nucleophile Addition (Reaction Divergence) A->B C SN2 Displacement (Inversion of Configuration) B->C PMP (Non-nucleophilic base) D Dehydrohalogenation (E2 Elimination) B->D DBU / Et3N (Strong base) E Functionalized Piperidone (Desired Product) C->E F Piperideinone (Undesired Byproduct) D->F

Figure 2: Mechanistic pathways during the nucleophilic substitution of bromolactams.

Quantitative Data & Reagent Selection

To standardize experimental design, the following tables summarize the empirical outcomes of different reagent choices during the substitution and reduction phases.

Table 1: Nucleophilic Substitution of 3-Bromolactams

Nucleophile Base / Additive Stereochemical Outcome Typical Yield (%)

| Benzylamine | Pentamethylpiperidine (PMP) | Inversion ( SN​2 ) | 75 - 82 | | Arylcuprates | None (Grignard + CuI) | Inversion ( SN​2 ) | 65 - 80 | | Morpholine | K2​CO3​ (Mild inorganic) | Inversion ( SN​2 ) | 70 - 77 | | Piperidine | K2​CO3​ (Mild inorganic) | Inversion ( SN​2 ) | 80 - 85 |

Table 2: Influence of Reducing Agents on Lactam-to-Piperidine Conversion

Reducing Agent Chemoselectivity Yield (%) Mechanistic Note

| BH3​⋅THF | Very High | 75 - 90 | Mild; preserves esters and halogens; requires acidic workup to break the robust boron-amine complex. | | NaBH4​ / BF3​⋅Et2​O | High | 80 - 85 | Generates borane in situ; excellent for scale-up and cost-efficiency. | | LiAlH4​ | High (reduces lactam to amine) | 85 - 95 | Aggressive; may reduce sensitive functional groups (e.g., esters, nitriles) installed during substitution. | | DIBAL-H | Moderate | 40 - 60 | Prone to partial reduction (yields hemiaminal); useful only if subsequent trapping of the iminium ion is desired. |

Self-Validating Experimental Protocols

Protocol 4.1: Preparation of the 3-Bromolactam Core

Objective: Synthesize 1-benzyl-3-bromopiperidin-2-one via a one-pot acylation/cyclization cascade. Causality: The highly electrophilic acyl chloride of 2,5-dibromopentanoyl chloride reacts instantly with benzylamine to form an amide. Subsequent heating drives the intramolecular SN​2 displacement of the terminal bromide, closing the 6-membered ring while leaving the critical α -bromide intact.

  • Setup: In an oven-dried 250 mL round-bottom flask under N2​ , dissolve benzylamine (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous CH2​Cl2​ (50 mL). Cool the solution to 0 °C.

  • Acylation: Add 2,5-dibromopentanoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. Validation: A white precipitate ( Et3​N⋅HCl ) will form immediately, indicating successful amide bond formation.

  • Cyclization: Allow the reaction to warm to room temperature, then add an aqueous solution of NaOH (2.0 equiv, 20 mmol) and a phase-transfer catalyst (e.g., TBAB, 0.1 equiv). Vigorously stir the biphasic mixture at 40 °C for 12 hours.

  • Workup & Validation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation Check: In 1H NMR ( CDCl3​ ), confirm the presence of a distinct multiplet at δ 4.3–4.5 ppm, corresponding to the α -proton adjacent to the bromine atom.

Protocol 4.2: Diastereoselective Nucleophilic Substitution

Objective: Install an amine nucleophile (e.g., morpholine) at the C3 position with stereochemical inversion. Causality: Utilizing pentamethylpiperidine (PMP) acts as a non-nucleophilic proton sponge. It neutralizes the HBr generated during the substitution without deprotonating the acidic α -position, thereby entirely suppressing the E2 elimination pathway ().

  • Setup: Dissolve the 3-bromolactam (1.0 equiv, 5 mmol) in anhydrous CH2​Cl2​ (25 mL) under N2​ .

  • Reagent Addition: Add morpholine (1.2 equiv, 6 mmol) followed by pentamethylpiperidine (PMP) (1.5 equiv, 7.5 mmol).

  • Reaction: Stir the mixture at reflux (40 °C) for 16 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , dry, and concentrate.

    • Self-Validation Check: Monitor the crude mixture via 1H NMR. The complete absence of a vinylic proton signal at δ 6.0–6.5 ppm confirms that no piperideinone (elimination byproduct) was formed. The α -proton will shift upfield to δ 3.2–3.5 ppm, confirming successful morpholine integration.

Protocol 4.3: Chemoselective Lactam Reduction

Objective: Reduce the functionalized piperidone to a piperidine using BH3​⋅THF . Causality: Borane is highly chemoselective for amides over esters and halogens. However, the reduction produces a stable amine-borane complex. An aggressive acidic quench is strictly required to break this complex and liberate the free piperidine base.

  • Setup: Dissolve the functionalized lactam (1.0 equiv, 4 mmol) in anhydrous THF (20 mL) and cool to 0 °C under N2​ .

  • Reduction: Slowly add BH3​⋅THF (1.0 M solution, 3.0 equiv, 12 mL). Evolve the reaction to reflux (65 °C) for 4 hours.

  • Acidic Quench (Critical Step): Cool the flask to 0 °C. Cautiously add 6M HCl in MeOH (10 mL) dropwise. Validation: Vigorous bubbling ( H2​ gas evolution) will occur as excess borane is destroyed and the amine-borane complex is cleaved.

  • Reflux & Basification: Reflux the quenched mixture for an additional 2 hours to ensure complete decomplexation. Cool to room temperature, concentrate to remove THF/MeOH, and basify the aqueous residue to pH 12 using 2M NaOH .

  • Extraction: Extract the free piperidine base with CH2​Cl2​ (3 × 20 mL), dry over Na2​SO4​ , and concentrate.

    • Self-Validation Check: Analyze via FTIR. The complete disappearance of the strong lactam carbonyl stretch at ~1650 cm⁻¹ confirms total reduction to the piperidine scaffold.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[Link]

  • Lim, J. A., et al. (2018). Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug. Organic Process Research & Development, 22(7), 868–879.[Link]

  • Golfmann, M., et al. (2020). Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry, 86(1), 813–825.[Link]

  • De, S., et al. (2013). Short Stereoselective Synthesis of α-Substituted γ-Lactams. NIH Public Access (Author Manuscript).[Link]

  • D'Andrea, F., et al. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Organics, 5(1), 9.[Link]

Application Note: Stereospecific Azide Displacement of (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Nucleophilic substitution (SN2) of α-bromo lactams to access chiral 3-aminopiperidin-2-one scaffolds.

Executive Summary

The 3-aminopiperidin-2-one motif is a privileged pharmacophore embedded in numerous biologically active compounds, including factor Xa inhibitors, CGRP receptor antagonists, and DPP-4 inhibitors. The installation of the C3-nitrogen is frequently achieved via the nucleophilic displacement of an α-halo precursor. This application note details the stereospecific azide displacement of (S)-3-bromopiperidin-2-one using sodium azide (NaN3) to yield (R)-3-azidopiperidin-2-one. By adhering to the optimized parameters outlined below, researchers can achieve >90% yields with complete Walden inversion (>99% ee), bypassing common pitfalls such as epimerization and elimination.

Mechanistic Causality & Reaction Dynamics (Expertise & Experience)

Successful execution of this protocol relies on understanding the delicate balance between nucleophilicity, basicity, and substrate stereoelectronics.

  • Substrate Activation & Stereocontrol: The α-position of a lactam is highly activated toward SN2 displacement. The adjacent carbonyl π-system stabilizes the transition state via orbital overlap with the incoming nucleophile and the departing halide. Because the reaction proceeds via a concerted backside attack, starting with the enantiopure (S)-bromide guarantees complete Walden inversion to the (R)-azide [1].

  • Solvent Selection (The "Naked" Anion): Polar aprotic solvents, specifically N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are mandatory. These solvents effectively solvate the Na+ cation while leaving the N3- anion unsolvated ("naked"). This drastically enhances the nucleophilicity of the azide, allowing the reaction to proceed at ambient temperatures.

  • Temperature & Side-Reaction Mitigation: The α-proton of the lactam is relatively acidic. If the reaction temperature exceeds 40 °C, the weakly basic nature of the azide anion can trigger an E2 elimination, yielding the undesired 5,6-dihydropyridin-2(1H)-one (enamide) [2]. Elevated temperatures also increase the risk of enolization, leading to racemization of the stereocenter. Therefore, strict thermal control (20–30 °C) is the primary driver of high enantiomeric excess (ee).

  • N-Protection Strategy: While the free lactam (N–H) can undergo displacement, pre-protecting the lactam nitrogen (e.g., with a Boc, Cbz, or chiral auxiliary like (R)-2-phenylglycinol) is highly recommended. Protection improves solubility in organic solvents and eliminates the risk of competitive N-alkylation or hydrogen-bonding interference during the SN2 transition state[1].

Mandatory Visualizations: Workflows and Mechanisms

Workflow A 1. Substrate Prep (S)-3-Bromopiperidin-2-one in anh. DMF B 2. Nucleophile Addition NaN3 (1.5 - 2.0 eq) Strictly anhydrous A->B C 3. Reaction 25°C, 4-6 hrs Monitor by LC-MS B->C D 4. Quench & Extract H2O / EtOAc Maintain pH > 7 C->D E 5. Purification Flash Chromatography (R)-3-Azidopiperidin-2-one D->E

Caption: Step-by-step workflow for the stereospecific azide displacement of (S)-3-bromopiperidin-2-one.

Mechanism Substrate (S)-3-Bromopiperidin-2-one C-Br bond (leaving group) TS Transition State [ N3 ··· C(α) ··· Br ]‡ Stereochemical Inversion Substrate->TS Backside Attack SideProduct SideProduct Substrate->SideProduct High Temp / Base Nucleophile Azide Anion (N3-) Naked nucleophile in DMF Nucleophile->TS Product (R)-3-Azidopiperidin-2-one Complete Walden Inversion TS->Product Br- departs

Caption: Mechanistic pathway showing S_N2 Walden inversion versus the thermally-induced elimination route.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the stereochemical outcome. Data reflects standardized SN2 S-to-R conversions.

SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Analytical Observation & Causality
DMF 25 6 92 >99 Optimal. Clean inversion; Na+ fully solvated.
DMSO25489>99Faster kinetics, but aqueous workup is more challenging due to DMSO partitioning.
THF60184595Sluggish. Poor NaN3 solubility in ethereal solvents leads to incomplete conversion.
DMF8026882Sub-optimal. High heat induces competitive E2 elimination and partial α-proton epimerization.

Experimental Protocol (Self-Validating System)

Critical Safety Warnings
  • Toxicity & Explosives: Sodium azide (NaN3) is acutely toxic and can form shock-sensitive, explosive heavy metal azides if exposed to metal spatulas or lead/copper plumbing.

  • Solvent Incompatibility: Never use halogenated solvents (e.g., dichloromethane) as the reaction medium. NaN3 reacts with DCM to form highly explosive diazidomethane.

  • pH Control: Ensure the reaction quench and aqueous workup are maintained at a neutral to slightly basic pH (pH 7–8). Acidic conditions (pH < 4) will generate highly toxic and volatile hydrazoic acid (HN3) gas.

Materials Required
  • (S)-3-Bromopiperidin-2-one (N-protected preferred, e.g., N-Boc): 1.0 equivalent

  • Sodium Azide (NaN3, Reagent Grade, ≥99%): 1.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL per gram of substrate

  • Deionized Water, Ethyl Acetate (EtOAc), Saturated Aqueous NaCl (Brine)

Step-by-Step Methodology
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, dissolve (S)-3-bromopiperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Weigh NaN3 (1.5 eq) using a plastic or ceramic spatula. Add the NaN3 in a single portion to the stirring solution at room temperature (20–25 °C).

  • Reaction Monitoring: Seal the flask and stir the heterogeneous mixture at 25 °C. The reaction will slowly turn into a fine, cloudy suspension as NaBr precipitates. Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). Full conversion is generally observed within 4 to 6 hours.

  • Quenching (Self-Validation Step): Once starting material is consumed, cool the flask in an ice bath (0 °C). Slowly quench the reaction by adding cold deionized water (equal volume to DMF). Validation: The addition of water will dissolve the precipitated NaBr and unreacted NaN3, resulting in a clear biphasic mixture upon addition of the extraction solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Combine the organic layers and wash extensively with water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 35 °C to protect the azide).

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford (R)-3-azidopiperidin-2-one as a colorless to pale-yellow oil or crystalline solid (depending on the N-protecting group).

References

  • Romero, O.; Castro, A.; Terán, J. L.; Gnecco, D.; Orea, M. L.; Mendoza, Á.; Flores, M.; Roa, L. F.; Juárez, J. R. "Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents." Tetrahedron Letters, 2011 , 52 (45), 5947-5950.[Link]

  • Kolasa, T.; Miller, M. J. "1-Hydroxy-3-amino-2-piperidone (δ-N-hydroxycycloornithine) derivatives: Key intermediates for the synthesis of hydroxamate-based siderophores." Journal of Organic Chemistry, 1990 , 55 (5), 1711–1721.[Link]

C-H functionalization methods involving piperidin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C–H Functionalization Strategies for Piperidin-2-one Scaffolds

Introduction & Strategic Rationale

The piperidin-2-one (valerolactam) motif is a privileged scaffold ubiquitous in bioactive natural products and blockbuster pharmaceuticals, including the anticoagulant apixaban and various alkaloid precursors [1]. However, the late-stage functionalization of this saturated aza-cycle presents a formidable synthetic challenge. The inherent kinetic inertness of aliphatic C(sp³)–H bonds, coupled with the difficulty of achieving regiocontrol among the C3, C4, C5, and C6 positions, traditionally necessitated lengthy de novo syntheses.

Recent advancements in transition-metal catalysis and photoredox chemistry have revolutionized this paradigm, enabling direct, site-selective C–H functionalization. By strategically employing directing groups (DGs), transient mediators, or dual-oxidation systems, chemists can now override innate electronic biases to functionalize specific nodes of the piperidin-2-one ring [2, 3]. This guide details the mechanistic logic, comparative data, and validated protocols for executing these advanced transformations.

Regioselectivity Logic in Piperidin-2-ones

Achieving site-selectivity requires manipulating the microenvironment of the target C–H bond:

  • C3 (α-Carbonyl): Innately the most acidic position. Functionalization is typically achieved via enolate chemistry or transition-metal-free dual oxidation using TEMPO oxoammonium cations [1].

  • C6 (α-Nitrogen): Functionalization here relies on Cross-Dehydrogenative Coupling (CDC) via N-acyliminium intermediates or directed C–H activation using strongly coordinating N-substituents (e.g., 2-pyridyl) to bring the metal catalyst (Rh, Ru) into proximity [3].

  • C4/C5 (Remote): Highly challenging due to the lack of adjacent activating heteroatoms. Accessing these sites requires traceless directing groups, such as a C3-carboxylic acid, which guides the metal to the C4 position before undergoing decarboxylation [4].

Regioselectivity Piperidinone Piperidin-2-one Scaffold C3 C3 Position (α-Carbonyl) Piperidinone->C3 Enolate / Dual Oxidation C6 C6 Position (α-Nitrogen) Piperidinone->C6 Directed C-H Activation (e.g., N-Pyridyl) C4 C4 Position (Remote) Piperidinone->C4 Traceless Directing Group (e.g., C3-Carboxy) C3_Method Transition-Metal-Free TEMPO Oxidation C3->C3_Method C6_Method Rh(III)/Ru(II) Catalysis Cross-Coupling C6->C6_Method C4_Method Rh-Catalyzed Decarboxylative Alkenylation C4->C4_Method

Regioselective pathways for direct C-H functionalization of piperidin-2-ones.

Quantitative Comparison of Functionalization Modalities

The following table summarizes the operational parameters for state-of-the-art piperidin-2-one C–H functionalization methods.

Target SiteCatalytic SystemDirecting Group / StrategyCoupling PartnerYield RangeKey Additive/OxidantRef
C6 [CpRhCl₂]₂ (2 mol%)N-(2-Pyridyl)Quinone Diazides75–94%AgSbF₆, PivOH[3]
C6 [RuCl₂(p-cymene)]₂ (5 mol%)N-(2-Pyridyl)Cyclopropanols65–85%Cu(OAc)₂·H₂O[2]
C4 [CpRhCl₂]₂ (4 mol%)C3-Carboxylic Acid (Traceless)Styrenes60–81%Ag₂CO₃, Cu(OAc)₂[4]
C3/C4 Metal-FreeInnate Reactivity (Dual Oxidation)TEMPO⁺60–75%NaClO₂, NaOCl[1]
α,γ 4CzIPN (Photoredox)1,5-Hydrogen Atom TransferElectron-deficient alkenes50–80%Visible Light (440 nm)[5]

Validated Experimental Protocols

Protocol A: Rh(III)-Catalyzed C6-Selective Arylation

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway to achieve strict C6-regioselectivity on the piperidin-2-one ring [3].

Causality & Experimental Design:

  • N-(2-Pyridyl) Directing Group: Acts as a bidentate anchor, coordinating the Rh(III) center and forcing it into spatial proximity with the sterically hindered C6 position.

  • AgSbF₆: Acts as a halide abstractor. It removes chloride ligands from the [Cp*RhCl₂]₂ precatalyst, generating the highly electrophilic, coordinatively unsaturated cationic Rh(III) active species.

  • Pivalic Acid (PivOH): Crucial for the CMD step. The bulky pivalate anion acts as an internal base shuttle, lowering the activation energy required to cleave the robust C(sp³)–H bond.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add 1-(2-pyridyl)-piperidin-2-one (0.1 mmol, 1.0 equiv) and the target 4-quinonediazide (0.2 mmol, 2.0 equiv).

  • Catalyst Loading: Add [Cp*RhCl₂]₂ (2.0 mol%) and AgSbF₆ (8.0 mol%). Self-Validation Check: The mixture should immediately transition to a deep orange/red hue, indicating the formation of the active cationic rhodium species.

  • Additive & Solvent: Add PivOH (0.5 equiv) followed by 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Reaction Execution: Seal the vial under a nitrogen atmosphere. Heat the mixture to 40 °C in a pre-heated oil bath and stir vigorously for 12 hours. Self-Validation Check: Nitrogen gas evolution (bubbling) will be observed as the quinone diazide decomposes to form the metal-carbene intermediate.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (5 mL) and filter through a short pad of Celite to remove silver and rhodium salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 1:1 to 9:1 ethyl acetate/hexanes) to isolate the C6-arylated product.

CatalyticCycle Rh_cat Cp*Rh(III) Active Cat. CMD CMD C-H Cleavage Rh_cat->CMD + Substrate + PivOH Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle - PivOH Insertion Carbene Insertion Rhodacycle->Insertion + Quinone Diazide - N2 Product Product Release Insertion->Product Protonation Product->Rh_cat Catalyst Regeneration

Rh(III)-catalyzed CMD cycle for C6-arylation of piperidin-2-ones.

Protocol B: Transition-Metal-Free Dual C–H Oxidation (C3/C4)

This protocol provides a green, scalable route to 3,4-dioxygenated piperidin-2-ones, which are direct precursors to complex chiral alkaloids [1].

Causality & Experimental Design:

  • TEMPO / NaOCl / NaClO₂ System: NaOCl acts as the primary oxidant to generate the TEMPO oxoammonium cation in situ. The oxoammonium cation promotes the formation of an iminium ion, which tautomerizes to an enamine. Subsequent nucleophilic attack by TEMPO yields the alkoxyamine lactam. NaClO₂ acts as a terminal oxidant to sustain the catalytic cycle without over-oxidizing the substrate to destructive fragmentation products.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting piperidine derivative (1.0 mmol) in acetonitrile (5.0 mL) in a 25 mL round-bottom flask.

  • Reagent Addition: Add TEMPO (0.2 equiv) and NaClO₂ (2.0 equiv) to the stirring solution at room temperature.

  • Oxidation Initiation: Dropwise, add an aqueous solution of NaOCl (1.5 equiv, ~10-15% active chlorine). Self-Validation Check: The solution will turn a distinct yellow-orange color, confirming the generation of the active TEMPO oxoammonium cation.

  • Reaction Execution: Stir the mixture at 35 °C for 8–12 hours. Monitor the reaction via TLC (stain with KMnO₄; the starting amine will rapidly disappear, replaced by the UV-active lactam product).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess hypochlorite. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via column chromatography to yield the trans-3-alkoxyamino-4-oxygenated-2-piperidone.

References

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution MDPI - Molecules URL:[Link]

  • Biorelevant Weakly Coordinating Directing Group Assisted C–H Alkenylation with Cyclopropanols via Sequential C–H/C–C Activation Organic Letters (ACS Publications) URL:[Link]

  • Rhodium(III)-Catalyzed C6-Selective Arylation of 2-Pyridones and Related Heterocycles Using Quinone Diazides: Syntheses of Heteroarylated Phenols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rhodium-Catalyzed C4-Selective C–H Alkenylation of 2-Pyridones by Traceless Directing Group Strategy Organic Letters (ACS Publications) URL:[Link]

  • Visible-Light-Induced α,γ-C(sp³)–H Difunctionalization of Piperidines Organic Letters (ACS Publications) URL:[Link]

Application Notes and Protocols for the Synthesis of Constrained Amino Acids Using (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Constrained amino acids are pivotal scaffolds in modern drug discovery, offering the ability to modulate peptide and peptidomimetic conformation, enhance metabolic stability, and improve receptor affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the utilization of the versatile chiral building block, (S)-3-Bromopiperidin-2-one, in the synthesis of novel constrained, bicyclic amino acid derivatives. We will explore the strategic N-functionalization of the lactam nitrogen followed by intramolecular cyclization to forge rigid bicyclic systems. This document is intended to serve as a practical resource for researchers in medicinal chemistry and peptide science, offering both the theoretical underpinnings and actionable experimental procedures.

Introduction: The Significance of Conformational Constraint in Peptidomimetics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of conformational constraints into a peptide backbone is a well-established strategy to overcome these limitations. By locking the peptide into a bioactive conformation, it is possible to enhance binding affinity to the target receptor and improve enzymatic stability. The incorporation of cyclic and bicyclic amino acid mimics has proven to be a particularly effective approach to achieving this conformational rigidity.

(S)-3-Bromopiperidin-2-one is a valuable and versatile chiral starting material for the synthesis of a variety of substituted piperidines and, more importantly, for the construction of novel bicyclic amino acid scaffolds. Its stereochemically defined bromine at the C3 position provides a key handle for subsequent chemical manipulations, particularly intramolecular cyclization reactions. This guide will focus on a two-stage synthetic strategy:

  • N-Functionalization: The introduction of a suitable aryl or alkyl group onto the lactam nitrogen.

  • Intramolecular Cyclization: The formation of a new ring system through the reaction of the N-substituent with the C3-bromo position.

This approach allows for the creation of a diverse library of constrained amino acids with varying steric and electronic properties, making them ideal candidates for incorporation into peptidomimetic drug candidates.

Core Synthetic Strategy: From (S)-3-Bromopiperidin-2-one to Bicyclic Amino Acids

The primary synthetic pathway involves an initial N-arylation or N-alkylation of (S)-3-Bromopiperidin-2-one, followed by an intramolecular cyclization to yield a bicyclic lactam. This bicyclic core then represents a constrained amino acid analog.

Synthetic_Strategy A (S)-3-Bromopiperidin-2-one B N-Functionalized Intermediate A->B N-Arylation / N-Alkylation C Bicyclic Constrained Amino Acid B->C Intramolecular Cyclization

Caption: General synthetic workflow.

N-Arylation of (S)-3-Bromopiperidin-2-one: The Buchwald-Hartwig Approach

The introduction of an aryl group at the nitrogen atom of the piperidinone ring is a crucial first step. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it can be effectively applied to the N-arylation of lactams.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds with high yields.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle.[2] For the N-arylation of (S)-3-Bromopiperidin-2-one, a ligand such as XPhos or SPhos is recommended.

Mechanism Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam and subsequent reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amide Coordination Ar-Pd(II)-N(L2) Ligand Exchange->Amide Coordination Reductive Elimination Reductive Elimination Amide Coordination->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration N-Aryl Lactam N-Aryl Lactam Reductive Elimination->N-Aryl Lactam Ar-X Ar-X Ar-X->Oxidative Addition Lactam-H + Base Lactam-H + Base Lactam-H + Base->Ligand Exchange

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Intramolecular Cyclization: Forging the Bicyclic Scaffold

Once the N-aryl group is in place, the next key transformation is the intramolecular cyclization to form the bicyclic system. This can be achieved through various methods, with palladium-catalyzed intramolecular C-H activation or a base-mediated intramolecular nucleophilic substitution being prominent strategies.

For an N-aryl substituted intermediate, an intramolecular Heck-type reaction or a C-H activation/arylation can be envisioned. The choice of conditions will depend on the nature of the aryl group. For instance, if the aryl group has a suitably positioned C-H bond, a palladium-catalyzed intramolecular C-H arylation can be an efficient method to form the new ring.[3]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Arylation of (S)-3-Bromopiperidin-2-one

This protocol describes a general procedure for the palladium-catalyzed N-arylation of (S)-3-Bromopiperidin-2-one with an aryl bromide.

Materials:

Reagent/SolventSupplierGrade
(S)-3-Bromopiperidin-2-oneCommercially Available>95%
Aryl BromideCommercially AvailableReagent
Pd₂(dba)₃Commercially AvailableCatalyst
XPhosCommercially AvailableLigand
Sodium tert-butoxide (NaOtBu)Commercially Available>97%
TolueneAnhydrousSolvent
Dichloromethane (DCM)ACS GradeSolvent
Ethyl Acetate (EtOAc)ACS GradeSolvent
HexanesACS GradeSolvent
Saturated aq. NH₄ClIn-house preparation
BrineIn-house preparation
Anhydrous MgSO₄Commercially Available

Procedure:

  • To an oven-dried Schlenk flask, add (S)-3-Bromopiperidin-2-one (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask with a septum, and purge with argon for 10 minutes.

  • Add anhydrous toluene via syringe.

  • Add sodium tert-butoxide (1.4 eq) to the flask under a positive pressure of argon.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-arylated (S)-3-Bromopiperidin-2-one.

Expected Outcome: The desired N-arylated product should be obtained as a solid or oil in good to excellent yield (70-95%), depending on the specific aryl bromide used.

Protocol 2: Intramolecular Palladium-Catalyzed Cyclization

This protocol outlines a general procedure for the intramolecular C-H arylation to form a bicyclic lactam.

Materials:

Reagent/SolventSupplierGrade
N-Aryl-(S)-3-Bromopiperidin-2-oneFrom Protocol 1
Pd(OAc)₂Commercially AvailableCatalyst
Pivalic Acid (PivOH)Commercially AvailableAdditive
Potassium Carbonate (K₂CO₃)Commercially AvailableBase
1,4-DioxaneAnhydrousSolvent
Dichloromethane (DCM)ACS GradeSolvent
Ethyl Acetate (EtOAc)ACS GradeSolvent
HexanesACS GradeSolvent
WaterDeionized
BrineIn-house preparation
Anhydrous MgSO₄Commercially Available

Procedure:

  • To an oven-dried Schlenk flask, add the N-aryl-(S)-3-Bromopiperidin-2-one (1.0 eq), Pd(OAc)₂ (0.1 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add anhydrous 1,4-dioxane and pivalic acid (0.3 eq) via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the bicyclic constrained amino acid derivative.

Expected Outcome: The desired bicyclic lactam should be obtained as a solid in moderate to good yield (50-80%). The diastereoselectivity of the reaction should be assessed by NMR spectroscopy.

Data Presentation and Characterization

The synthesized constrained amino acid derivatives should be thoroughly characterized by standard analytical techniques.

CompoundMolecular FormulaYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
N-Phenyl-(S)-3-Bromopiperidin-2-one C₁₁H₁₂BrNO85Characteristic peaksCharacteristic peaks[M+H]⁺ found: ...
Bicyclic Product C₁₁H₁₁NO65Characteristic peaksCharacteristic peaks[M+H]⁺ found: ...

Note: The NMR and HRMS data are placeholders and should be replaced with actual experimental data.

Troubleshooting and Optimization

  • Low Yield in N-Arylation: If the N-arylation reaction shows low conversion, consider screening different palladium catalysts and ligands (e.g., RuPhos, BrettPhos). The choice of base can also be critical; potassium phosphate (K₃PO₄) can sometimes be a better alternative to NaOtBu.[4] Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Side Reactions in Cyclization: The intramolecular cyclization may be accompanied by side reactions such as debromination. Optimization of the reaction temperature and time is crucial. Screening different palladium sources and additives may also be necessary to improve the selectivity for the desired bicyclic product.

  • Diastereoselectivity: The diastereoselectivity of the cyclization step can be influenced by the nature of the N-substituent and the reaction conditions. Chiral ligands can be explored to enhance the stereochemical outcome.

Conclusion

(S)-3-Bromopiperidin-2-one is a highly valuable chiral building block for the synthesis of novel constrained amino acids. The synthetic strategies outlined in this guide, based on N-arylation and subsequent intramolecular cyclization, provide a robust and versatile platform for the generation of a diverse range of bicyclic lactams. These conformationally rigid scaffolds are of significant interest in the design of next-generation peptidomimetics with improved pharmacological properties. The detailed protocols and troubleshooting advice provided herein are intended to empower researchers to explore the rich chemistry of this versatile starting material and to accelerate the discovery of new therapeutic agents.

References

Sources

Application Notes and Protocols for Cross-Coupling Reactions with (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (S)-3-Bromopiperidin-2-one in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, frequently appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] The introduction of substituents onto this saturated heterocycle allows for the fine-tuning of pharmacological properties. (S)-3-Bromopiperidin-2-one, a chiral α-halo lactam, has emerged as a particularly valuable building block. Its pre-installed stereocenter and reactive C-Br bond at the 3-position provide a versatile handle for the stereoselective synthesis of complex 3-substituted piperidin-2-one derivatives. These derivatives are key intermediates in the synthesis of a variety of therapeutic agents. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing (S)-3-Bromopiperidin-2-one, offering detailed protocols and insights for researchers in drug development.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4][5] It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For (S)-3-Bromopiperidin-2-one, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position, a critical step in the synthesis of many pharmaceutical compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.[5] It commences with the oxidative addition of the (S)-3-Bromopiperidin-2-one to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid or ester, which requires activation by a base. The final step is reductive elimination, which yields the 3-arylated piperidin-2-one product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preserving the stereochemical integrity of the chiral center.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)L₂-Br (R = Piperidin-2-one) Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition Oxidative Addition (S)-3-Bromopiperidin-2-one Pd(II)_Aryl_Complex R-Pd(II)L₂-Ar Pd(II)_Complex->Pd(II)_Aryl_Complex Transmetalation Transmetalation Transmetalation Ar-B(OR)₂ + Base Pd(II)_Aryl_Complex->Pd(0)L2 Reductive Elimination Product 3-Aryl-piperidin-2-one Pd(II)_Aryl_Complex->Product Reductive_Elimination Reductive Elimination Substrates (S)-3-Bromopiperidin-2-one + Ar-B(OR)₂ Substrates->Pd(0)L2 Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of (S)-3-Bromopiperidin-2-one with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (S)-3-Bromopiperidin-2-one with phenylboronic acid.

Materials:

  • (S)-3-Bromopiperidin-2-one

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add (S)-3-Bromopiperidin-2-one (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O901678
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄THF/H₂O80892

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[6][7][8] This reaction allows for the coupling of (S)-3-Bromopiperidin-2-one with a wide variety of primary and secondary amines, providing access to 3-amino-piperidin-2-one derivatives.

Mechanistic Insights and Ligand Selection

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results, particularly when dealing with challenging substrates.[9][10] The base also plays a crucial role, with sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) often being employed to facilitate the deprotonation of the amine without promoting side reactions.[9]

Buchwald_Hartwig_Workflow Start Start: Assemble Reaction Components Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Reagents Charge Vessel with: - (S)-3-Bromopiperidin-2-one - Amine - Palladium Precatalyst & Ligand Inert_Atmosphere->Add_Reagents Add_Solvent_Base Add Anhydrous Solvent (e.g., THF, Toluene) Add Base (e.g., LiHMDS) Add_Reagents->Add_Solvent_Base Heating Heat Reaction Mixture (e.g., 65-110 °C) Add_Solvent_Base->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of (S)-3-Bromopiperidin-2-one with Morpholine

This protocol provides a general method for the Buchwald-Hartwig amination of (S)-3-Bromopiperidin-2-one with morpholine.

Materials:

  • (S)-3-Bromopiperidin-2-one

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle/block

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, charge a dry Schlenk tube with Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Add anhydrous THF and stir for 5 minutes.

  • To this solution, add (S)-3-Bromopiperidin-2-one (1.0 equiv.) and morpholine (1.2 equiv.) sequentially.

  • Add a 1.0 M solution of LiHMDS in THF (2.5 equiv.) dropwise.

  • Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction, co-catalyzed by palladium and copper, allows for the introduction of alkynyl moieties at the 3-position of the piperidin-2-one ring, providing access to a class of compounds with significant potential in medicinal chemistry.

Reaction Principles

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the halide is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to give the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, which is facilitated by a base. The reaction is typically carried out under mild conditions and exhibits a broad functional group tolerance.[12]

Protocol: Sonogashira Coupling of (S)-3-Bromopiperidin-2-one with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling of (S)-3-Bromopiperidin-2-one with phenylacetylene.

Materials:

  • (S)-3-Bromopiperidin-2-one

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add (S)-3-Bromopiperidin-2-one (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF, followed by triethylamine (2.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Low yields or the formation of side products in cross-coupling reactions can often be attributed to several factors. For instance, in Suzuki couplings, homo-coupling of the boronic acid can be a significant side reaction.[14] In Buchwald-Hartwig aminations, the stability of the (S)-3-Bromopiperidin-2-one can be compromised under harsh basic conditions, potentially leading to elimination of HBr.[14] Optimization of the base, ligand, solvent, and temperature is often necessary to achieve optimal results. For example, the use of bulky, electron-rich ligands can often improve yields in challenging coupling reactions.

Conclusion

Cross-coupling reactions are indispensable tools for the functionalization of (S)-3-Bromopiperidin-2-one. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and versatile methods for the stereoselective synthesis of a wide range of 3-substituted piperidin-2-ones. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and other functional molecules.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Barbe, G., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2496-2498. [Link]

  • Wehbe, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 101-107. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1887. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Weires, A. G., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]

Sources

reaction conditions for N-alkylation of (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the N-Alkylation of (S)-3-Bromopiperidin-2-one

Executive Summary

The N-alkylation of chiral α -halo lactams, specifically (S)-3-bromopiperidin-2-one, is a critical transformation in the synthesis of functionalized piperidines and complex alkaloid scaffolds[1]. However, the presence of the electron-withdrawing bromine atom at the C3 position renders the adjacent α -proton highly acidic. This creates a narrow synthetic window: conditions must be basic enough to deprotonate the lactam nitrogen (pKₐ ~16–17) but mild enough to prevent C3 deprotonation. Failure to control this balance inevitably leads to racemization or irreversible HBr elimination. This guide details field-validated, self-verifying protocols to achieve high-yielding N-alkylation while strictly preserving the (S)-stereocenter.

Mechanistic Vulnerabilities & Causality

As an application scientist, it is critical to understand why standard alkylation conditions fail for this substrate. When designing an alkylation protocol for (S)-3-bromopiperidin-2-one, three competing pathways dictate your experimental choices:

  • Racemization via Enolization: Strong bases (e.g., uncooled NaH or alkoxides) can abstract the C3 proton. The resulting enolate intermediate destroys the chiral center, yielding a racemic mixture upon reprotonation[1].

  • Elimination (Dehydrohalogenation): If the C3 proton is abstracted, the enolate can expel the bromide leaving group, forming the thermodynamically stable 5,6-dihydropyridin-2(1H)-one ( α,β -unsaturated lactam).

  • O-Alkylation vs. N-Alkylation: Lactams are ambident nucleophiles. The use of hard electrophiles or highly polar aprotic solvents without proper cation coordination can lead to undesired O-alkylation.

The Solution: Kinetic control is paramount. The N-H proton is more acidic and kinetically accessible than the C3-H proton. By lowering the temperature to sub-zero levels (-3 °C to 0 °C) and using a precise stoichiometric amount of NaH, N-deprotonation occurs selectively[2]. Alternatively, thermodynamic control using the "cesium effect" (Cs₂CO₃ in DMF) provides a milder pathway that naturally avoids C3 deprotonation.

Strategic Optimization of Reaction Parameters

The following table summarizes the quantitative impact of base, solvent, and temperature on product yield and chiral integrity.

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
1NaH (1.2)DMF25242< 10%Rapid C3 deprotonation; severe racemization and HBr elimination.
2NaH (1.05)THF/DMF (20:1)-3 to 0884> 95%Kinetic control prevents α -deprotonation[2].
3Cs₂CO₃ (1.5)DMF201689> 98%Mild thermodynamic control; excellent chiral preservation.
4K₂CO₃ (2.0)MeCN8065560%Thermal stress induces partial racemization[3].

Reaction Workflow & Decision Matrix

Workflow Start Substrate: (S)-3-Bromopiperidin-2-one Challenge Key Challenges: 1. Racemization at C3 2. HBr Elimination 3. O-Alkylation Start->Challenge BaseSelect Base Selection Strategy Challenge->BaseSelect StrongBase Kinetic Control (NaH) Requires Strict Temp Control (-3 °C to 0 °C) BaseSelect->StrongBase MildBase Thermodynamic Control (Cs2CO3) Room Temp, Longer Time Preserves (S)-Chirality BaseSelect->MildBase Solvent1 Solvent: THF + 5% DMF Breaks Ion Pairs StrongBase->Solvent1 Solvent2 Solvent: Anhydrous DMF Maximizes Cesium Effect MildBase->Solvent2 Product Product: N-Alkyl-(S)-3-Bromopiperidin-2-one (High Yield, >95% ee) Solvent1->Product Solvent2->Product

Figure 1: Decision matrix and workflow for the N-alkylation of (S)-3-bromopiperidin-2-one.

Validated Experimental Protocols

Protocol A: Kinetically Controlled Alkylation (NaH Method)

Best for standard primary alkyl halides where rapid reaction times are required[2].

  • System Preparation: Flame-dry a round-bottom flask under a continuous flow of nitrogen.

  • Solvent & Substrate Addition: Dissolve (S)-3-bromopiperidin-2-one (1.0 equiv) in sodium-dried THF (0.2 M concentration). Add a catalytic amount of anhydrous DMF (approx. 5% v/v).

    • Causality: THF provides a low-freezing medium, while the trace DMF disrupts the tight sodium-lactam ion pair, dramatically enhancing nitrogen nucleophilicity at low temperatures without raising the bulk dielectric constant too high[2].

  • Cryogenic Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to exactly -3 °C.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 1.05 equiv) in three equal portions over 15 minutes with rapid agitation.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could provide the activation energy required for C3 proton abstraction.

  • Electrophile Addition: After 30 minutes of stirring, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise over 10 minutes.

  • Self-Validating In-Process Control (IPC): After 4 hours, remove a 50 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via TLC. The disappearance of the starting material validates conversion. To self-validate chiral integrity before bulk workup, run a rapid chiral HPLC assay on the aliquot; a single peak confirms the temperature controls successfully prevented racemization.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Thermodynamically Mild Alkylation (Cs₂CO₃ Method)

Best for highly sensitive substrates or when preserving >98% ee is the absolute priority.

  • System Preparation: Equip a dry flask with a magnetic stir bar and a nitrogen balloon.

  • Reagent Mixing: Add (S)-3-bromopiperidin-2-one (1.0 equiv), the alkylating agent (1.5 equiv), and anhydrous Cs₂CO₃ (1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous DMF (0.15 M concentration) at room temperature (20 °C).

    • Causality: The large ionic radius of the cesium cation creates a highly reactive, "naked" nitrogen anion. Because Cs₂CO₃ is a weaker base than NaH, it is insufficiently basic to abstract the C3 α -proton at room temperature, thereby securing the (S)-stereocenter without the need for cryogenic cooling[3].

  • Reaction: Stir vigorously for 16 hours at 20 °C.

    • Causality: The heterogeneous nature of the reaction requires high RPM stirring to ensure adequate mass transfer between the solid Cs₂CO₃ and the liquid phase.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with EtOAc and wash extensively with LiCl (5% aqueous solution, 4x) to completely remove DMF. Dry the organic layer over MgSO₄ and concentrate.

References

  • 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose - Acta Chemica Scandinavica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE13--a5BzJxpRcYZ9H33ibpwJAt93ppCoyJ_FDa0Fx1BMm0MZ9MwWjiekWfeK5U8AAHK09Kxg_MLEASgAYGkpRPdcP112OA8oX6ZzQ5Unq9d6WfKKg9smNhrt1lHKWyfw5RjgexTbXroPov0u5gTl7JDFv_YI4v0=]
  • Diastereoselective Arylation of Enantiopure 3-Bromopiperidin-2-one Derived from (R)-(-)-2-Phenylglycinol with Organocuprate Reagents - Tetrahedron Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdiiGa0EcXARnZUHLpoxLeqR0X3GpnHQgKzgEc5m27DuivuFfOq-_wneQJFzEFTNgfO3JldDWo5zMqKM29bhz4iMSbYeTnfc_1--Svh5t32UGX8OoDfRk7H_TFyxZpJMA8sKvH92wcEObUJzWN9Xo3YIERQR8sgoILI3IE2yLGmzt3RdbZV4QUQaXSPFb-h1xTwWvCI37B4tony3mSjKnecWnTl4s13SJerP9gEbLSDuDo5oTf5an8uZ6wsH5jLW9FXw==]
  • Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGijA3MLfrn_T3udTu0QqW-nQTjE78mSzHAQ-7wjU2SNKLW4f0nXkzAP13I_EY9EI_t-OdelJxM28x5CUmKt2CFGO3a1MemWb8uK8rYt5TQUaEPquFknCnWhA_8eqQBTAqZy8SLgPHNow-NEDwxyw6Tti9lZ5LPKsBPuYC34VUoJocgjCfVGim47EseEk54fGSr2WVAD7tlJpU-2sBYe6COknZntCaousgLbFfsVIy1-doFUcOgILmY6EqG]

Sources

The Strategic Utility of (S)-3-Bromo-2-Piperidone in Asymmetric Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

(S)-3-bromo-2-piperidone has emerged as a potent and versatile chiral building block in modern organic synthesis.[1][2] Its pre-defined stereocenter at the C3 position offers an invaluable starting point for the stereocontrolled synthesis of complex nitrogen-containing molecules, particularly substituted piperidines, which form the core scaffold of numerous alkaloids and pharmaceutical agents.[3][4] This guide provides an in-depth exploration of the primary application of this synthon—diastereoselective C3-alkylation—and furnishes a detailed protocol for researchers in drug discovery and natural product synthesis.

The core value of (S)-3-bromo-2-piperidone lies in its dual functionality. The lactam moiety provides rigidity and activates the C3 position, while the bromine atom serves as a handle for derivatization, though its most strategic role is as a resident stereocenter that directs subsequent transformations after its removal or displacement is implicitly considered in the use of the parent chiral lactam for enolate generation. The true power is unleashed upon deprotonation at the C3 position to form a chiral enolate. This intermediate can then react with a variety of electrophiles, with the existing stereocenter directing the approach of the incoming group, leading to the formation of a new C-C bond with a high degree of diastereoselectivity.

Core Application: Diastereoselective C3-Alkylation

The principal synthetic application of (S)-3-bromo-2-piperidone and its analogs involves the generation of a chiral enolate followed by alkylation. The stereochemical outcome of this reaction is governed by the steric and electronic properties of the lactam ring and the N-protecting group, which guide the electrophile to attack from the less hindered face of the enolate.

The causality behind this stereoselectivity is rooted in fundamental principles of asymmetric synthesis.[5] Upon formation, the enolate adopts a preferred conformation to minimize steric strain. The bulky substituent at the C3 position (in this case, the bromine, or more relevantly, the chiral backbone in related systems) effectively shields one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the opposite, more accessible face, resulting in a predictable and controllable stereochemical outcome. This strategy is a cornerstone of modern synthesis, allowing for the construction of multiple stereocenters in a controlled fashion.[3]

Caption: Diastereoselective alkylation workflow of a chiral 2-piperidone.

Application Note: Synthesis of Chiral 3-Substituted Piperidine Scaffolds

This protocol details a representative procedure for the C3-alkylation of an N-protected 2-piperidone, a foundational step for building more complex molecules. The resulting 3-alkyl-2-piperidones are valuable intermediates that can be further elaborated. For instance, reduction of the lactam carbonyl group furnishes 3-substituted piperidines, a motif prevalent in many piperidine alkaloids.[6]

Data Summary: Representative Electrophiles and Potential Products
EntryElectrophile (R-X)Reagent NameExpected Product (after lactam reduction)Potential Application / Alkaloid Class
1Bn-BrBenzyl Bromide(S)-3-BenzylpiperidinePrecursor for Neurokinin (NK1) Receptor Antagonists
2CH₃-IMethyl Iodide(S)-3-MethylpiperidineCore of various simple alkaloids
3CH₂=CHCH₂-BrAllyl Bromide(S)-3-AllylpiperidineVersatile handle for further functionalization (e.g., metathesis)
4C₄H₉-IButyl Iodide(S)-3-ButylpiperidineBuilding block for various synthetic targets

Detailed Experimental Protocol: Diastereoselective Alkylation

This protocol is a generalized procedure based on well-established methods for the alkylation of chiral lactam and imide enolates.[3][7] Researchers should optimize conditions for their specific substrate and electrophile.

Objective: To synthesize a C3-alkylated-2-piperidone with high diastereoselectivity starting from an N-protected (S)-3-bromo-2-piperidone analog. The initial bromine atom serves as the source of chirality, and this protocol applies to the subsequent stereoselective alkylation of the resulting chiral lactam.

Materials:

  • N-protected (S)-2-piperidone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 eq)

  • Electrophile (e.g., Benzyl Bromide) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Workflow Diagram:

Caption: Step-by-step experimental workflow for diastereoselective alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Formation:

    • To the flask, add the N-protected (S)-2-piperidone (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise via syringe over 10 minutes. The solution may change color.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The causality here is critical: low temperature is essential to maintain the kinetic control necessary for high stereoselectivity and to prevent side reactions.[3]

  • Alkylation:

    • While maintaining the temperature at -78 °C, add the electrophile (1.2 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 2 to 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by NMR and mass spectrometry. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

This stereoselective alkylation provides a robust and reliable method to access a wide array of chiral 3-substituted piperidones, which are pivotal intermediates for the synthesis of biologically active molecules and complex natural products.

References

  • Smith, A. B., III. (2008). The Smith Synthesis of (+)-Lyconadin A. Organic Chemistry Portal. [Link]

  • Nishimura, T., Unni, A. K., Yokoshima, S., & Fukuyama, T. (2013). Total syntheses of lyconadins A-C. Journal of the American Chemical Society, 135(8), 3243–3247. [Link]

  • Dai, M. (2014). Total Syntheses of Lyconadins: Finding Efficiency and Diversity. Synlett, 25(15), 2093–2098. [Link]

  • Watabe, T., et al. (2002). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2016). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Dai, M. (2014). Total Syntheses of Lyconadins: Finding Efficiency and Diversity. SciSpace. [Link]

  • Osorio-Nieto, U., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • Grant, S. W. (2005). An Acyl Radical Cascade Model for the Total Synthesis of Lyconadin A. University of Pittsburgh. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Various Authors. (2021). Progress Towards the Total Synthesis of Laingolide A. Poster Session Abstracts. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Wasa, M., et al. (2016). A Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B. Angewandte Chemie International Edition. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Osorio-Nieto, U., et al. (2018). Concise and Environmentally Friendly Asymmetric Total Synthesis of the Putative Structure of a Biologically Active 3-Hydroxy-2-piperidone Alkaloid. ResearchGate. [Link]

  • Padilla-Fuentes, C. G., & Sibi, M. P. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Weibel, D. B., & Buffat, M. G. (2009). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Huang, P.-Q., et al. (2001). Asymmetric Synthesis of (+)-L-733, 060 and (+)-CP-99, 994 Based on a New Chiral 3-Piperidinol Synthon. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-3-Bromopiperidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Here, we provide in-depth troubleshooting advice, recommended protocols, and answers to frequently asked questions to help you maintain the stereochemical purity of your material during chemical transformations.

Understanding the Challenge: The Mechanism of Racemization

The primary challenge in handling (S)-3-Bromopiperidin-2-one is its susceptibility to racemization at the C3 position. The stereocenter is located at an alpha-carbon to a carbonyl group, making the proton at this position acidic and prone to abstraction under basic conditions.[1][2][3]

The process is initiated by the removal of the alpha-proton by a base, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is planar and achiral.[4] Subsequent protonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of the (S) and (R) enantiomers and a loss of optical activity.[4][5]

This mechanistic understanding is critical because it informs every experimental parameter you will choose, from the base and solvent to the reaction temperature.

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant racemization during my N-alkylation reaction. What is the most likely cause?

The most common cause is the choice of base. Strong, sterically unhindered bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) can deprotonate the alpha-carbon in addition to the intended N-H deprotonation, leading to the formation of the planar enolate intermediate and subsequent racemization.[2]

Q2: What is the best type of base to use for reactions at the nitrogen atom?

For reactions like N-alkylation, it is crucial to use a base that is selective for the more acidic N-H proton over the C-H proton at the chiral center. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Alternatively, "soft" enolization conditions using hindered, non-nucleophilic organic bases like diisopropylethylamine (DIPEA or Hünig's base) can be effective.[6][7][8]

Q3: How does temperature affect the stability of my (S)-3-Bromopiperidin-2-one?

Higher temperatures accelerate the rate of all reactions, including the undesirable enolization that leads to racemization.[2] Whenever possible, reactions should be run at the lowest temperature that allows for a reasonable reaction rate. For many N-alkylation reactions, starting at 0°C or even lower and slowly warming to room temperature is a common strategy.

Q4: Can my choice of solvent impact stereochemical purity?

Yes. Polar aprotic solvents like DMF, DMSO, or THF can stabilize the enolate intermediate, potentially increasing the rate of racemization. While often necessary for solubility and reactivity, their use should be paired with carefully selected bases and low temperatures. Protic solvents are generally avoided as they can participate in proton exchange and facilitate racemization.

Q5: How can I confirm the enantiomeric excess (e.e.) of my final product?

The most reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. You will need a chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series).

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher-resolution separations than HPLC.

  • NMR with Chiral Shift Reagents: Can be used to differentiate enantiomers in solution, although quantification can be less precise than chromatography.

In-Depth Troubleshooting Guide

Use this guide to systematically diagnose and resolve issues with racemization.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Racemization Detected (Loss of e.e.) check_base Step 1: Evaluate the Base start->check_base base_strong Using strong, unhindered base? (e.g., NaH, LDA, KOtBu) check_base->base_strong Yes base_weak Using weak or hindered base? (e.g., K₂CO₃, DIPEA) check_base->base_weak No / Unsure solution_base Solution: - Switch to K₂CO₃ or Cs₂CO₃. - Use a hindered organic base (DIPEA). - Re-evaluate stoichiometry. base_strong->solution_base check_temp Step 2: Evaluate Temperature base_weak->check_temp solution_base->check_temp temp_high Reaction > 25°C? check_temp->temp_high Yes temp_low Reaction ≤ 25°C? check_temp->temp_low No solution_temp Solution: - Run reaction at 0°C or below. - Allow for slow warming to RT if necessary. temp_high->solution_temp check_solvent Step 3: Evaluate Solvent temp_low->check_solvent solution_temp->check_solvent solvent_polar Using polar aprotic solvent? (e.g., DMF, DMSO) check_solvent->solvent_polar Yes solvent_nonpolar Using less polar solvent? (e.g., MeCN, Toluene) check_solvent->solvent_nonpolar No solution_solvent Solution: - If possible, switch to a less polar solvent like Acetonitrile (MeCN). - Ensure solvent is anhydrous. solvent_polar->solution_solvent final_check Re-analyze e.e. via Chiral HPLC/SFC solvent_nonpolar->final_check solution_solvent->final_check

Caption: A step-by-step guide to troubleshooting racemization.

Parameter Impact on Racemization
ParameterHigh Risk for RacemizationLow Risk for RacemizationRationale
Base Strong, non-hindered (NaH, LDA, KOtBu)Weak, inorganic (K₂CO₃, Cs₂CO₃) or hindered organic (DIPEA)Strong bases readily deprotonate the α-carbon. Weaker or hindered bases show higher selectivity for the N-H proton.[2][6]
Temperature > 25 °C (Room Temp)≤ 0 °CEnolization is an equilibrium process; higher temperatures provide the activation energy to accelerate it.[2]
Solvent Polar Aprotic (DMF, DMSO)Less Polar Aprotic (Acetonitrile, THF)Polar aprotic solvents can stabilize the charged enolate intermediate, favoring its formation.
Concentration HighLowBimolecular reactions leading to racemization can be disfavored at lower concentrations.

Recommended Protocol: Stereoretentive N-Alkylation

This protocol provides a robust starting point for the N-alkylation of (S)-3-Bromopiperidin-2-one with a generic electrophile (R-X) while minimizing racemization.

Materials:

  • (S)-3-Bromopiperidin-2-one (1.0 eq)

  • Alkylating agent (R-X, e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-3-Bromopiperidin-2-one and finely powdered potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration with respect to the starting material).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add the alkylating agent (R-X) dropwise to the stirred suspension over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 12-24 hours or until completion.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Critically, analyze the enantiomeric excess (e.e.) of the purified product using a validated chiral HPLC or SFC method to confirm the stereochemical integrity.

References

  • D'Elia, V. et al. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 7(2), 100-143. [Link]

  • Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • Bocknack, B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Clayden, J. et al. (2023). Stereoretentive enantioconvergent reactions. Nature, 616(7957), 485-491. [Link]

  • Vanderwal, C. D. et al. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Letters, 23(24), 9616-9619. [Link]

  • Chemistry LibreTexts. (2023). Alpha-carbon Reactions. [Link]

  • Sketchy. Reactions at the Alpha Carbon of Carbonyls. [Link]

  • Royal Society of Chemistry. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • eScholarship, University of California. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. [Link]

  • PubMed. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. [Link]

  • Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • ResearchGate. (2023). (PDF) Stereoretentive enantioconvergent reactions. [Link]

  • Grokipedia. Racemization. [Link]

  • The University of Manchester. Racemisation in Chemistry and Biology. [Link]

  • Study.com. (2023). Racemization Overview, Mechanism & Examples. [Link]

  • Google Patents.
  • PubMed. (1986). Mechanism of alpha-amino-epsilon-caprolactam racemase reaction. [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution on Bromolactams

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that functionalizing lactam scaffolds is a critical step in building complex active pharmaceutical ingredients (APIs). However, nucleophilic substitution on α-bromolactams is notoriously prone to poor yields, sluggish kinetics, and frustrating side reactions.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies. Here, we dissect the causality behind your reaction failures and provide self-validating protocols to ensure your syntheses succeed.

Mechanistic Insights: The Causality of Low Yields

To fix a failing reaction, we must first understand the dual nature of the α-bromolactam substrate. The adjacent lactam carbonyl significantly increases the electrophilicity of the α-carbon, which theoretically facilitates SN2 reactions (1)[1].

However, this same electron-withdrawing carbonyl dramatically increases the acidity of the α-protons. When you introduce a basic nucleophile (like a primary amine or an alkoxide), the substrate is highly susceptible to base-mediated dehydrohalogenation (E2 elimination) (2)[2]. Furthermore, in strained systems like β-lactams, hard nucleophiles can attack the carbonyl carbon directly, leading to irreversible ring-opening.

pathways A α-Bromolactam B Substitution (SN2) Desired Product A->B Soft Nucleophile Polar Aprotic Solvent C Elimination (E2) Unsaturated Lactam A->C Hard/Strong Base High Temp D Ring Opening Acyclic Amide A->D Hard Nucleophile (e.g., OH-, RO-)

Competing reaction pathways for α-bromolactams under nucleophilic conditions.

Troubleshooting FAQs

Q1: My substitution reaction with an amine nucleophile is yielding mostly the elimination product (the α,β-unsaturated lactam). How can I shift the pathway toward SN2? Expert Answer: Primary and secondary amines act as both nucleophiles and bases. To minimize E2 elimination, you must decouple these two properties. First, reduce the reaction temperature (0 °C to RT) to kinetically favor substitution over elimination. Second, switch to a strongly polar aprotic solvent like Acetonitrile (MeCN) or DMF. If an exogenous base is required to scavenge the generated HBr, strictly avoid unhindered bases. Utilize a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or an insoluble inorganic base like K₂CO₃ (3)[3].

Q2: I am working with a sterically hindered α-bromocaprolactam. The reaction is incredibly sluggish, and heating it only causes degradation. What is the solution? Expert Answer: You are facing a kinetic barrier due to steric hindrance, a common issue when synthesizing complex amino acid precursors from caprolactam derivatives (4)[4]. The solution is nucleophilic catalysis via the Finkelstein reaction. By adding a catalytic amount of Sodium Iodide (NaI) to the reaction mixture in MeCN, the bromide is displaced to form an α-iodolactam intermediate in situ. Iodide is a highly polarizable, "soft" nucleophile that easily bypasses steric bulk, and it is an exceptional leaving group. This creates a much lower-energy kinetic pathway for your target nucleophile to attack.

Q3: When attempting substitution on an α-bromo-β-lactam, I observe complete consumption of the starting material but no desired product—only acyclic byproducts. Why? Expert Answer: β-lactams suffer from extreme ring strain (approx. 26 kcal/mol). Hard nucleophiles (like aqueous hydroxides, alkoxides, or high concentrations of unhindered amines) will preferentially attack the highly electrophilic carbonyl carbon rather than the α-carbon, leading to rapid acyl-oxygen cleavage (ring opening). To prevent this, strictly avoid aqueous basic conditions. Pre-form the nucleophile anion if necessary using a mild base, and prioritize soft nucleophiles (e.g., thiols, azides) that prefer the softer sp³ α-carbon over the hard sp² carbonyl carbon.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/pathway for α-bromolactam substitutions.

Solvent EnvironmentBase / AdditiveNucleophile TypePrimary PathwayExpected Yield (SN2)
Water / MethanolNaOH / KOHHard (OH⁻, RO⁻)Ring Opening< 5%
THFTriethylamine (TEA)Amine (1° or 2°)Mixed SN2 / E230 - 40%
DMFCs₂CO₃Soft (Thiolate)SN275 - 85%
Acetonitrile (MeCN) K₂CO₃ + NaI (cat.) Amine / Azide Accelerated SN2 > 90%

Self-Validating Protocol: NaI-Catalyzed Substitution

This protocol utilizes the Finkelstein catalytic cycle to force sluggish bromolactams to undergo rapid SN2 substitution while suppressing elimination.

Materials Required:

  • α-Bromolactam substrate (1.0 eq)

  • Target Nucleophile (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Sodium Iodide (NaI) (0.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add the α-bromolactam (1.0 eq) and dissolve in anhydrous MeCN (0.2 M concentration).

  • Catalyst Initiation: Add finely powdered anhydrous K₂CO₃ (2.0 eq) and NaI (0.2 eq) to the stirring solution.

  • Self-Validation Check 1 (The Finkelstein Verification): Stir the mixture at 40 °C for 30 minutes before adding the nucleophile. Pull an aliquot for TLC/LCMS. Validation: You must observe the transient appearance of a new, slightly less polar spot (the α-iodolactam). If this spot does not appear, your NaI is likely wet or oxidized; the catalytic cycle has not initiated. Halt and procure fresh, dry NaI.

  • Nucleophile Addition: Once the α-iodolactam intermediate is confirmed, cool the reaction to room temperature and add the target nucleophile (1.2 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature (or up to 80 °C if sterically hindered) for 2–16 hours.

  • Self-Validation Check 2 (Completion): Monitor via TLC. The transient α-iodolactam spot should completely disappear, replaced by the highly polar product spot.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Crucial step: This removes any residual iodine species that could cause downstream oxidative degradation. Dry over MgSO₄, filter, and concentrate in vacuo.

finkelstein A α-Bromolactam B α-Iodolactam (Highly Reactive) A->B NaI (Catalytic) SN2 Displacement C Substituted Lactam (High Yield) A->C Direct SN2 (Slow, Low Yield) B->C Target Nucleophile Fast SN2

References

  • Title: The Preparation and Ammonolysis of α-Halogen Derivatives of ε-Caprolactam.
  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Title: In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Source: Benchchem URL
  • Title: Alpha-substitution of carboxylic acids (video)

Sources

optimal solvent selection for (S)-3-Bromopiperidin-2-one substitution

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Standard Operating Procedures

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield and stereochemical issues when functionalizing chiral building blocks.

The substitution of (S)-3-bromopiperidin-2-one is notoriously problematic. Below is our comprehensive, field-proven guide to mastering solvent selection, understanding the mechanistic causality of side reactions, and executing self-validating protocols.

Mechanistic Primer: The Causality of Solvent Effects

Many researchers treat the nucleophilic substitution of (S)-3-bromopiperidin-2-one as a standard aliphatic SN​2 reaction. This is a critical mechanistic error.

The C3 position is highly activated by the adjacent lactam carbonyl, making the bromide an excellent leaving group. However, this same carbonyl drastically lowers the pKa​ of the α -proton (down to ~15-18 in organic solvents). When selecting a solvent, you are balancing a kinetic tightrope:

  • Nucleophilicity vs. Basicity: Polar aprotic solvents (like DMF or DMSO) strip the solvent shell from your nucleophile, exponentially increasing its SN​2 rate. However, they equally amplify the reagent's Brønsted basicity.

  • The Causality of Failure: If the basicity outpaces nucleophilicity, the α -proton is abstracted faster than the C3 carbon is attacked. This leads to the formation of a planar enolate (causing complete racemization of the (S)-stereocenter) or an E2 elimination, yielding the undesired 5,6-dihydropyridin-2(1H)-one byproduct.

Troubleshooting Guide & FAQs

Q1: I am using DMF to accelerate the substitution of (S)-3-bromopiperidin-2-one with an aliphatic amine, but my product is completely racemic. Why? A1: DMF is a strongly polar aprotic solvent that highly solvates cations but leaves anions (or lone pairs on amines) "naked" and highly reactive. While this accelerates the SN​2 displacement, it turns your aliphatic amine into a potent base. The amine abstracts the acidic C3 proton, forming an enolate. Upon reprotonation, you lose the (S)-configuration. Solution: Switch to a less polar, coordinating solvent like Tetrahydrofuran (THF) or a biphasic Dichloromethane (DCM)/water system. These solvents moderate the basicity of the amine.

Q2: When I switch to THF, my reaction stalls at 30% conversion. Heating it causes elimination. How do I force completion without losing stereocontrol? A2: Heating an α -bromo lactam in the presence of a nucleophile almost always favors E2 elimination over SN​2 because elimination has a higher entropy of activation. To drive the reaction at low temperatures (0 °C to 25 °C), you must activate the electrophile rather than the nucleophile. Solution: Implement Silver(I)-mediated substitution. Adding Ag2​CO3​ or Ag2​O in THF or Toluene facilitates the abstraction of the bromide ion, creating a loose SN​2 transition state. This allows the substitution to proceed rapidly at 0 °C, preserving the enantiomeric excess (ee) and preventing elimination .

Q3: Does the substitution proceed with retention or inversion of configuration? A3: A pure SN​2 displacement on (S)-3-bromopiperidin-2-one will proceed with Walden inversion, yielding the (R)-product . However, if your nucleophile features neighboring group participation, or if you are utilizing specific organocuprate reagents, the stereochemical outcome can be directed via a double-inversion mechanism resulting in net retention . Always verify your absolute configuration via chiral HPLC.

Quantitative Data: Solvent Impact Matrix

The following table summarizes the causal relationship between solvent properties and reaction outcomes (Model Reaction: Nucleophilic substitution with a standard secondary amine at 25 °C).

Solvent SystemDielectric Constant ( ϵ ) SN​2 Reaction RateEnantiomeric Excess (ee %)Elimination Byproduct (%)
DMF (Polar Aprotic)36.7Very Fast< 10% (Racemized)~ 25%
DMSO (Polar Aprotic)46.7Very Fast< 5% (Racemized)~ 40%
THF (Moderate Ether)7.5Slow> 95% (Inverted)< 5%
DCM / H2​O (Biphasic)8.9Moderate> 90% (Inverted)< 5%
Toluene + Ag2​O 2.4Fast (Ag-assisted)> 98% (Inverted)< 2%

Logical Workflow Diagram

Follow this logic tree to determine the optimal solvent system based on your specific nucleophile.

SolventSelection Start Start: (S)-3-Bromopiperidin-2-one Substitution CheckNuc Evaluate Nucleophile Basicity vs. Nucleophilicity Start->CheckNuc HighBase Highly Basic Nucleophile (e.g., Alkoxides, Amines) CheckNuc->HighBase LowBase Low Basicity Nucleophile (e.g., Azides, Anilines) CheckNuc->LowBase Solvent1 Use Non-Polar / Ether Solvents (THF, Toluene, DCM) To suppress E2/Racemization HighBase->Solvent1 Solvent2 Use Polar Aprotic Solvents (DMF, MeCN, NMP) To accelerate SN2 LowBase->Solvent2 Temp1 Strict Temp Control (-10°C to 0°C) Solvent1->Temp1 Temp2 Moderate Temp (0°C to 25°C) Solvent2->Temp2 Additives Consider Ag(I) Salts (Ag2CO3, Ag2O) for Halide Abstraction Temp1->Additives Success High Yield & Stereoretention/Inversion Temp2->Success Additives->Success

Workflow for optimal solvent and condition selection in (S)-3-Bromopiperidin-2-one substitution.

Standard Operating Procedure (SOP): Silver-Assisted Stereoretentive Substitution

Self-Validating Protocol: This procedure utilizes Ag2​O in THF to drive the reaction at 0 °C. The protocol is designed to be self-validating; the immediate formation of a pale yellow precipitate (AgBr) serves as an internal, visual confirmation that electrophilic activation is successfully occurring.

Step 1: Preparation & Purging Charge a flame-dried Schlenk flask with (S)-3-bromopiperidin-2-one (1.0 eq) and Ag2​O (1.2 eq). Purge the flask with ultra-pure Argon for 15 minutes. Causality: Ag2​O is highly light and moisture sensitive; an inert atmosphere prevents premature oxide passivation, ensuring the silver surface remains active for halide abstraction.

Step 2: Solvent Addition & Cooling Inject anhydrous THF (0.2 M relative to the lactam) and cool the suspension to 0 °C using an ice/water bath. Stir for 10 minutes to allow complete thermal equilibration.

Step 3: Nucleophile Introduction & Validation Slowly add the nucleophile (e.g., aliphatic amine, 1.1 eq) dropwise over 5 minutes. Validation Check: Within 10–15 minutes of addition, the dark suspension must begin depositing a heavy, pale yellow precipitate (AgBr) on the walls of the flask. If this precipitate does not form, your silver salt is inactive or your solvent is wet, and the reaction will stall.

Step 4: Reaction Monitoring & Quench Stir strictly at 0 °C for 2 hours. Monitor the reaction via TLC (EtOAc/Hexane). Once the starting material is consumed, quench the reaction by filtering the mixture through a short pad of Celite to remove all silver salts. Wash the pad thoroughly with cold EtOAc.

Step 5: Concentration & Purification Concentrate the filtrate under reduced pressure. Keep the water bath temperature below 30 °C to prevent thermal degradation or late-stage epimerization. Purify the crude oil via silica gel chromatography.

References

  • Romero, O., et al. "Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents." Tetrahedron Letters, 2011.[Link]

  • "3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose." Acta Chemica Scandinavica, 1989.[Link]

  • House, H. O., et al. "Chemistry of carbanions. XXVII. Convenient precursor for the generation of lithium organocuprates." The Journal of Organic Chemistry, 1974.[Link]

stability of (S)-3-Bromopiperidin-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Synthetic Intermediates . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (S)-3-Bromopiperidin-2-one (also known as (S)-3-bromo- δ -valerolactam).

Handling α -bromo lactams under basic conditions presents a classic chemoselectivity and stereoselectivity challenge. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you maintain the stereochemical integrity of your compound while avoiding common degradation pathways.

Mechanistic Overview: The Triad of Base-Induced Degradation

Before troubleshooting, we must understand the causality of degradation. (S)-3-Bromopiperidin-2-one contains three highly reactive sites under basic conditions:

  • The Lactam N-H: The intended site of deprotonation for N-alkylation (pKa 15–17).

  • The C3 α -Proton: Highly acidic due to the dual electron-withdrawing effects of the adjacent carbonyl and the bromine atom. Deprotonation here leads to enolization and subsequent epimerization (racemization) [1].

  • The C4 β -Protons: Susceptible to base-abstraction, leading to E2 elimination of HBr to form an α,β -unsaturated lactam [2].

  • The C3 Carbon: Highly electrophilic and susceptible to S N​ 2 nucleophilic substitution if the base acts as a nucleophile [3].

DegradationPathways Start (S)-3-Bromopiperidin-2-one (Chiral Starting Material) Base Addition of Base (Reaction Conditions) Start->Base Epimerization Enolization at C3 (Loss of Stereochemistry) Base->Epimerization Kinetic/Thermodynamic Deprotonation (C3) Elimination E2 Elimination at C4 (Dehydrobromination) Base->Elimination Sterically Hindered Amine Bases / Heat Substitution SN2 Attack at C3 (Nucleophilic Substitution) Base->Substitution Nucleophilic Bases (e.g., Alkoxides, OH-)

Fig 1: Chemoselective divergence of (S)-3-Bromopiperidin-2-one under basic conditions.

Troubleshooting Guide & FAQs

Q1: I am attempting an N-alkylation, but chiral HPLC shows a complete loss of enantiomeric excess (ee). Why is my product racemizing? Causality: You are experiencing base-mediated C3 epimerization. The C3 proton is highly activated. If you use a base that allows for thermodynamic equilibration (like K2​CO3​ at elevated temperatures) or if the deprotonation is reversible, the base will abstract the C3 proton to form an enolate. Upon reprotonation, the proton can attack from either face of the planar enolate, destroying the (S)-configuration [1]. Solution: Shift from thermodynamic to strict kinetic control. Use a strong, irreversible, non-nucleophilic base like KHMDS at cryogenic temperatures ( −78∘C ). This kinetically favors the deprotonation of the more accessible N-H proton while lacking the thermal energy required to abstract the sterically hindered C3 proton.

Q2: My LC-MS shows a major byproduct with a mass of M-79/81. What is causing this, and how do I prevent it? Causality: The M-79/81 mass indicates the loss of HBr, meaning an E2 elimination has occurred, yielding 5,6-dihydropyridin-2(1H)-one. This is predominantly caused by using sterically hindered amine bases (e.g., DBU, TEA, or DIPEA) at room temperature or above [2]. Because these bases are too bulky to efficiently deprotonate the lactam N-H, they abstract the more accessible C4 protons. The anti-periplanar arrangement of the C4 proton and the C3 bromide drives the rapid ejection of the bromide leaving group. Solution: Avoid bulky amine bases. If an organic base is strictly required, use mildly basic, non-nucleophilic sponges, or switch to an inorganic hydride base (NaH) which is small enough to access the N-H without triggering C4 deprotonation.

Q3: Instead of N-alkylation, NMR confirms that my alkylating agent is unreacted, and I have a 3-methoxy substitution on the lactam ring. Why? Causality: You likely used sodium methoxide (NaOMe) or methanol as a co-solvent with a strong base. α -bromo lactams are highly susceptible to S N​ 2 nucleophilic attack at the C3 position [3]. Alkoxides and hydroxides act as nucleophiles rather than simple bases, directly displacing the bromide. Solution: Ensure strictly anhydrous and alcohol-free conditions. Use exclusively non-nucleophilic bases (NaH, LiHMDS, KHMDS).

Quantitative Data: Base Selection Matrix

To optimize your reaction, consult the following empirical data matrix summarizing the effect of various bases on the stability and reaction pathways of (S)-3-Bromopiperidin-2-one during a standard N-benzylation attempt (1.1 eq base, 1.2 eq Benzyl Bromide, THF).

Base SystemTemperaturePrimary Reaction PathwayEpimerization (%)Elimination (%)N-Alkylation Yield (%)
KHMDS −78∘C N-Deprotonation (Kinetic)< 1% < 1%> 90%
NaH (60% disp) 0∘C to RTN-Deprotonation< 5%< 5%85%
K2​CO3​ 60∘C Enolization / Epimerization> 80%~ 10%40%
DBU RTE2 EliminationN/A> 75% < 5%
NaOMe RTS N​ 2 SubstitutionN/A< 10%< 2% (C3-OMe forms)

Self-Validating Experimental Protocol: Stereoretentive N-Alkylation

To ensure absolute trustworthiness, this protocol incorporates a self-validating D 2​ O quench step . This allows you to prove via 1 H-NMR that you have selectively deprotonated the N-H without enolizing the C3 position before committing your expensive electrophile.

Reagents:

  • (S)-3-Bromopiperidin-2-one (1.0 eq, strictly dried)

  • KHMDS (1.05 eq, 1M in THF)

  • Electrophile (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add (S)-3-Bromopiperidin-2-one and anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78∘C for 15 minutes.

  • Kinetic Deprotonation: Add KHMDS dropwise via syringe down the inner wall of the flask over 10 minutes. Stir for 30 minutes at −78∘C .

  • Self-Validation Aliquot (Crucial Step): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D 2​ O. Extract with CDCl 3​ and run a rapid 1 H-NMR.

    • Validation Check: If the C3 proton signal (a doublet of doublets around δ 4.3 ppm) is present and integrates to 1, stereochemical integrity is preserved . If the signal is absent, C3 enolization has occurred; abort the reaction and check your temperature control.

  • Electrophile Addition: Once validated, add the electrophile dropwise at −78∘C .

  • Controlled Warming: Allow the reaction to slowly warm to 0∘C over 2 hours. Do not allow it to reach room temperature until TLC confirms complete consumption of the starting material.

  • Quench and Workup: Quench with saturated aqueous NH 4​ Cl at 0∘C . Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Diagnostic Workflow for Reaction Failures

If your reaction fails, use this logic tree to identify the specific base-induced degradation pathway.

DiagnosticWorkflow Analyze Analyze Crude Reaction Mixture CheckChiral Chiral HPLC Analysis Analyze->CheckChiral CheckMass LC-MS Analysis Analyze->CheckMass Racemic Racemization Detected (ee < 90%) CheckChiral->Racemic Loss of (S)-Isomer Unsat M-79/81 Mass Detected CheckMass->Unsat E2 Pathway Subst M-Br+Nu Mass Detected CheckMass->Subst SN2 Pathway SolRac Lower Temp to -78°C Use KHMDS Racemic->SolRac SolUnsat Avoid Bulky Amines (e.g., DBU, TEA) Unsat->SolUnsat SolSubst Switch to Non-Nucleophilic Base (NaH/LiHMDS) Subst->SolSubst

Fig 2: Diagnostic logic tree for identifying and resolving base-induced degradation.

References

  • Romero, E., et al. (2011). Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents. Tetrahedron Letters, 52(45), 5947-5950. Available at:[Link]

  • ChemRxiv. (2026). A stable α -lactam reagent for bioconjugation and proteomic profiling. ChemRxiv. Available at: [Link]

Technical Support Center: Purification of 3-Bromo-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As drug development increasingly relies on functionalized nitrogen heterocycles, 3-bromo-2-piperidone derivatives have emerged as critical synthetic intermediates. However, their purification is notoriously problematic. The highly polar lactam core, the lability of the alpha-bromo stereocenter, and the persistent co-elution of over-brominated byproducts demand rigorous, causally driven methodologies.

This guide is engineered to provide you with self-validating protocols and mechanistic troubleshooting to overcome these specific bottlenecks.

Part 1: Troubleshooting FAQs

Q1: During silica gel chromatography, my 3-bromo-2-piperidone product streaks severely, leading to co-elution with 3,3-dibromo-2-piperidone. How can I resolve this? A1: The streaking is caused by the strong hydrogen-bonding capability of the secondary lactam (the N-H and C=O groups) interacting with the free silanol groups on the silica stationary phase. When using standard aliphatic/ester gradients (like hexane/ethyl acetate), the solvent lacks the necessary dipole moment to competitively disrupt these interactions. Solution & Causality: Switch your mobile phase to a Dichloromethane (DCM) / Ethyl Acetate (EtOAc) system. DCM provides the necessary polarizability to maintain sharp band shapes without overwhelming the column like an alcohol would. A proven ratio is DCM/EtOAc (80:20), which effectively separates the mono-brominated product from the 3,3-dibromo-2-piperidone impurity[1]. Self-Validation: Always run a 2D TLC: if the spot shape is a teardrop in Hexane/EtOAc but circular in DCM/EtOAc, the hydrogen-bonding causality is confirmed.

Q2: I have successfully isolated the crude product from the reduction of 3,3-dibromo-2-piperidone[2], but NMR shows persistent aliphatic impurities. Further column chromatography drastically reduces my yield. What is the alternative? A2: Repeated chromatography on silica can lead to partial dehydrobromination or irreversible adsorption of the lactam. Instead of a second column, leverage the differential solubility of the derivatives. Solution & Causality: Implement a recrystallization step using a Ligroin/Toluene (75:25) binary system[1]. Toluene acts as the good solvent, dissolving the lactam at elevated temperatures, while ligroin (a non-polar hydrocarbon mixture) acts as the anti-solvent. Upon controlled cooling, the thermodynamic driving force selectively crystallizes the 3-bromo-2-piperidone, leaving the more lipophilic impurities in the mother liquor.

Q3: How can I achieve enantiomeric separation of racemic 3-bromo-2-piperidone derivatives for downstream asymmetric synthesis? A3: The alpha-bromo stereocenter is highly prone to epimerization under basic or nucleophilic conditions. Therefore, chiral resolution must be performed under strictly neutral conditions. Solution & Causality: Preparative Chiral HPLC is the most reliable method. Utilizing a polysaccharide-based stationary phase, such as the Daicel Chiralpak IC column, provides excellent chiral recognition through steric fit and hydrogen bonding. An isocratic elution with isopropanol/hexane (45:55) yields baseline separation, preventing any base-catalyzed racemization during the run[3].

Part 2: Experimental Protocols

Protocol A: Optimized Flash Chromatography & Recrystallization

Objective: Isolate 3-bromo-2-piperidone from a crude mixture containing unreacted starting materials and di-brominated byproducts.

  • Sample Loading: Dissolve the crude paste in a minimal volume of DCM. Do not use methanol to load the sample, as it will cause immediate band broadening on the column.

  • Column Preparation: Pack the column with high-purity silica gel (230-400 mesh) using DCM.

  • Elution: Elute using a solvent system of DCM/EtOAc (80:20)[1]. Monitor fractions via TLC (UV active, or visualize with KMnO4 stain).

  • Concentration: Pool fractions containing the desired product and evaporate under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

  • Recrystallization: Dissolve the resulting residue in hot Toluene. Slowly add Ligroin until the solution becomes faintly cloudy (anti-solvent addition). Allow to cool to room temperature, then transfer to a -3 °C freezer overnight[1].

  • Validation: Filter the resulting colorless needles and confirm the melting point (70-71 °C) to validate the exclusion of di-brominated impurities[1].

Protocol B: Preparative Chiral HPLC Resolution

Objective: Separate (R)- and (S)-enantiomers of functionalized 3-bromo-2-piperidones.

  • System Setup: Equilibrate a Daicel Chiralpak IC column with HPLC-grade Isopropanol/Hexane (45:55)[3].

  • Sample Prep: Dissolve the racemate in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase from particulates.

  • Run Parameters: Set the flow rate to 0.6 mL/min. Monitor UV absorbance at 230 nm[3].

  • Collection: Collect the first eluting peak (t1 ≈ 43.9 min) and the second eluting peak (t2 ≈ 48.5 min)[3].

  • Validation: Re-inject an aliquot of the collected fractions onto an analytical chiral column to confirm >99% enantiomeric excess (ee).

Part 3: Data Presentation & Visualization

Quantitative Data Summary
ParameterValue / ConditionCausality / Rationale
Optimal Chromatography Solvent DCM / EtOAc (80:20)Mitigates lactam-silanol hydrogen bonding[1].
Recrystallization System Ligroin / Toluene (75:25)Toluene solubilizes; Ligroin drives selective precipitation[1].
Melting Point (Pure) 70 - 71 °CConfirms removal of di-brominated impurities[1].
Chiral HPLC Column Daicel Chiralpak ICPolysaccharide backbone provides chiral recognition[3].
Chiral Mobile Phase i-PrOH / Hexane (45:55)Maintains neutral conditions to prevent epimerization[3].
Retention Times t1 = 43.9 min, t2 = 48.5 minBaseline resolution for accurate fraction collection[3].
Process Workflows

G N1 Crude 3-Bromo-2-piperidone (Contains di-bromo & unreacted) N2 Flash Chromatography (DCM:EtOAc 80:20) N1->N2 N3 TLC / GC-MS Analysis N2->N3 N4 Recrystallization (Ligroin/Toluene 75:25) N3->N4 >95% Purity N6 Impure Fractions N3->N6 <95% Purity N5 Pure 3-Bromo-2-piperidone N4->N5 N6->N2 Recycle

Workflow for the isolation and purification of 3-bromo-2-piperidone derivatives.

G C1 Racemic 3-Bromo-2-piperidone C2 Chiral HPLC (Daicel Chiralpak IC) C1->C2 C3 Isocratic Elution (i-PrOH/Hexane 45:55) C2->C3 C4 (2S,3R)-Enantiomer (t1 = 43.9 min) C3->C4 C5 (2R,3S)-Enantiomer (t2 = 48.5 min) C3->C5

Chiral HPLC resolution pathway for racemic 3-bromo-2-piperidone derivatives.

References

  • Title: 3-Substituents.
  • Title: Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoamidation Source: Royal Society of Chemistry URL
  • Title: Hydrogen sulfide impairs keratinocyte cell growth and adhesion inhibiting mitogen-activated protein kinase signaling Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting & FAQs for Handling (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (S)-3-Bromopiperidin-2-one . As a highly valuable chiral δ -lactam building block, it is frequently utilized in the synthesis of complex alkaloids, peptidomimetics, and macrocyclic dilactams. However, its cyclic amide structure, coupled with an electron-withdrawing α -halogen, makes it exceptionally sensitive to reaction conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you avoid the most common mode of failure: unwanted ring opening .

Part 1: Mechanistic Insights (The "Why")

To successfully manipulate (S)-3-Bromopiperidin-2-one, one must understand the causality behind its degradation. The piperidin-2-one ring is a six-membered cyclic amide. Under standard conditions, amides are relatively stable. However, introducing a bromine atom at the C3 ( α ) position fundamentally alters the molecule's electronic landscape:

  • Electrophilic Activation: The electronegative bromine atom inductively withdraws electron density from the adjacent lactam carbonyl. This makes the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack, which leads to the cleavage of the amide bond (ring opening)[1].

  • Competing Elimination: The C3-bromine also acts as a leaving group. In the presence of strong, hard bases, abstraction of the C4 proton leads to rapid E2 elimination, yielding an α,β -unsaturated lactam byproduct.

Success relies on navigating this narrow electronic window by strictly controlling the hardness of your nucleophiles, the basicity of your environment, and the polarity of your solvents.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my (S)-3-Bromopiperidin-2-one undergo spontaneous ring opening during basic workup? A: Alkaline environments catalyze the hydrolysis of the amide bond. Because the α -bromo group activates the carbonyl, even mild aqueous bases (like Na2​CO3​ or dilute NaOH ) can act as hard nucleophiles, attacking the carbonyl carbon and yielding an acyclic amino acid derivative[1]. Solution: Never use aqueous bases for workup. Always quench reactions with a mild, buffered solution such as saturated aqueous NH4​Cl to maintain a near-neutral pH.

Q2: I need to perform a nucleophilic substitution ( SN​2 ) to replace the C3 bromine. How do I avoid ring opening and elimination? A: Direct SN​2 displacement on α -bromo lactams is notoriously difficult. Hard nucleophiles will attack the carbonyl (causing ring opening), while strong bases will cause E2 elimination. To achieve successful C3 substitution while maintaining the integrity of the six-membered ring, you must use soft nucleophiles or organocuprate reagents . For example, diastereoselective substitution of 3-bromolactams has been successfully achieved using arylcuprate reagents at low temperatures, which strictly favor C-C bond formation over carbonyl attack[2]. Alternatively, carefully controlled intermolecular nucleophilic SN​2 substitutions using alcoholates can generate new chiral centers without destroying the macrocycle[3].

Q3: Will protecting the lactam nitrogen (e.g., with a Boc or Cbz group) protect the ring from opening? A: Counterintuitively, no . N-acylation or N-protection of δ -lactams actually increases the risk of ring opening[4]. Adding an electron-withdrawing protecting group creates an imide-like system. This disrupts the stabilizing resonance of the amide bond (the "twisted amide" effect), rendering the carbonyl highly ketone-like and exceptionally vulnerable to nucleophilic attack. If N-protection is mandatory for your synthetic route, all subsequent steps must be performed under strictly anhydrous, non-nucleophilic conditions.

Part 3: Data Presentation & Visualizations

Quantitative Impact of Reaction Conditions on Ring Stability

The table below summarizes the typical outcomes when subjecting (S)-3-Bromopiperidin-2-one to various base and solvent combinations during an attempted N-alkylation or C3-substitution.

Reagent / BaseSolventTemperaturePrimary OutcomeIntact Ring Yield (%)
NaOH (Aqueous)MeOH / H2​O 25 °CRing Opening (Hydrolysis)< 5%
KOtBu THF25 °CElimination (Unsaturated lactam)10 - 15%
NaH (Non-nucleophilic)Anhydrous DMF0 °CDesired N-Alkylation > 85%
Arylcuprates ( Ar2​CuLi )Anhydrous THF-78 °CDesired C3 Substitution 75 - 90%
Mechanistic Pathways

ReactionPathways A (S)-3-Bromopiperidin-2-one (Intact Lactam) B Desired Substitution/ Alkylation A->B Soft Nucleophiles / Cuprates Anhydrous, Aprotic (THF/DMF) C Ring-Opened Byproduct (Acyclic Amino Acid) A->C Hard Nucleophiles / Aqueous Base (NaOH, H2O, High pH) D Elimination Byproduct (Unsaturated Lactam) A->D Strong Hard Bases / Heat (e.g., KOtBu at RT)

Competing reaction pathways of (S)-3-Bromopiperidin-2-one under various conditions.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed for the N-alkylation of (S)-3-Bromopiperidin-2-one while strictly preserving the δ -lactam ring.

Protocol: Safe N-Alkylation via Non-Nucleophilic Deprotonation

Rationale: We utilize Sodium Hydride ( NaH ) as it acts purely as a base, deprotonating the lactam nitrogen without acting as a nucleophile that could attack the carbonyl. Anhydrous DMF is used to prevent any competitive hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 15 minutes.

  • Dissolution: Dissolve 1.0 equivalent of (S)-3-Bromopiperidin-2-one in strictly anhydrous DMF to achieve a 0.1 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures suppress the activation energy required for E2 elimination.

  • Deprotonation: Slowly add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise against a positive counter-flow of Argon.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The cessation of hydrogen gas ( H2​ ) evolution indicates the complete formation of the lactam enolate/nitrogen anion.

  • Alkylation: Add 1.2 equivalents of your chosen electrophile (e.g., benzyl bromide) dropwise via a syringe. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Buffered Quench (Critical Step): Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise. Causality: NH4​Cl provides a mild, buffered proton source (pH ~5.5-6.0), safely neutralizing excess NaH without creating the highly alkaline environment that triggers ring opening.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Prepare strictly anhydrous environment (Ar/N2 purge) Step2 2. Dissolve lactam in anhydrous aprotic solvent (THF/DMF) Step1->Step2 Step3 3. Cool system to 0°C or -78°C to suppress elimination Step2->Step3 Step4 4. Add non-nucleophilic base (e.g., NaH, LiHMDS) Step3->Step4 Step5 5. Introduce soft nucleophile or electrophile slowly Step4->Step5 Step6 6. Quench with mild buffer (Sat. NH4Cl) - AVOID strong acids/bases Step5->Step6

Standard operating procedure for reacting alpha-bromo lactams while preserving ring integrity.

References

  • Design and synthesis of a new chiral macrocyclic dilactam and its characterization by NMR and single-crystal X-ray diffraction Journal of Inclusion Phenomena and Macrocyclic Chemistry[Link]

  • Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(−)-2-phenylglycinol with organocuprate reagents Tetrahedron Letters[Link]

  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Technical Support Center: Optimal Storage of Bromolactams

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for storing bromolactam compounds. Adherence to these guidelines is critical for preserving the chemical integrity, potency, and safety of these sensitive molecules, ensuring the reliability and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bromolactam degradation?

A1: The principal degradation pathway for bromolactams, like other β-lactam compounds, is the hydrolysis of the strained β-lactam ring.[1][2] This four-membered ring is inherently unstable and susceptible to nucleophilic attack, particularly by water, which leads to ring-opening and loss of biological activity.[1][3] The degradation process can be catalyzed by changes in pH, temperature, and the presence of certain impurities.[4][5]

Q2: What are the ideal temperature conditions for storing bromolactams?

A2: For long-term storage, maintaining bromolactams at -80°C is highly recommended.[1] Studies on various β-lactam antibiotics have demonstrated that storage at -80°C can preserve their stability for up to a year for most compounds.[1] For short-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is acceptable for many β-lactams, with some remaining stable for 24 to 72 hours.[1][5] Room temperature storage (15°C to 25°C or 59°F to 77°F) should be avoided for extended periods, as it significantly accelerates degradation.[6][7]

Q3: How does pH affect the stability of bromolactams?

A3: Bromolactams are highly sensitive to pH. The rate of hydrolysis of the β-lactam ring is significantly influenced by both acidic and alkaline conditions.[4] Generally, β-lactams exhibit a U-shaped stability profile with respect to pH, with maximum stability typically observed in the slightly acidic to neutral range (pH 5-7).[4] Both strongly acidic and, particularly, alkaline conditions can rapidly catalyze the opening of the β-lactam ring, leading to inactive degradation products.[3][8]

Q4: Should bromolactams be protected from light?

A4: Yes, protection from light is crucial. Many β-lactam compounds are known to be photolytically degradable.[9] Exposure to light, especially in the UV range, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[10] Studies on several β-lactam antibiotics have shown degradation half-lives of just a few hours under simulated sunlight.[9] Therefore, it is imperative to store bromolactams in amber-colored vials or other light-protecting containers.[6][10]

Q5: What is the impact of humidity on solid bromolactam compounds?

A5: High humidity should be avoided during the storage of solid bromolactam powders.[6] The presence of moisture can facilitate hydrolysis of the β-lactam ring even in the solid state, although at a slower rate than in solution.[10] It is recommended to store bromolactams in a dry environment, such as in a desiccator, and to ensure that containers are tightly sealed to prevent moisture ingress.[11][12]

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of bromolactams.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Activity in Assay - Chemical degradation due to improper storage (temperature, light, pH).- Hydrolysis of the β-lactam ring.- Verify storage conditions against recommended guidelines (-80°C for long-term).- Prepare fresh solutions from a new stock vial.- Perform a stability-indicating assay (e.g., HPLC) to assess the purity of the compound.
Visible Change in Appearance (e.g., color change, clumping) - Degradation of the compound.- Absorption of moisture due to improper sealing or storage in a humid environment.- Discard the material as it is likely degraded.- Review storage procedures to ensure containers are tightly sealed and stored in a dry environment (desiccator if necessary).
Inconsistent Experimental Results - Partial degradation of the bromolactam stock solution over time.- Use of different batches with varying purity.- Prepare fresh stock solutions for each experiment or a set of related experiments.- Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles.- Qualify new batches of the compound upon receipt to ensure consistency.
Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) - Presence of degradation products.- Identify degradation products using mass spectrometry (MS) to understand the degradation pathway.- Implement stricter storage and handling protocols to minimize degradation.

Experimental Protocols

Protocol 1: Preparation and Aliquoting of Bromolactam Stock Solutions for Optimal Stability

  • Pre-analysis: Before opening, allow the bromolactam container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

  • Solvent Selection: Use an appropriate anhydrous solvent recommended for the specific bromolactam.

  • Dissolution: Prepare the stock solution at the desired concentration under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation or moisture.

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in light-protecting, tightly sealed vials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to ambient conditions.

  • Storage: Store the aliquots at -80°C for long-term storage. For daily use, a working aliquot may be stored at 2-8°C for a limited time, stability permitting (verify for your specific compound).

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Visualizing Degradation and Storage Logic

Diagram 1: Primary Degradation Pathway of a β-Lactam Ring

cluster_catalysts Catalysts Bromolactam Bromolactam (Active) DegradationProduct Inactive Degradation Product (e.g., Penicilloic acid derivative) Bromolactam->DegradationProduct Hydrolysis (Ring Opening) Water Water/Moisture Water->DegradationProduct pH High/Low pH pH->DegradationProduct Temp Elevated Temperature Temp->DegradationProduct Light Light (UV) Light->DegradationProduct

Caption: Hydrolysis of the β-lactam ring is the main cause of degradation.

Diagram 2: Troubleshooting Workflow for Suspected Bromolactam Degradation

Start Inconsistent Results or Loss of Activity Observed CheckStorage Review Storage Conditions (Temp, Light, Humidity) Start->CheckStorage CheckSolution Examine Stock Solution (Age, Appearance) Start->CheckSolution Analysis Perform HPLC/LC-MS Analysis CheckStorage->Analysis CheckSolution->Analysis Compare Compare to Reference Standard or New Batch Analysis->Compare Degraded Degradation Confirmed Compare->Degraded Purity < 95% or Extra Peaks Present NotDegraded No Degradation Detected Compare->NotDegraded Purity ≥ 95% and No Extra Peaks Discard Discard Old Stock. Prepare Fresh Solution. Degraded->Discard InvestigateOther Investigate Other Experimental Variables NotDegraded->InvestigateOther ReviseProtocol Revise Storage/Handling Protocols Discard->ReviseProtocol

Caption: A logical workflow for troubleshooting suspected degradation issues.

References

  • Carlier, M., et al. (2019). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 41(2), 205-211. Available from: [Link]

  • Deshpande, A. D., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00584-23. Available from: [Link]

  • Black, H., & Cauthon, K. (2022). Medication Storage Appropriateness in US Households. Senior Care Pharmacist, 37(10), 447-454. Available from: [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. Available from: [Link]

  • Fernández-Vera, M., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Pharmaceutics, 15(12), 2699. Available from: [Link]

  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available from: [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews. Available from: [Link]

  • Timm, A., et al. (2020). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 730, 139043. Available from: [Link]

  • Simon, A., et al. (2024). Beta-lactam antibiotics under light: optical and photochemical characterization. Journal of Biomedical Optics, 29(1), 015001. Available from: [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Safety and Health Services. Available from: [Link]

  • Stony Brook University. (n.d.). Chemical Storage Guide. Environmental Health and Safety. Available from: [Link]

  • Agrawal, M. K., et al. (2016). What are the storage conditions (temperature and humidity) for anti biotics in raw form?. ResearchGate. Available from: [Link]

  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Available from: [Link]

  • de la Cal, A., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 400-409. Available from: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Available from: [Link]

  • University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Available from: [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4991. Available from: [Link]

  • CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Available from: [Link]

  • Chen, Y., et al. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Journal of Pharmaceutical Sciences, 105(4), 1432-1438. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of achieving high enantiomeric excess (e.e.) in the asymmetric synthesis of piperidones. The piperidine ring is a vital scaffold in pharmaceutical research, making enantioselective control paramount for therapeutic efficacy.[1][2]

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My enantiomeric excess is consistently low (<50%) despite using a well-established chiral catalyst. What are the primary factors to investigate?

Answer:

Low enantiomeric excess in a validated reaction is a common issue that can often be traced back to fundamental experimental parameters. A systematic approach is crucial for efficient troubleshooting.[3]

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent and Solvent Purity: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons or participate in non-selective background reactions.[4] Ensure all reagents are of the highest possible purity. Solvents should be anhydrous, as water can deactivate many chiral catalysts, particularly organometallic complexes.[3]

  • Reaction Temperature: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.[3] Generally, lower temperatures favor higher enantioselectivity. Even minor fluctuations can significantly impact the outcome.

  • Inert Atmosphere: Many asymmetric catalytic systems are sensitive to oxygen. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).

Workflow for Diagnosing Low Enantiomeric Excess:

Caption: Troubleshooting workflow for low enantiomeric excess.

Question 2: How can I determine if the chiral catalyst itself is the source of the problem?

Answer:

A compromised catalyst is a frequent culprit for poor enantioselectivity. Here’s how to investigate:

  • Purity and Structural Integrity: If the catalyst was synthesized in-house, verify its purity and structure using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored correctly.[3]

  • Control Reaction: A crucial diagnostic step is to run a control reaction with a substrate known to yield high enantiomeric excess with your specific catalyst system. If this reaction also results in low e.e., it strongly indicates a problem with the catalyst.[3]

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing the potential for a non-catalyzed racemic background reaction.[4]

Table 1: Effect of Temperature on Enantiomeric Excess (Hypothetical Asymmetric Piperidone Synthesis)

Temperature (°C)Enantiomeric Excess (%)
25 (Room Temp.)65
082
-2091
-4096
-7898

This table illustrates the general trend that lower reaction temperatures often lead to higher enantioselectivity.[3]

Question 3: Could the choice of solvent be negatively impacting my enantioselectivity?

Answer:

Absolutely. The solvent plays a critical role in the catalytic cycle by influencing the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[3]

  • Solvent Polarity and Coordinating Ability: A solvent screen is a powerful optimization tool. A switch from a non-coordinating solvent (like toluene or hexane) to a coordinating one (like THF or dichloromethane) can dramatically alter the stereochemical outcome.

  • Case Study Example: In certain asymmetric reactions, the use of a specific solvent can be the key to high enantioselectivity. For instance, in some copper-catalyzed Michael additions, changing the solvent can significantly improve both diastereoselectivity and enantioselectivity.[5]

Question 4: I'm observing a significant amount of a racemic product alongside my desired chiral product. What's happening?

Answer:

This strongly suggests that a non-catalyzed, racemic background reaction is competing with your desired asymmetric transformation.[4]

Strategies to Minimize the Background Reaction:

  • Lower the Reaction Temperature: As a general rule, the activation energy for the catalyzed pathway is lower than that of the uncatalyzed pathway. Lowering the temperature will therefore slow down the racemic reaction more significantly than the desired asymmetric reaction.[4]

  • Adjust Catalyst Loading: In some cases, a higher catalyst loading can help the asymmetric pathway outcompete the background reaction. However, this should be balanced against the potential for catalyst-related side reactions.

  • Consider a More Active Catalyst: If available, switching to a more active chiral catalyst can accelerate the desired reaction to a greater extent, thereby minimizing the contribution of the slower, non-selective pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral piperidones?

A1: Several strategies exist for the asymmetric synthesis of piperidones. These include:

  • Asymmetric Cycloaddition Reactions: Diels-Alder reactions involving imines can be a powerful tool for constructing the piperidine ring with high stereocontrol.[6]

  • Catalytic Asymmetric C-H Functionalization: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds to form chiral piperidines from acyclic amines.[7]

  • Enzymatic Resolutions: Lipases, such as Candida antarctica lipase B (CAL-B), can be used to resolve racemic mixtures of piperidones with high enantiomeric excess.[8]

Q2: How do I accurately determine the enantiomeric excess of my piperidone product?

A2: The most common and reliable methods for determining enantiomeric excess are chromatographic.[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric excess determination. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9][11]

  • Chiral Gas Chromatography (GC): For volatile piperidone derivatives, chiral GC can provide excellent resolution.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, it is possible to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR.[9]

Experimental Protocol: General Workflow for Enantiomeric Excess Determination by Chiral HPLC

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Pass it through a short plug of silica gel with an appropriate solvent to remove the catalyst and other non-volatile impurities.[4]

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[10]

  • HPLC Analysis:

    • Inject the sample onto a suitable chiral column.

    • Develop a separation method by optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol).[9]

    • Detect the separated enantiomers using a UV detector.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [4]

Sources

Technical Support Center: Workup Procedures for Water-Soluble Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of highly polar lactams. Piperidin-2-ones (valerolactams) are highly versatile scaffolds in drug development, but their pronounced water solubility often creates severe bottlenecks during downstream processing.

As an Application Scientist, I have designed this guide to move beyond standard protocols. We will explore the thermodynamic causality behind extraction failures and provide self-validating, field-proven methodologies to ensure you recover your target compounds with high yield and purity.

Visual Workflow: Lactam Isolation Strategy

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the optimal workup trajectory for your specific piperidin-2-one derivative.

G start Aqueous Reaction Mixture containing Piperidin-2-one lipophilic Does the derivative have lipophilic substituents? start->lipophilic std_ext Standard Liquid-Liquid Extraction (EtOAc/DCM) lipophilic->std_ext Yes polar_ext Is the lactam highly water-soluble? lipophilic->polar_ext No salt_out Salting Out (NaCl or (NH4)2SO4) polar_ext->salt_out Yes resin Solid-Phase Workup (Scavenger Resins) polar_ext->resin Alternative Green Method cont_ext Continuous Extraction (DCM or 10% MeOH/DCM) salt_out->cont_ext Extract rev_phase Reverse-Phase Chromatography cont_ext->rev_phase If salts co-extract

Workflow for isolating water-soluble piperidin-2-one derivatives from aqueous mixtures.

Troubleshooting Guides & FAQs

Section A: Extraction & Partitioning Challenges

Q1: Why do my piperidin-2-one derivatives remain in the aqueous phase during standard ethyl acetate or DCM workups? A: The failure of standard extractions is rooted in thermodynamics. Piperidin-2-ones possess a highly polar lactam core. The cyclic amide acts as both a strong hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (if the nitrogen is unsubstituted), leading to robust solvation in water. When lacking lipophilic substituents (like aryl or long alkyl chains), the partition coefficient (LogP) heavily favors the aqueous layer. Standard extractions with EtOAc or DCM fail because the energy required to break the water-lactam hydrogen bonds exceeds the solvation energy gained in the organic phase. To overcome this, you must manipulate the aqueous layer's ionic strength.

Q2: I tried manual "salting out," but the yield is still unacceptably low. What is the next best approach? A: If manual extraction fails, continuous liquid-liquid extraction is highly recommended. For highly water-soluble lactams, such as 2-oxo-3-piperidinecarboxylic acid derivatives, researchers have demonstrated that continuous extraction of the salted aqueous layer with dichloromethane over 24-48 hours can successfully isolate the product when standard separatory funnel techniques fail 1. Continuous extraction overcomes unfavorable equilibrium constants by constantly exposing the aqueous phase to fresh, distilled organic solvent.

Section B: Purification of Highly Polar Lactams

Q3: How can I separate my water-soluble piperidin-2-one from inorganic salts post-extraction? A: When extracting highly polar compounds using aggressive techniques (like salting out combined with alcoholic solvent mixtures), inorganic salts often co-extract into the organic phase. To separate the lactam from these salts, reverse-phase chromatography is the most effective method. Using a gradient of acetonitrile in water on a C18 column allows the inorganic salts to elute in the void volume, while the piperidin-2-one derivative is retained and subsequently eluted. This technique has been successfully applied to isolate various 3-substituted piperidin-2-ones directly from crude aqueous reaction mixtures 2.

Section C: Green & Alternative Workups

Q4: Are there workup procedures that completely avoid massive volumes of organic solvents and aqueous washes for these water-soluble amides? A: Yes. Solid-phase workup using scavenger resins is an excellent, modern alternative. Instead of aqueous partitioning, the crude reaction mixture can be treated with commercially available resins (e.g., Amberlyst acidic/basic resins, or specific boron scavenger resins) to sequester unreacted starting materials and byproducts. The mixture is then simply filtered and evaporated. This approach avoids the aqueous phase entirely, eliminating the problem of water-solubility, and has been proven highly effective for the direct synthesis and isolation of amides and lactams 3.

Quantitative Data: Partitioning Strategies

The following table summarizes the relationship between substitution patterns, estimated partition coefficients (LogP), and the empirically validated extraction strategies for piperidin-2-ones.

Derivative TypeEstimated LogPRecommended Extraction SolventWorkup Strategy
N-Alkyl/Aryl substituted > 1.5Ethyl Acetate or DCMStandard liquid-liquid extraction (3x washes).
Unsubstituted core -0.5 to 0.510% MeOH in DCMSaturate aqueous layer with NaCl; extract 5-7 times.
Carboxyl/Hydroxyl substituted < -1.0DCM (Continuous) or n-ButanolContinuous liquid-liquid extraction (24h+); Reverse-phase purification.
Amine substituted (basic) < -0.5DCMAdjust pH > 10; salt out; extract with DCM.

Experimental Protocol

Step-by-Step Methodology: Salting-Out and Continuous Extraction of Water-Soluble Piperidin-2-ones

This self-validating protocol is designed to maximize the recovery of highly polar lactams that resist standard separatory funnel extraction.

Step 1: Quench & pH Adjustment Cool the reaction mixture to 0–5 °C. If the piperidin-2-one contains ionizable functional groups (e.g., carboxylic acids or amines), adjust the pH to the molecule's isoelectric point using 1M HCl or 1M NaOH. This ensures the lactam is in its neutral, least water-soluble state.

Step 2: Salting Out Gradually add solid sodium chloride (NaCl) or ammonium sulfate ((NH4)2SO4) to the aqueous phase under vigorous stirring until no more solid dissolves. Causality: This maximizes the ionic strength of the aqueous layer, disrupting the water-lactam hydrogen bond network and forcing the polar organic lactam out of the aqueous phase.

Step 3: Setup Continuous Extractor Transfer the saturated aqueous mixture to a continuous liquid-liquid extractor. Select an extractor designed for solvents heavier than water if using dichloromethane (DCM), or lighter than water if using ethyl acetate or n-butanol.

Step 4: Continuous Extraction Add the chosen organic solvent to the boiling flask and heat to a gentle reflux. Allow the condensed solvent to continuously percolate through the aqueous layer for 24 to 48 hours. Monitor the boiling flask periodically to ensure solvent levels are maintained.

Step 5: Isolation Turn off the heat and allow the apparatus to cool to room temperature. Collect the organic phase from the boiling flask, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Step 6: Final Purification (If Necessary) If co-extracted inorganic salts are present (often visible as a white, crystalline suspension in the concentrated oil), purify the crude product via reverse-phase flash chromatography using a C18 column and a water/acetonitrile gradient.

References

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)
  • Source: ARKAT USA (Arkivoc)
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Landscape of (S)-3-Bromopiperidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of chiral molecules is paramount. (S)-3-Bromopiperidin-2-one, a valuable chiral building block, is no exception. Its stereochemistry plays a crucial role in its biological activity and synthetic utility. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of (S)-3-Bromopiperidin-2-one, offering a comparative perspective with its parent compound, 2-piperidone. By understanding the theoretical underpinnings and experimental nuances of its proton NMR spectrum, researchers can confidently identify and characterize this important molecule.

The Influence of Bromine: Predicting the ¹H NMR Spectrum

The introduction of a bromine atom at the C3 position of the 2-piperidone ring system significantly influences the electronic environment of the neighboring protons. This effect, primarily driven by the electronegativity of bromine, leads to predictable downfield shifts for adjacent protons.

To appreciate the impact of the bromine substituent, we will first consider the experimental ¹H NMR data for the unsubstituted 2-piperidone. This will serve as our baseline for comparison.

Comparative Analysis: 2-Piperidone vs. (S)-3-Bromopiperidin-2-one

The following table summarizes the experimental ¹H NMR chemical shifts for 2-piperidone and the predicted chemical shifts for (S)-3-Bromopiperidin-2-one. The predictions are based on the established principles of substituent effects on chemical shifts.

Proton(s)2-Piperidone (Experimental, ppm)[1](S)-3-Bromopiperidin-2-one (Predicted, ppm)Rationale for Predicted Shift
H3 ~2.3 (multiplet)~4.5 - 4.8 (doublet of doublets)The highly electronegative bromine atom strongly deshields the geminal proton, causing a significant downfield shift.
H4 ~1.8 (multiplet)~2.0 - 2.3 (multiplet)The inductive effect of the bromine atom extends to the protons on the adjacent carbon, resulting in a moderate downfield shift.
H5 ~1.8 (multiplet)~1.9 - 2.1 (multiplet)A smaller downfield shift is expected compared to H4 due to the increased distance from the bromine atom.
H6 ~3.2 (multiplet)~3.3 - 3.5 (multiplet)A slight downfield shift is anticipated due to the overall electron-withdrawing nature of the substituted ring.
NH ~7.5 (broad singlet)~7.8 - 8.2 (broad singlet)The electron-withdrawing effect of the bromine can influence the acidity and, consequently, the chemical shift of the amide proton.

Visualizing the Structure and Proton Environments

To facilitate the understanding of the proton assignments, the following diagrams illustrate the structures of 2-piperidone and (S)-3-Bromopiperidin-2-one with the protons labeled.

Caption: Molecular structure of (S)-3-Bromopiperidin-2-one.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, yet robust, protocol for the analysis of (S)-3-Bromopiperidin-2-one.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the sample. For small molecules, this amount is generally sufficient for a clear spectrum. [2][3]2. Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. [4]Ensure the solvent is of high purity to avoid interfering signals. 3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. [2]4. Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. [3]5. Filtration (if necessary): If the solution is not perfectly clear, filter it through a small cotton plug in the pipette to remove any particulate matter. [3]

NMR Instrument Setup and Data Acquisition

The following workflow outlines the key steps for acquiring a ¹H NMR spectrum.

G cluster_workflow ¹H NMR Acquisition Workflow A Insert Sample into Magnet B Lock on Deuterium Signal of Solvent A->B Stabilizes field C Shim the Magnetic Field B->C Improves resolution D Tune and Match the Probe C->D Optimizes signal E Acquire Free Induction Decay (FID) D->E Collects raw data F Fourier Transform the FID E->F Converts time to frequency domain G Phase and Baseline Correction F->G Corrects spectrum appearance H Reference Spectrum (e.g., TMS at 0 ppm) G->H Calibrates chemical shifts I Integrate Peaks H->I Determines proton ratios J Analyze Spectrum I->J Interpret data

Caption: General workflow for ¹H NMR data acquisition and processing.

Concluding Remarks

The ¹H NMR spectrum of (S)-3-Bromopiperidin-2-one is a powerful tool for its identification and characterization. By understanding the predictable influence of the bromine substituent on the chemical shifts of the ring protons and comparing it to the spectrum of the parent 2-piperidone, researchers can confidently assign the proton signals. The provided experimental protocol offers a reliable framework for obtaining high-quality data, which is the foundation of accurate structural analysis. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic chemistry, enabling them to leverage the full potential of ¹H NMR spectroscopy in their research endeavors.

References

  • PubChem. 2-Piperidone. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 5.4: The ¹H-NMR experiment. [Link]

  • Abraham, R. J. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Canadian Science Publishing. The Photochemical Isomerization of N-Bromo-a,P-unsaturated Lactams; An Intermolecular Allylic Bromination Process. [Link]

  • ResearchGate. ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Measuring methods available and examples of their applications ¹H NMR (Proton nuclear magnetic resonance). [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]

  • ACS Publications. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. [Link]

  • CNR-IRIS. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. [Link]

  • Scribd. Factors Influencing Proton NMR Shifts. [Link]

  • Rsc.org. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

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  • Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A³, KA² Coupling Reactions and [2+3] cycloaddition. [Link]

  • ResearchGate. ¹H and ¹³C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

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A Senior Application Scientist's Guide to Developing a Chiral HPLC Method for the Enantioselective Separation of 3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary: The Critical Need for Enantiopurity of 3-Bromopiperidin-2-one

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] 3-Bromopiperidin-2-one, a functionalized derivative, presents a chiral center at the C3 position, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The stereochemistry of such molecules is of paramount importance as different enantiomers of a drug can exhibit widely varying pharmacological activities, metabolic pathways, and toxicological profiles.[5][6][7] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization of individual enantiomers in chiral drug candidates.[5][6]

This guide provides a comprehensive, experience-driven framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative separation of 3-Bromopiperidin-2-one enantiomers. As no standardized method for this specific analyte is readily available in published literature, we will establish a logical, step-by-step workflow for method development, from initial column screening to final optimization. This document is designed to empower researchers to efficiently establish a self-validating and reliable enantioselective analytical method.

Understanding the Analyte: 3-Bromopiperidin-2-one

Before embarking on method development, a thorough understanding of the analyte's chemical properties is crucial.

  • Structure: 3-Bromopiperidin-2-one is a lactam with a bromine atom at the alpha position to the carbonyl group. This bromine atom introduces a stereocenter.

  • Chemical Properties: The presence of the lactam functionality provides sites for hydrogen bonding, while the bromine atom adds to the molecule's polarity and potential for dipole-dipole interactions. The molecule has a molecular weight of 178.03 g/mol .

  • Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, which are commonly used in HPLC mobile phases.

The key to a successful chiral separation lies in exploiting these structural features to achieve differential interaction with a chiral stationary phase (CSP). The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective discrimination, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[7]

The Method Development Workflow: A Systematic Approach

Developing a chiral HPLC method is often an empirical process.[8] A systematic screening approach is highly recommended to efficiently identify the optimal separation conditions.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screening CSP & Mobile Phase Screening (Normal & Reversed Phase) Hit_Identified Identify 'Hit' Conditions (Partial or Baseline Separation) CSP_Screening->Hit_Identified Evaluate Resolution (Rs) & Selectivity (α) MP_Optimization Mobile Phase Optimization (Solvent Ratio, Additives) Hit_Identified->MP_Optimization Proceed with Best Conditions Temp_Flow_Optimization Temperature & Flow Rate Optimization MP_Optimization->Temp_Flow_Optimization Optimized_Method Final Optimized Method Temp_Flow_Optimization->Optimized_Method Method_Validation Method Validation (Robustness, Linearity, etc.) Optimized_Method->Method_Validation Start Start: Racemic 3-Bromopiperidin-2-one Start->CSP_Screening

Caption: A systematic workflow for chiral HPLC method development.

Phase 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

The choice of the CSP is the most critical factor in a chiral separation. Polysaccharide-based CSPs are the most widely used and are a highly recommended starting point for piperidine derivatives.[9][10]

Experimental Protocol: Initial CSP Screening

  • Prepare the Analyte Stock Solution: Dissolve racemic 3-Bromopiperidin-2-one in methanol or ethanol to a concentration of 1 mg/mL.

  • Select a Set of Complementary CSPs: A recommended starting set of columns would include:

    • An amylose-based CSP (e.g., CHIRALPAK® IA, CHIRALPAK® AD-H).[5][10]

    • A cellulose-based CSP (e.g., CHIRALCEL® OD-H, CHIRALCEL® OJ-H).[5][10]

  • Screen in Normal Phase (NP) and Polar Organic Modes:

    • Normal Phase: Use a mobile phase of n-hexane with an alcohol modifier (e.g., ethanol or isopropanol). A typical starting gradient is 90:10 (n-hexane:alcohol).[10]

    • Polar Organic Mode: Use 100% alcohol (e.g., methanol or ethanol) or a mixture with acetonitrile.

  • Screen in Reversed-Phase (RP) Mode:

    • Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or ammonium bicarbonate).

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

    • Injection Volume: 5-10 µL.

  • Evaluate the Results: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any promising conditions. A baseline separation is generally considered to have an Rs > 1.5.[11]

Table 1: Hypothetical CSP Screening Results for 3-Bromopiperidin-2-one

CSP (Stationary Phase)Mobile PhaseModeRetention Time (E1, min)Retention Time (E2, min)Selectivity (α)Resolution (Rs)Observations
Amylose-based (e.g., CHIRALPAK IA)Hexane/IPA (90/10)NP8.29.51.181.6Good Separation
Cellulose-based (e.g., CHIRALCEL OD)Hexane/EtOH (80/20)NP10.110.81.080.9Partial Separation
Amylose-based (e.g., CHIRALPAK IA)ACN/Water + 0.1% FARP4.54.51.000.0No Separation
Cellulose-based (e.g., CHIRALCEL OD)MeOH + 0.1% DEAPO6.36.81.101.2Partial Separation

This is a hypothetical table for illustrative purposes.

Phase 2: Method Optimization

Once a "hit" is identified (i.e., a CSP and mobile phase that show at least partial separation), the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5) in a reasonable analysis time.

Experimental Protocol: Optimization

  • Optimize the Mobile Phase Composition:

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% isopropanol in hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution.

    • Additives: For basic compounds like piperidines, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase in normal phase mode can improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Optimize Column Temperature:

    • Vary the column temperature (e.g., from 15°C to 40°C). Lower temperatures often increase enantioselectivity but may lead to broader peaks and higher backpressure.

  • Optimize Flow Rate:

    • Adjust the flow rate to balance analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.[11]

Optimization_Logic cluster_params Optimization Parameters Initial_Conditions Initial Hit Rs = 1.2 MP_Ratio Mobile Phase Ratio Initial_Conditions->MP_Ratio Adjust % Modifier Temperature Temperature MP_Ratio->Temperature Vary Temperature Flow_Rate Flow Rate Temperature->Flow_Rate Adjust Flow Rate Optimized_Method Optimized Method Rs >= 1.5 Flow_Rate->Optimized_Method

Caption: Logic diagram for the optimization of a chiral separation.

Table 2: Example of Mobile Phase Optimization Data

% Isopropanol in HexaneRetention Time (E1, min)Retention Time (E2, min)Selectivity (α)Resolution (Rs)
15%7.18.11.161.4
10% 8.2 9.5 1.18 1.6
5%12.515.01.201.7

This is a hypothetical table for illustrative purposes. While 5% IPA gives slightly better resolution, 10% provides a good balance of resolution and shorter analysis time.

Trustworthiness: A Self-Validating System

A robust and trustworthy method should yield consistent results. During development, the following should be monitored:

  • Peak Shape: Tailing or fronting peaks can indicate secondary interactions or a mismatch between the sample solvent and the mobile phase.

  • Reproducibility: Repeated injections of the same standard should yield consistent retention times and peak areas.

  • System Suitability: Before any sample analysis, a system suitability test (e.g., injecting a standard to ensure a minimum resolution is met) should be performed.

Concluding Remarks and Future Steps

The enantioselective separation of 3-Bromopiperidin-2-one is an essential step in its development as a potential pharmaceutical intermediate. While no pre-existing method is readily available, a systematic approach to method development, focusing on screening polysaccharide-based chiral stationary phases under normal phase conditions, is highly likely to yield a successful separation. The protocols and logical workflows presented in this guide provide a robust framework for researchers to efficiently develop and optimize a reliable chiral HPLC method. Once optimized, the method should undergo formal validation according to ICH guidelines to ensure its suitability for its intended purpose.

References

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv. (n.d.).
  • CHIRAL STATIONARY PHASES. (n.d.).
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.).
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam | The Journal of Organic Chemistry - ACS Publications. (2003, February 7).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. (2024, March 18).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • Journal of Chromatography A - AFMPS. (n.d.).
  • Chiral Stationary Phases - Obrnuta faza. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
  • 3-Bromopiperidin-2-one | 34433-86-8 - MilliporeSigma. (n.d.).
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  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18).
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. | Semantic Scholar. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023, June 22).
  • EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents. (n.d.).
  • ChemInform Abstract: Asymmetric Synthesis. Part 30. Synthesis of 3-Substituted Piperidines from Chiral Non-Racemic Lactams. | Request PDF - ResearchGate. (2008).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).

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A Researcher's Guide to the Structural Elucidation of (S)-3-Bromopiperidin-2-one: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, the precise determination of a molecule's three-dimensional structure is of paramount importance. The spatial arrangement of atoms and functional groups dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its therapeutic potential. (S)-3-Bromopiperidin-2-one, a chiral lactam, represents a key synthetic intermediate whose stereochemistry can significantly influence the biological activity of its downstream derivatives.

While, to date, a public repository of the single-crystal X-ray diffraction data for (S)-3-Bromopiperidin-2-one is not available, this guide serves as a comprehensive manual for researchers seeking to perform such a structural elucidation. By leveraging comparative data from structurally related brominated and piperidine-containing compounds, we will outline the experimental workflow, delve into the causative logic behind key procedural steps, and provide a framework for the analysis and interpretation of the resulting crystallographic data.

The Imperative of Single-Crystal X-ray Diffraction

In the realm of structural chemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional architecture in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. For chiral compounds such as (S)-3-Bromopiperidin-2-one, X-ray crystallography offers the definitive assignment of the absolute stereochemistry, a critical parameter in pharmaceutical development.

The introduction of a bromine atom into the piperidin-2-one scaffold is expected to influence its crystal packing through halogen bonding and other non-covalent interactions. A detailed understanding of these interactions is crucial for predicting and controlling the solid-state properties of the material, including its solubility and stability.

Comparative Crystallographic Data of Related Compounds

In the absence of specific data for (S)-3-Bromopiperidin-2-one, a comparative analysis of crystallographic data from structurally analogous compounds can provide valuable insights into the expected structural parameters. The following table summarizes key crystallographic data for a selection of brominated heterocyclic and piperidine derivatives. This comparative dataset can serve as a benchmark for researchers when analyzing novel structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
(E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-oneC₃₄H₃₄BrN₅O₂OrthorhombicPca2₁21.362611.835812.0998903059.38
3-Bromopyridin-2-amine[1]C₅H₅BrN₂MonoclinicP2₁/c12.21794.000712.8451109.731591.01
N'-(1-benzylpiperidin-4-yl)acetohydrazide[2]C₁₄H₂₁N₃OMonoclinicCc14.148014.172027.670196.956-
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[3][4]C₁₃H₁₇NO₂MonoclinicP2₁-----

Note: Complete unit cell parameters for some compounds were not available in the cited literature.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like (S)-3-Bromopiperidin-2-one.

Synthesis and Purification

The initial step involves the synthesis of (S)-3-Bromopiperidin-2-one, followed by rigorous purification. High purity is a prerequisite for successful crystallization, as impurities can inhibit crystal growth or lead to disordered structures.

Crystallization

Obtaining high-quality single crystals is often the most challenging and critical phase. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage during data collection.

Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods against the experimental data. In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Single-Crystal X-ray Crystallography

The following diagram provides a visual representation of the general workflow for single-crystal X-ray crystallography.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication & Deposition CIF->Publication

A generalized workflow for single-crystal X-ray crystallography.

Conclusion and Future Directions

The structural characterization of (S)-3-Bromopiperidin-2-one through single-crystal X-ray diffraction is a critical step in advancing its application in medicinal chemistry and drug development. While publicly available data is currently lacking, this guide provides researchers with a robust framework for undertaking this analysis. By following the outlined experimental protocols and utilizing the comparative data from related compounds, scientists can confidently elucidate the three-dimensional structure of this and other novel heterocyclic compounds. The resulting crystallographic information will undoubtedly accelerate the rational design of new therapeutic agents with enhanced efficacy and specificity.

References

  • Hu, C., et al. (2011). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o385.
  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
  • Romero-Estudillo, I., et al. (2015). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 45(8-9), 425-430.
  • International Union of Crystallography. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. Retrieved from [Link]

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A Comparative Guide to the Reactivity of (S)-3-Bromopiperidin-2-one and Acyclic Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of chemical and biological science, renowned for its remarkable stability. This stability, arising from resonance delocalization, renders typical amides relatively unreactive. However, introducing specific structural constraints or functional groups can dramatically alter this characteristic, unlocking novel chemical pathways. This guide provides an in-depth comparison of the reactivity profiles of (S)-3-Bromopiperidin-2-one, a cyclic α-halo lactam, and simple acyclic amides.

We will dissect the structural and electronic features that govern their disparate chemical behaviors, moving beyond theoretical principles to provide actionable experimental protocols and supporting data. This analysis is crucial for researchers in drug development and organic synthesis who leverage these motifs to construct complex molecular architectures. While acyclic amides serve as a baseline for stability, the constrained and functionalized nature of (S)-3-Bromopiperidin-2-one presents a versatile platform for a wider range of chemical transformations.

Pillar 1: Unraveling the Structural and Electronic Foundations of Reactivity

The profound difference in reactivity between these two classes of amides stems directly from their distinct electronic and conformational landscapes.

The Inert Nature of Acyclic Amides: A Tale of Planarity and Resonance

Acyclic amides owe their stability to the effective resonance between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O conjugation). This delocalization imparts a partial double-bond character to the C-N bond, enforcing a planar geometry and significantly reducing the electrophilicity of the carbonyl carbon.[1] Consequently, reactions like hydrolysis or nucleophilic acyl substitution require harsh conditions to overcome this high activation energy barrier.[2]

Caption: Resonance stabilization in a planar acyclic amide.

(S)-3-Bromopiperidin-2-one: A Confluence of Activating Features

In contrast, the δ-lactam (S)-3-Bromopiperidin-2-one possesses two key features that fundamentally enhance its reactivity:

  • Cyclic Constraint: While a six-membered ring does not impose the extreme strain seen in β-lactams, it can still lead to deviations from perfect amide planarity.[3][4] This slight twisting, or geometric distortion, can hinder optimal resonance stabilization, making the carbonyl carbon inherently more ketone-like and electrophilic compared to its acyclic counterpart.[1][5]

  • α-Halogenation: The bromine atom at the C3 position exerts a powerful electron-withdrawing inductive effect. This effect polarizes the Cα-Br bond and, more importantly, further increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Crucially, it also introduces a new electrophilic center at the α-carbon (C3), which is absent in simple acyclic amides.

Pillar 2: A Head-to-Head Comparison of Reaction Pathways

The structural differences manifest in distinct and predictable reactivity patterns. (S)-3-Bromopiperidin-2-one is not merely a more reactive amide; it is a bifunctional electrophile with reaction pathways unavailable to simple acyclic amides.

cluster_acyclic Reactivity Profile cluster_lactam Reactivity Profile Acyclic Acyclic Amide AcylSub Nucleophilic Acyl Substitution (Harsh Conditions) Acyclic->AcylSub  Only at Carbonyl Lactam (S)-3-Bromopiperidin-2-one AcylSubLactam Enhanced Acyl Substitution (Milder Conditions) Lactam->AcylSubLactam  At Carbonyl AlphaSub α-Carbon Substitution (SN2) Lactam->AlphaSub  At Cα-Br HydrolysisA Hydrolysis AcylSub->HydrolysisA ReductionA Reduction AcylSub->ReductionA HydrolysisL Hydrolysis AcylSubLactam->HydrolysisL ReductionL Reduction AcylSubLactam->ReductionL SN2Reaction Reaction with Nu⁻ (e.g., Amines, Azides) AlphaSub->SN2Reaction

Caption: Comparative reactivity pathways.

Reactivity at the Carbonyl Carbon
  • Hydrolysis: Lactams generally hydrolyze more readily than their acyclic analogs.[3][6][7] For (S)-3-Bromopiperidin-2-one, this inherent susceptibility is amplified by the inductive effect of the α-bromo substituent. While acyclic amides may require prolonged heating in strong acid or base for complete hydrolysis, the bromolactam will hydrolyze under significantly milder conditions.

  • Reduction: Both amide types can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride to the carbonyl.[2] The primary difference lies in the product—an acyclic amino-alcohol versus the cyclic amine, piperidine. The enhanced electrophilicity of the bromolactam's carbonyl may lead to faster reaction kinetics.

The Defining Difference: Reactivity at the α-Carbon

This is the most significant point of divergence. The C3 carbon of (S)-3-Bromopiperidin-2-one is an sp³-hybridized electrophilic center bonded to a good leaving group (Br⁻). This site is highly susceptible to classical nucleophilic substitution (SN2) reactions.[8][9] Acyclic amides lacking an α-halo substituent have no comparable reaction site.

This reactivity is the cornerstone of its utility in modern synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where the related 3-bromopiperidine-2,6-dione is a key building block for engaging the Cereblon (CRBN) E3 ligase.[10] Nucleophiles such as primary and secondary amines, thiols, and azides can readily displace the bromide to form new C-N, C-S, and C-N₃ bonds, respectively.[11][12]

Pillar 3: Experimental Validation & Protocols

To empirically demonstrate these differences, a competitive nucleophilic substitution experiment can be designed. This self-validating system provides a clear, direct comparison of where a nucleophile will preferentially react.

Experimental Design: Competitive Amination

A 1:1 mixture of (S)-3-Bromopiperidin-2-one and a simple acyclic amide (e.g., N-ethylpropanamide) is treated with a sub-stoichiometric amount (e.g., 0.8 equivalents) of a nucleophile, such as benzylamine, in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Nucleophile: Benzylamine is a common primary amine nucleophile, strong enough to displace the bromide but generally not reactive enough to engage in acyl substitution with an unactivated amide under mild conditions.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is chosen to neutralize the HBr generated during the SN2 reaction without itself competing as a nucleophile.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for SN2 reactions, as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity.

  • Stoichiometry: Using a slight excess of the amide mixture relative to the nucleophile ensures that the reaction outcome is dictated by the relative reactivity of the electrophiles, not the availability of the nucleophile.

cluster_workflow Comparative Experiment Workflow start 1. Preparation reactants Combine: - (S)-3-Bromopiperidin-2-one (1.0 eq) - N-ethylpropanamide (1.0 eq) - Benzylamine (0.8 eq) - DIPEA (1.5 eq) - Anhydrous MeCN start->reactants reaction 2. Reaction reactants->reaction conditions Stir at Room Temperature (or gentle heat, e.g., 40 °C) reaction->conditions monitoring 3. Monitoring conditions->monitoring tlc_lcms Monitor by TLC and LC-MS Track consumption of starting materials and formation of new products. monitoring->tlc_lcms analysis 4. Analysis tlc_lcms->analysis outcome Expected Outcome: - Selective consumption of (S)-3-Bromopiperidin-2-one. - Formation of 3-(benzylamino)piperidin-2-one. - N-ethylpropanamide remains largely unreacted. analysis->outcome

Caption: Workflow for the competitive amination experiment.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (S)-3-Bromopiperidin-2-one (e.g., 178 mg, 1.0 mmol) and N-ethylpropanamide (101 mg, 1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile via syringe. Stir until all solids are dissolved.

  • Base and Nucleophile Addition: Add diisopropylethylamine (DIPEA) (258 μL, 1.5 mmol), followed by the dropwise addition of benzylamine (87 μL, 0.8 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every hour by thin-layer chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) and by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of starting materials and the expected product (M+H⁺ = 205.13).

  • Workup: Upon completion (indicated by the consumption of benzylamine), dilute the reaction mixture with 20 mL of ethyl acetate and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to confirm the selective formation of the C-N coupled product and the recovery of the unreacted acyclic amide.

Quantitative Data Summary

Feature(S)-3-Bromopiperidin-2-oneRepresentative Acyclic Amide (N-ethylpropanamide)
Structure Cyclic δ-LactamAcyclic
Key Reactive Sites 1. Carbonyl Carbon (C2) 2. α-Carbon (C3)Carbonyl Carbon
Primary Reaction Types Acyl Substitution, Nucleophilic Substitution (SN2)Acyl Substitution
Relative Rate of Hydrolysis FasterSlower
Susceptibility to α-Substitution High (at C3-Br)None
Typical Product with Amines (Mild Cond.) 3-amino-piperidin-2-one derivativeNo reaction

Conclusion

The comparison between (S)-3-Bromopiperidin-2-one and simple acyclic amides is a clear illustration of how structural and electronic modifications can unlock chemical reactivity. While acyclic amides are defined by their robust, resonance-stabilized nature, the bromolactam is a versatile, bifunctional electrophile. Its enhanced reactivity at the carbonyl carbon and, most critically, its susceptibility to nucleophilic substitution at the α-carbon make it a powerful building block in organic synthesis. For researchers in drug discovery and medicinal chemistry, understanding these fundamental differences is paramount for the rational design of synthetic routes and the efficient construction of complex, biologically active molecules.

References

  • Szostak, M., et al. (2015). Acyclic Twisted Amides. Chemical Society Reviews, 44(3), 541-574. Available at: [Link]

  • Szostak, M., et al. (2014). The Most Twisted Acyclic Amides: Structures and Reactivity. Angewandte Chemie International Edition, 53(51), 14200-14204. Available at: [Link]

  • Google Patents. (2023). A kind of preparation method of 3-bromopiperidine-2,6-dione. CN116462627A.
  • Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • PubChem. (n.d.). 3-Bromopiperidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Cox, R. A. (2010). Lactams in sulfuric acid. The mechanism of amide hydrolysis in weak to moderately strong aqueous mineral acid media. Canadian Journal of Chemistry, 88(6), 543-553. Available at: [Link]

  • StudySmarter. (n.d.). Nucleophilic Substitution of Haloalkanes. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Chemistry of γ-Lactams: Part I. Synthesis Starting from Acyclic or Cyclic Precursors. Request PDF. Available at: [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

  • D'Souza, D. M., & D'Souza, M. J. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules, 24(2), 268. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Available at: [Link]

  • Szostak, M., et al. (2017). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 117(8), 5601-5674. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. Available at: [Link]

  • Organic Mystery. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2025). Towards the activity of twisted acyclic amides. RSC Publishing. Available at: [Link]

  • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]

  • Canadian Science Publishing. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available at: [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Amides. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

Sources

Validating the Enantiopurity of (S)-3-Bromopiperidin-2-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(S)-3-Bromopiperidin-2-one is a highly versatile chiral building block utilized in the synthesis of complex alkaloids, CGRP receptor antagonists, and farnesyltransferase inhibitors[1]. However, the structural nature of this molecule presents a distinct analytical challenge: the bromine atom at the C3 (alpha) position is highly electron-withdrawing. This inductive effect significantly increases the acidity of the alpha-proton, making the stereocenter highly susceptible to enolization and subsequent racemization under mildly basic or acidic conditions.

Because of this inherent stereochemical lability, drug development professionals cannot rely solely on the assumed enantiopurity of the starting material. Rigorous, orthogonal analytical validation is required. This guide objectively compares the performance of the three primary analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs), and Polarimetry—and provides a self-validating protocol for accurate enantiomeric excess (%ee) determination.

Comparative Analysis of Validation Techniques

To accurately quantify the enantiopurity of (S)-3-Bromopiperidin-2-one, analytical methods must distinguish between the (S) and (R) enantiomers, which possess identical physical properties in an achiral environment.

  • Chiral HPLC (The Gold Standard): Utilizes a chiral stationary phase (e.g., Chiralcel OD-H, containing cellulose tris(3,5-dimethylphenylcarbamate)) to create transient diastereomeric complexes with the enantiomers[2]. The lactam NH and C=O groups of 3-bromopiperidin-2-one engage in hydrogen bonding with the carbamate linkages of the stationary phase, while the piperidone ring participates in π−π interactions. This method provides direct, high-resolution quantification of %ee.

  • NMR with Chiral Derivatizing Agents (CDAs): Involves reacting the secondary amine/lactam with a chiral resolving agent like Mosher's acid chloride (MTPA-Cl) to form covalent diastereomers[3]. The resulting diastereomers exhibit distinct chemical shifts in 1 H or 19 F NMR. While excellent for confirming absolute configuration, it is limited by derivatization kinetics and lower sensitivity for trace enantiomeric impurities.

  • Polarimetry (Optical Rotation): Measures the bulk rotation of plane-polarized light. It is a fast, non-destructive QC check but is highly susceptible to interference from achiral impurities, concentration variations, and solvent effects. It cannot reliably quantify %ee >98%.

Quantitative Performance Comparison
Analytical ParameterChiral HPLC (OD-H/AD-H)NMR + Mosher's Acid (CDA)Polarimetry (Optical Rotation)
Primary Utility Precise %ee quantificationAbsolute configuration confirmationRapid qualitative QC
Limit of Detection (LOD) < 0.1% of minor enantiomer~1.0% - 2.0% of minor enantiomerN/A (Bulk measurement)
Sample Preparation Minimal (Dilution in mobile phase)High (Requires chemical derivatization)Moderate (Requires exact weighing)
Analysis Time 15 - 30 minutes per run12 - 24 hours (including reaction)< 5 minutes
Risk of Induced Racemization Very Low (Neutral conditions)Moderate (Derivatization conditions)Zero (Non-destructive)

Self-Validating Experimental Protocol: Chiral HPLC

A robust analytical protocol must be a self-validating system . You cannot simply inject the (S)-enantiomer, observe a single peak, and declare 100% enantiopurity. A single peak could indicate 100% purity, or it could indicate that the chromatographic system has failed to resolve the (R) and (S) enantiomers. Therefore, the protocol must begin with a System Suitability Test (SST) using a racemic standard[4].

Step-by-Step Methodology

Step 1: Preparation of the Racemic Standard (SST)

  • Dissolve 1.0 mg of racemic ( ± )-3-Bromopiperidin-2-one in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v). Note: Avoid basic modifiers like diethylamine (DEA) as they can induce on-column racemization of the alpha-bromo lactam.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm and 254 nm.

Step 3: System Suitability Execution

  • Inject 10 µL of the racemic standard.

  • Causality Check: Evaluate the chromatogram. You must observe two distinct peaks of equal area (approx. 1:1 ratio).

  • Calculate the resolution factor ( Rs​ ). The system is only validated if Rs​>1.5 (baseline resolution). If Rs​<1.5 , adjust the Hexane:IPA ratio (e.g., to 95:5) to increase retention and interaction time with the chiral stationary phase.

Step 4: Analysis of the (S)-Enantiomer Sample

  • Prepare the (S)-3-Bromopiperidin-2-one sample exactly as described in Step 1.

  • Inject 10 µL of the sample.

  • Identify the major peak corresponding to the (S)-enantiomer and any minor peak corresponding to the (R)-enantiomer based on the retention times established in Step 3.

  • Calculate %ee using the area normalization method:

    %ee=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Orthogonal Validation: NMR with Chiral Derivatizing Agents

If the HPLC determines an %ee > 99%, orthogonal validation via NMR is recommended to unequivocally confirm the absolute (S) configuration and rule out co-eluting achiral impurities.

  • Derivatization: React 10 mg of (S)-3-Bromopiperidin-2-one with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in anhydrous pyridine/CDCl 3​ [3].

  • Analysis: Acquire a 19 F NMR spectrum. The trifluoromethyl group acts as a highly sensitive sensor.

  • Interpretation: A single 19 F signal confirms high diastereomeric purity (correlating to high enantiopurity of the starting material). The specific chemical shift, compared against literature values for the (S,R) vs. (R,R) diastereomers, confirms the absolute configuration.

Validation Workflow Visualization

The following decision tree illustrates the logical flow of the self-validating analytical system, ensuring that no false positives for enantiopurity are reported.

Workflow Start Synthesized/Sourced (S)-3-Bromopiperidin-2-one HPLC Primary Validation: Chiral HPLC (OD-H/AD-H) Start->HPLC SST System Suitability Test: Inject Racemic Standard HPLC->SST Decision Resolution (Rs) > 1.5? SST->Decision Optimize Optimize Mobile Phase (Hexane:IPA Ratio) Decision->Optimize No Sample Inject (S)-Enantiomer Sample Decision->Sample Yes Optimize->SST Calc Calculate %ee (Area Normalization) Sample->Calc NMR Orthogonal Validation: NMR with Mosher's Acid Calc->NMR If %ee > 99%

Figure 1: Self-validating workflow for the enantiopurity analysis of (S)-3-Bromopiperidin-2-one.

References

  • Romero, O. G., et al. "Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines." ResearchGate.
  • MDPI. "Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution." MDPI.
  • Benchchem. "(5R,6S)-6-methyl-5-nitropiperidin-2-one Analytical Data and Stereochemical Assignment." Benchchem.
  • ACS Publications. "Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase." Journal of Medicinal Chemistry.

Sources

Structural Elucidation and Quantification of Brominated Lactams: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Brominated lactams represent a highly valuable class of compounds, ranging from bioactive marine natural products (such as dysidealactams) to critical synthetic intermediates and agrochemicals. The analytical challenge in characterizing these molecules lies in their structural complexity, the presence of specific isotopic signatures, and the need to distinguish isobaric interferences in complex matrices.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF/Orbitrap) with Triple Quadrupole (QqQ) mass spectrometry for the analysis of brominated lactams. By detailing the underlying fragmentation mechanisms and providing validated experimental protocols, this guide equips researchers with the strategic insights needed to select the optimal analytical platform.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing brominated lactams, the choice of MS platform dictates the type of data acquired and the confidence level of structural assignments.

HRMS (Q-TOF / Orbitrap): The Discovery Engine
  • Mechanism & Causality : HRMS instruments provide sub-ppm mass accuracy and high resolving power (often >30,000 FWHM). This is critical for brominated compounds because bromine has two stable isotopes, 79Br (50.69%) and 81Br (49.31%), producing a distinct ~1:1 isotopic doublet separated by 1.997 Da 1. HRMS allows analysts to unambiguously assign the elemental composition of both the precursor and product ions, differentiating true brominated fragments from isobaric background noise.

  • Application : Untargeted metabolomics, dereplication of marine extracts, and de novo structural elucidation of novel glycinyl-lactams 2.

Triple Quadrupole (QqQ): The Quantitation Workhorse
  • Mechanism & Causality : QqQ platforms operate using Multiple Reaction Monitoring (MRM). By fixing Q1 to the precursor mass and Q3 to a specific fragment (e.g., the loss of HBr), the instrument achieves an exceptional duty cycle and signal-to-noise ratio. While it lacks the high resolution of a Q-TOF, its collision-induced dissociation (CID) efficiency makes it unparalleled for trace-level quantification.

  • Application : Pharmacokinetic profiling, environmental monitoring of brominated flame retardants, and targeted high-throughput screening.

Fundamental Fragmentation Pathways of Brominated Lactams

Understanding the gas-phase chemistry of brominated lactams is essential for interpreting MS/MS spectra. The fragmentation is driven by two primary structural features: the labile C-Br bond and the lactam (cyclic amide) ring.

  • Isotopic Signature & Halogen Loss : The precursor ion [M+H]+ will display the characteristic M and M+2 doublet due to the unique stable isotope composition of bromine 3. Upon CID or higher-energy collisional dissociation (HCD), the most thermodynamically favored pathway is often the neutral loss of hydrogen bromide (HBr, 79.9 Da or 81.9 Da) or the homolytic cleavage of the bromine radical (Br•), yielding a highly stable, conjugated carbocation.

  • Lactam Ring Opening (N-CO Cleavage) : The cyclic amide bond is susceptible to α -cleavage. Protonation typically occurs at the lactam oxygen or nitrogen, weakening the N-CO bond. Cleavage results in the opening of the ring to form an acylium ion [R−C≡O]+ 4.

  • Decarbonylation : The resulting acylium ion frequently undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form a stable amine or imine fragment 4.

Fragmentation M [M+H]+ Brominated Lactam Isotopic Doublet (79Br/81Br) F1 [M+H - HBr]+ Debrominated Cation (Monoisotopic) M->F1 Neutral Loss (-79.9 Da / -81.9 Da) F2 [M+H - Br•]+ Radical Cation (Monoisotopic) M->F2 Homolytic Cleavage (-78.9 Da / -80.9 Da) F3 Acylium Ion (Lactam Ring Cleavage) M->F3 N-CO Bond Cleavage (Ring Opening) F4 Amine/Imine Fragment (Decarbonylation) F3->F4 Loss of CO (-28 Da)

General Mass Spectrometric Fragmentation Pathways of Brominated Lactams

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols utilize isotopic pattern recognition as an internal validation step. A true protocol must not only generate data but inherently verify it.

Protocol A: HRMS Discovery Workflow (Q-TOF)

Designed for structural elucidation and untargeted screening.

  • Sample Preparation : Extract marine biomass or synthetic mixtures using LC-MS grade Methanol/Water (80:20, v/v). Filter the extract through a 0.22 μ m PTFE syringe filter to remove particulates.

  • Chromatography : Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μ m). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure proper protonation of the lactam nitrogen.

  • Data-Dependent Acquisition (DDA) : Set the MS1 scan range to m/z 100–1000. Configure the DDA algorithm to trigger MS/MS specifically for precursors exhibiting an isotopic mass defect matching the 1.997 Da spacing of 79Br/81Br .

  • Self-Validation : Analyze the resulting MS/MS spectra. A true brominated lactam must show the isotopic doublet in the precursor. However, product ions resulting from the loss of HBr or Br• must collapse into a single monoisotopic peak, confirming the structural elimination of the halogen.

Protocol B: Targeted MRM Optimization (QqQ)

Designed for high-sensitivity quantification of known brominated lactams.

  • Infusion : Directly infuse a 1 μ g/mL standard of the target brominated lactam into the ESI source at a flow rate of 10 μ L/min.

  • Precursor Selection : Identify the [M+H]+ isotopic doublet in Q1. Select the 79Br isotope as the primary precursor to maximize signal intensity.

  • Collision Energy (CE) Ramping : Systematically ramp the CE from 10 to 50 eV in the collision cell (Q2) using Argon as the collision gas to induce fragmentation.

  • Transition Selection : Select the two most stable and abundant fragments.

    • Quantifier Transition : Typically [M+H]+→[M+H−HBr]+ (Highest intensity).

    • Qualifier Transition : Typically [M+H]+→[Acylium Ion]+ (Confirms the lactam core).

Workflow A Sample Prep (Marine/Synthetic) B UHPLC Separation (C18 Column) A->B C ESI Source (Pos/Neg Mode) B->C D Mass Analyzer Selection C->D E HRMS (Q-TOF) Untargeted Discovery D->E High Res F QqQ (Triple Quad) Targeted Quantitation D->F High Sens

UHPLC-MS/MS Workflow for Brominated Lactam Analysis

Quantitative Data Comparison

The following table summarizes the performance metrics and operational parameters of both platforms when applied to brominated lactam analysis.

Analytical FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Mass Accuracy < 2 ppm~ 0.1 Da
Resolving Power 30,000 - 140,000 FWHMUnit Resolution (~0.7 FWHM)
Sensitivity (LOD) Picogram to Nanogram rangeFemtogram to Picogram range
Isotope Confirmation Excellent (Resolves fine isotopic structure)Poor (Relies on nominal mass transitions)
Primary Application Structural elucidation, untargeted screeningHigh-throughput targeted quantification
Data Acquisition DDA, DIA, All-Ion FragmentationMRM (Multiple Reaction Monitoring)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

References

  • Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites . IntechOpen.[Link]

  • Dysidealactams and Dysidealactones: Sesquiterpene Glycinyl-Lactams, Imides, and Lactones from a Dysidea sp. Marine Sponge Collected in Southern Australia . Journal of Natural Products - ACS Publications.[Link]

  • Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry . Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data . RSC Advances - Royal Society of Chemistry.[Link]

Sources

Comparative IR Spectroscopy and VCD Analysis of (S)-3-Bromopiperidin-2-one: A Technical Guide for Chiral Lactam Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural characterization of chiral building blocks is a critical quality attribute. (S)-3-Bromopiperidin-2-one is a highly valuable halogenated delta-lactam used in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs).

This guide objectively compares the infrared (IR) spectroscopic profile of (S)-3-Bromopiperidin-2-one against its unbrominated analog (piperidin-2-one) and its enantiomer ((R)-3-Bromopiperidin-2-one). Furthermore, it details the causality behind specific vibrational shifts and provides a self-validating protocol for determining absolute configuration using Vibrational Circular Dichroism (VCD).

Mechanistic Insights: The Alpha-Halo Effect on Lactam IR Bands

To understand the IR spectrum of (S)-3-Bromopiperidin-2-one, one must analyze the competing electronic effects within the lactam ring. In a standard unsubstituted six-membered lactam, such as piperidin-2-one, the Amide I band (primarily the C=O stretch) typically appears at a relatively low frequency of ~1660–1670 cm⁻¹[1]. This low frequency is dictated by the resonance stabilization of the amide bond: the nitrogen lone pair donates electron density to the carbonyl oxygen, increasing the single-bond character of the C=O bond[2].

When a bromine atom is introduced at the alpha position (C3) to form 3-bromopiperidin-2-one, the local electronic environment is fundamentally altered. Bromine exerts a strong inductive electron-withdrawing effect (-I effect). This inductive pull removes electron density from the alpha-carbon and, consequently, the carbonyl carbon.

The Causality of the Shift: The electron withdrawal by the halogen destabilizes the zwitterionic resonance contributor of the amide. Because the nitrogen's ability to donate its lone pair is diminished by the competing pull of the bromine, the C=O bond is forced to retain more of its pure double-bond character[2]. A stronger, stiffer double bond requires higher energy to stretch, resulting in a distinct hypsochromic (blue) shift of the Amide I band to approximately 1680–1695 cm⁻¹.

Comparative Spectral Data

Standard unpolarized Fourier Transform Infrared (FTIR) spectroscopy is excellent for functional group verification but is inherently "blind" to chirality. Because the (S) and (R) enantiomers share identical scalar dipole moments in an achiral environment, their standard IR spectra are indistinguishable.

To break this symmetry and compare the chiral performance, Vibrational Circular Dichroism (VCD) must be employed. VCD measures the differential absorption of left and right circularly polarized infrared light, yielding a bisignate chiral signature that is equal and opposite for the two enantiomers[3],[4].

Table 1: IR and VCD Band Comparison for Piperidin-2-one Derivatives

CompoundAmide I (C=O Stretch)N-H StretchC-Br StretchVCD Signature (Amide I)
Piperidin-2-one (Unbrominated)~1665 cm⁻¹~3200–3300 cm⁻¹N/AN/A (Achiral)
(S)-3-Bromopiperidin-2-one ~1685 cm⁻¹~3200–3300 cm⁻¹~650 cm⁻¹Bisignate (Specific to S-conformer)
(R)-3-Bromopiperidin-2-one ~1685 cm⁻¹~3200–3300 cm⁻¹~650 cm⁻¹Bisignate (Exact mirror of S)
Self-Validating Experimental Protocol: FTIR & VCD Workflow

To ensure high trustworthiness and scientific integrity, the characterization of (S)-3-Bromopiperidin-2-one must follow a self-validating system. The following protocol utilizes enantiomeric subtraction and computational validation to eliminate baseline artifacts and definitively assign the absolute configuration[3].

Step 1: Sample Preparation

  • Dissolve (S)-3-Bromopiperidin-2-one in a non-coordinating, IR-transparent solvent (e.g., CDCl₃) at a concentration of 0.05–0.1 M.

  • Causality Check: Dilute solutions are required to minimize intermolecular hydrogen bonding (dimerization), which can artificially broaden the Amide I band and obscure the fine structure required for VCD analysis[4].

Step 2: FTIR Baseline Acquisition

  • Inject the solution into a BaF₂ liquid cell with a 100 µm path length.

  • Acquire the unpolarized FTIR spectrum (4 cm⁻¹ resolution, 128 scans).

  • Subtract the pure CDCl₃ solvent spectrum to isolate the analyte's vibrational modes, confirming the alpha-shifted Amide I band (~1685 cm⁻¹) and the C-Br stretch (~650 cm⁻¹).

Step 3: VCD Acquisition and Enantiomeric Subtraction

  • Modulate the IR beam using a photoelastic modulator (PEM) optimized for the carbonyl region (1400–1800 cm⁻¹).

  • Collect circularly polarized scans for 2–4 hours to achieve a high signal-to-noise ratio.

  • Self-Validation Step: If available, repeat the process for the (R)-enantiomer. Subtracting the (R)-spectrum from the (S)-spectrum should yield a perfect mirror image. This mathematical cancellation removes any achiral baseline artifacts, validating the optical purity of the sample[3].

Step 4: Computational DFT Validation

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) level) to simulate the theoretical VCD spectra of the (S) and (R) conformers[3].

  • Overlay the experimental VCD spectrum with the computed spectra. A high similarity index between the experimental (S)-sample and the theoretical (S)-model unambiguously confirms the absolute configuration.

Analytical Workflow Visualization

The following diagram illustrates the parallel, self-validating workflow required to transition from basic functional group identification to absolute stereochemical assignment.

G Prep Sample Prep (0.1M in CDCl3) FTIR FTIR Spectroscopy (C=O & C-Br ID) Prep->FTIR Unpolarized IR VCD VCD Spectroscopy (Chiral Signature) Prep->VCD Circularly Polarized IR Compare Spectral Overlay & Similarity Index FTIR->Compare Band Frequencies VCD->Compare Experimental VCD DFT DFT Simulation (B3LYP/6-311G) DFT->Compare Theoretical VCD Result Absolute Configuration Assigned as (S) Compare->Result High Confidence Match

Workflow for the stereochemical validation of (S)-3-Bromopiperidin-2-one using FTIR and VCD.

Sources

A Comparative Guide to Leaving Group Ability in Lactam Derivatives: Enhancing Reactivity for Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Leaving Group in Lactam Chemistry

Lactams, cyclic amides, are a cornerstone of organic synthesis and medicinal chemistry. Their reactivity, particularly at the carbonyl carbon, is intrinsically linked to the nature of the substituents on the lactam nitrogen. When a lactam is designed to function as an acylating agent, the group attached to the nitrogen can act as a leaving group, the facility of which dictates the reaction's success. This is of paramount importance in the design of novel antibiotics, enzyme inhibitors, and versatile synthetic intermediates. The inherent stability of the amide bond often renders it unreactive; however, by converting the N-H or N-alkyl group into a more suitable leaving group, the lactam can be transformed into a potent electrophile.

This guide provides an in-depth comparison of the leaving group ability of various substituents in lactam derivatives. We will explore the fundamental principles governing leaving group efficacy, present comparative experimental data, and provide a detailed protocol for assessing this critical parameter. This information is intended to empower researchers in the rational design of lactam-based molecules with tailored reactivity profiles.

Theoretical Foundations of Leaving Group Ability in Lactam Systems

The departure of a leaving group from the nitrogen of a lactam during nucleophilic acyl substitution is a critical step that is governed by several key principles of physical organic chemistry. Understanding these principles is essential for predicting and modulating the reactivity of lactam derivatives.

A good leaving group is fundamentally a species that is stable on its own after it has departed with the electron pair from the N-leaving group bond.[1] The primary factor influencing this stability is the basicity of the leaving group: weaker bases are better leaving groups .[2] This is because a weak base can effectively stabilize the negative charge it acquires upon departure. The strength of the conjugate acid of the leaving group, as indicated by its pKa, is an excellent predictor of leaving group ability. A lower pKa of the conjugate acid corresponds to a weaker conjugate base and thus a better leaving group.[1]

The overall reactivity of N-substituted lactams is also profoundly influenced by the inherent strain of the lactam ring. β-lactams (four-membered rings) are significantly more reactive towards hydrolysis than their less strained γ-lactam (five-membered ring) and δ-lactam (six-membered ring) counterparts due to greater angle and torsional strain.[3] This increased ground-state energy of the β-lactam ring lowers the activation energy for ring-opening reactions.

The interplay between the electronic nature of the leaving group and the inherent strain of the lactam ring dictates the overall electrophilicity of the carbonyl carbon. For a given lactam core, the leaving group ability can be finely tuned to achieve the desired level of reactivity.

The mechanism of nucleophilic attack on an N-substituted lactam, leading to the expulsion of the leaving group, is depicted below.

Caption: Mechanism of Nucleophilic Acyl Substitution on an N-Substituted Lactam.

Comparative Analysis of Leaving Groups in Lactam Derivatives

The choice of a leaving group attached to the lactam nitrogen is critical for modulating the reactivity of the molecule. Here, we compare several classes of leaving groups based on available kinetic data and established principles of reactivity.

N-Aroyl Lactams: A Quantitative Look via Brønsted Analysis

A study on the alkaline hydrolysis of N-aroyl β-lactams provides a quantitative relationship between the basicity of the leaving group (the aroyl moiety) and the rate of reaction.[4] The Brønsted coefficient (βlg) of -0.55 indicates that the reaction rate is moderately sensitive to the pKa of the leaving group's conjugate acid.[4] This means that as the aroyl group becomes more electron-withdrawing (and thus a weaker base), the rate of hydrolysis increases.

The table below presents a comparison of the relative hydrolysis rates for a series of N-aroyl-β-lactams, illustrating the effect of substituents on the aryl ring.

N-Aroyl Substituent (X)Conjugate Acid pKa (approx.)Relative Rate of Hydrolysis
4-Methoxy4.51
4-Methyl4.41.5
Hydrogen4.22.5
4-Chloro4.04.0
3-Nitro3.510
4-Nitro3.412

Data is illustrative and based on the Brønsted relationship (βlg = -0.55) from reference[4]. The pKa values are for the corresponding benzoic acids.

Sulfonates, Phosphates, and Carboxylates: A Hierarchy of Reactivity

While direct comparative kinetic data on a single lactam scaffold for a wide range of leaving groups is scarce, a general hierarchy of reactivity can be established from studies on related systems and fundamental principles. Sulfonates are exceptionally good leaving groups, followed by phosphates, and then carboxylates.

Leaving Group ClassExample(s)Conjugate Acid pKaGeneral Reactivity
Sulfonates Tosylate, Mesylate, Triflate-2.8 (TsOH), -1.9 (MsOH), -14 (TfOH)Very High
Phosphates Phenylphosphate~1.8High
Carboxylates Acetate, Benzoate4.76 (Acetic Acid), 4.20 (Benzoic Acid)Moderate
Halides Chloro, Bromo-7 (HCl), -9 (HBr)Moderate to High

pKa values are approximate and taken from various sources for general comparison.

Studies on N-sulfonyloxy β-lactams have shown them to be highly reactive electrophiles, capable of inhibiting β-lactamases.[4] The excellent leaving group ability of the sulfonate is key to their mechanism of action. In a study of acyclic esters designed to mimic β-lactamase substrates, the relative effectiveness of leaving groups was found to be in the order of phenylphosphate > m-hydroxybenzoate > thioglycolate.[5] This further supports the high reactivity imparted by phosphate-based leaving groups.

The relative reactivity of common leaving groups in nucleophilic substitution reactions has been estimated to be: substituted benzoates (1) < halides (~10⁴–10⁶) < sulfonates (~10¹⁰–10¹²).[6] While this is a general trend, it provides a valuable framework for predicting the reactivity of corresponding N-substituted lactams.

Experimental Protocol: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy

This protocol outlines a general method for determining the pseudo-first-order rate constant for the hydrolysis of an N-substituted lactam derivative using ¹H NMR spectroscopy. This method allows for the direct monitoring of the disappearance of the starting material and the appearance of the product over time.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of lactam derivative and internal standard C Equilibrate NMR tube with buffer and internal standard in spectrometer at constant temperature A->C B Prepare buffer solution of desired pH in D₂O B->C D Inject lactam stock solution to initiate the reaction (t=0) C->D E Acquire ¹H NMR spectra at regular time intervals D->E F Integrate signals of starting material and product relative to the internal standard E->F G Plot ln([Lactam]t/[Lactam]₀) vs. time F->G H Determine the pseudo-first-order rate constant (k_obs) from the slope of the line G->H

Caption: Workflow for Kinetic Analysis of Lactam Hydrolysis by ¹H NMR.

Materials and Reagents:

  • N-substituted lactam derivative

  • Deuterated water (D₂O)

  • Appropriate buffer components (e.g., phosphate, acetate)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), maleic acid)

  • NMR tubes

  • NMR spectrometer with variable temperature control

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the N-substituted lactam derivative in a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) at a known concentration.

    • Prepare a stock solution of the internal standard in D₂O at a known concentration.

    • Prepare the desired buffer solution in D₂O by dissolving the appropriate buffer components. Adjust the pD (pD = pH + 0.4) to the desired value.

  • NMR Experiment Setup:

    • In an NMR tube, combine the buffer solution and the internal standard stock solution to a final volume of approximately 600 µL.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Optimize the spectrometer settings (locking, shimming) for the sample.

  • Initiation and Monitoring of the Reaction:

    • Acquire a spectrum before the addition of the lactam to serve as a baseline.

    • To initiate the reaction, inject a small, known volume of the lactam stock solution into the NMR tube and mix quickly. This marks time zero (t=0).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction. For slow reactions, spectra may be taken every 30-60 minutes; for faster reactions, every 1-5 minutes.[7]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • For each spectrum, integrate a well-resolved signal corresponding to the starting lactam and a signal corresponding to a product. Also, integrate the signal of the internal standard.

    • Calculate the concentration of the lactam at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the fraction of remaining lactam (ln([Lactam]t/[Lactam]₀)) versus time.

    • The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k_obs).[8]

Self-Validation and Controls:

  • The linearity of the plot of ln([Lactam]t/[Lactam]₀) vs. time validates the assumption of first-order or pseudo-first-order kinetics.

  • Running the experiment at different initial concentrations of the lactam should yield the same rate constant, further confirming the reaction order.

  • The stability of the internal standard under the reaction conditions should be confirmed by observing its constant integral over time.

Conclusion: A Framework for Rational Design

The ability of a substituent on a lactam nitrogen to act as a leaving group is a critical determinant of the molecule's reactivity. This guide has established that the principles governing leaving group ability in general organic chemistry hold true for lactam derivatives, with weaker bases being superior leaving groups. A clear hierarchy of reactivity emerges, with sulfonates and phosphates being significantly more effective at activating the lactam carbonyl for nucleophilic attack than carboxylates.

The provided experimental protocol offers a robust method for quantifying these differences, enabling researchers to build structure-activity relationships for their specific systems. By understanding and applying these principles, scientists and drug development professionals can rationally design and synthesize novel lactam derivatives with precisely tuned reactivity for a wide range of applications, from potent enzyme inhibitors to versatile synthetic building blocks.

References

  • D'hooghe, M., Dekeukeleire, S., & De Kimpe, N. (2008). Reactivity of N-(omega-haloalkyl)-beta-lactams with regard to lithium aluminium hydride: novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. Organic & Biomolecular Chemistry, 6(7), 1190-1196. [Link]

  • Stang, P. J. (2008). Recent advances in heterolytic nucleofugal leaving groups. Accounts of Chemical Research, 41(11), 1475-1485. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Stanimirova, I., et al. (2011). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. Molecules, 16(3), 2637-2648. [Link]

  • LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Van Brabandt, W., & De Kimpe, N. (2005). Electrophile-Induced Ring Expansions of β-Lactams toward γ-Lactams. The Journal of Organic Chemistry, 70(21), 8475-8481. [Link]

  • Guedes, R. C., et al. (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. The Journal of Organic Chemistry, 69(11), 3745-3751. [Link]

  • Gomollon-Bel, F., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Journal of the American Chemical Society, 145(2), 1088-1098. [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Gais, H. J., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Page, M. I., & Williams, A. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 127(50), 17714-17722. [Link]

  • Kim, K., & Hong, S. H. (2015). Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines. The Journal of Organic Chemistry, 80(8), 4152-4156. [Link]

  • DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. Colorado State University. [Link]

  • Van Brabandt, W., & De Kimpe, N. (2005). Electrophile-Induced Ring Expansions of β-Lactams toward γ-Lactams. The Journal of Organic Chemistry, 70(21), 8475-8481. [Link]

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(14), 3611-3617. [Link]

  • Troisi, L., et al. (2008). Stereoselective synthesis and functionalization of N-alkyl-β-lactams. Tetrahedron, 64(42), 9879-9886. [Link]

  • Smith, M. B. (2010). NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. Journal of Chemical Education, 87(9), 958-961. [Link]

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(14), 3611-3617. [Link]

  • Li, D., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical Reports, 6(1), 107-114. [Link]

  • Davies, J. A. R., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(29), 16038-16046. [Link]

  • U.S. Environmental Protection Agency. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA. [Link]

  • Harris, T. K., & Turner, G. J. (2002). Structural Basis of Perturbed pKa Values of Catalytic Groups in Enzyme Active Sites. IUBMB Life, 53(2), 85-98. [Link]

  • Singh, S., et al. (2012). Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods. Asian Journal of Chemistry, 24(5), 1813-1816. [Link]

  • Golemi, D., et al. (2002). pKa, MM, and QM studies of mechanisms of beta-lactamases and penicillin-binding proteins: acylation step. Journal of Computational Chemistry, 23(16), 1575-1588. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2797. [Link]

  • Page, M. I. (1984). Structure-activity relationships: chemical. The Royal Society of Chemistry. [Link]

  • Ahn, Y. M., & Pratt, R. F. (2004). Kinetic and structural consequences of the leaving group in substrates of a class C beta-lactamase. Bioorganic & Medicinal Chemistry, 12(6), 1537-1542. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Organic Chemistry Portal. [Link]

  • Zhang, L., & Szostak, M. (2024). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 20, 1-20. [Link]

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Comprehensive Analytical Standard Comparison Guide: Impurity Profiling of (S)-3-Bromopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Standard Evaluation, Chiral Chromatography, and Method Validation

The Critical Role of Impurity Profiling in Chiral Piperidones

(S)-3-Bromopiperidin-2-one is a highly versatile chiral building block utilized in the synthesis of complex valerolactam alkaloids, peptidomimetics, and bioactive pharmaceutical ingredients[1]. The precise control of stereochemistry in piperidone scaffolds is crucial for elucidating structure-activity relationships and ensuring the safety of the final active pharmaceutical ingredient (API)[2].

Because the stereocenter at the C3 position is highly susceptible to racemization and nucleophilic substitution, the analytical quantification of its impurities is a critical quality attribute (CQA). Using subpar analytical standards during method development can lead to inaccurate Relative Response Factors (RRF), masking the true impurity profile of the synthesized batch.

Mechanistic Origins of Key Impurities

To develop a robust analytical method, one must first understand the causality behind the formation of process-related impurities. The synthesis of the monobromo lactam typically involves the bromination of 2-piperidone using phosphorus pentachloride and bromine to yield 3,3-dibromo-2-piperidone, followed by controlled reduction and subsequent chiral resolution[3].

This synthetic pathway inherently generates three critical impurities:

  • (R)-3-Bromopiperidin-2-one (Chiral Impurity): Arises from incomplete chiral resolution or base-catalyzed enolization/racemization during downstream processing.

  • 3,3-Dibromopiperidin-2-one (Over-brominated Impurity): A residual intermediate from the initial aggressive halogenation step[3].

  • Piperidin-2-one (Debrominated Impurity): Results from over-reduction during the conversion of the dibromo intermediate to the target monobromo product.

Objective Comparison of Analytical Standards

When sourcing analytical standards for these impurities, researchers must evaluate chemical purity, enantiomeric excess (ee), and moisture content. Below is a comparative analysis of Premium Pharmacopeial Grade standards versus standard Research Grade alternatives[4][5].

Impurity StandardPremium Pharmacopeial GradeStandard Research GradeCausality: Impact on Analytical Accuracy
(R)-3-Bromopiperidin-2-one Purity >99.0%, ee >99.5%Purity >95.0%, ee >95.0%Low ee in the standard causes baseline integration errors and peak tailing during the System Suitability Test (SST).
3,3-Dibromopiperidin-2-one Purity >99.0% (qNMR verified)Purity >90.0% (HPLC area%)Co-elution risks exist on reverse-phase systems; absolute purity via qNMR ensures accurate Relative Response Factor (RRF) calculation.
Piperidin-2-one Purity >99.5%, Moisture <0.2%Purity >95.0%, Moisture <1.0%High moisture content in the standard degrades normal-phase chiral column performance over repeated injections.

Self-Validating Experimental Protocol: Chiral HPLC Method

To accurately quantify these impurities against the standards, a robust analytical method is required. The following protocol outlines a self-validating Chiral HPLC system designed to separate the (S)-enantiomer from its (R)-counterpart and structurally related impurities.

Methodological Causality (The "Why")
  • Stationary Phase Selection: An immobilized amylose-based Chiral Stationary Phase (CSP) is utilized. The helical structure of amylose provides stereoselective hydrogen bonding and steric interactions with the lactam ring, which is essential for chiral recognition.

  • Mobile Phase Selection (Normal-Phase): Why use Hexane/Isopropanol instead of a reversed-phase Water/Acetonitrile gradient? The α -bromo lactam moiety is susceptible to slow solvolysis in protic aqueous environments. Normal-phase conditions prevent sample degradation during analysis and maximize the hydrogen-bonding interactions required for the CSP to distinguish between enantiomers.

  • Temperature Control: Maintaining the column compartment strictly at 25°C is critical. Elevated temperatures can induce on-column racemization of the alpha-bromo lactam, leading to peak broadening, plateau formation between enantiomer peaks, and artificially low ee calculations.

Step-by-Step Execution

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the Premium Grade (S)-3-Bromopiperidin-2-one API and dissolve in 10.0 mL of Hexane/Isopropanol (90:10 v/v) to yield a 1.0 mg/mL solution.

  • Prepare individual impurity standard solutions at 0.01 mg/mL (1.0% specification limit) in the same diluent.

Step 2: Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimal for lactam amide bond absorption).

  • Column Temperature: 25°C.

Step 3: The Self-Validating System Suitability Test (SST)

  • Mechanism: Before any unknown sample is analyzed, the system must prove it is capable of resolving the critical pair.

  • Action: Inject a racemic mixture of 3-Bromopiperidin-2-one spiked with Piperidin-2-one and 3,3-Dibromopiperidin-2-one.

  • Validation Gate: The system is only validated for use if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥2.0 , and the tailing factor for all peaks is ≤1.5 . If these criteria fail, the run is automatically aborted, preventing the reporting of false purity data.

Workflow Visualization

Workflow Prep Sample Preparation (1.0 mg/mL in Hexane/IPA) SST System Suitability Test (SST) Inject Racemic Standard Prep->SST Decision Resolution (Rs) ≥ 2.0? SST->Decision Fail System Failure Recalibrate/Wash Column Decision->Fail No Run Inject Unknown Sample (Isocratic, 25°C) Decision->Run Yes Fail->SST Detect UV Detection (210 nm) Run->Detect Imp1 Debrominated Impurity (Piperidin-2-one) Detect->Imp1 Imp2 Over-brominated Impurity (3,3-Dibromopiperidin-2-one) Detect->Imp2 PeakS Target API (S)-3-Bromopiperidin-2-one Detect->PeakS PeakR Chiral Impurity (R)-3-Bromopiperidin-2-one Detect->PeakR

Caption: Self-validating Chiral HPLC workflow for (S)-3-Bromopiperidin-2-one impurity profiling.

References

  • PubChem. 3-Bromopiperidin-2-one (CID 118171). National Center for Biotechnology Information.[4] URL: [Link]

  • Patsnap. Synthesis method of valerolactam alkaloid compound. Patent CN109651234A.[1] URL:[Link]

  • Takahashi, T., & Kariyone, K. (1958). Studies on Insecticides. III. New Synthesis of DL-Proline. YAKUGAKU ZASSHI, 78(11), 1306-1307.[3] URL:[Link]

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Safety Operating Guide

(S)-3-Bromopiperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to safe waste management is a critical phase of any experimental workflow. (S)-3-Bromopiperidin-2-one (CAS: 1147149-14-1) is a highly valuable chiral building block and alkylating agent used extensively in drug development. However, its structural properties—specifically the covalently bound alpha-bromine and its electrophilic lactam ring—demand rigorous, specialized disposal protocols.

Mishandling this compound not only poses severe toxicological risks to laboratory personnel but also risks catastrophic environmental contamination and regulatory non-compliance. Below is the definitive, step-by-step operational guide for the safe handling, quenching, and disposal of (S)-3-Bromopiperidin-2-one.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative data and hazard classifications that dictate our waste routing.

Property / ClassificationData / DescriptionOperational Implication
Chemical Formula C₅H₈BrNOContains covalently bound halogen (Br).
Molecular Weight 178.03 g/mol Used to calculate stoichiometric equivalents for quenching.
Physical State Solid (Crystalline)Prone to aerosolization; requires wet-wiping for spills.
Chemical Reactivity Electrophilic ( α -bromo amide)Acts as an alkylating agent; poses genotoxic and skin sensitization risks.
EPA Waste Routing Halogenated Organic WasteMust be segregated to prevent dioxin formation during incineration[1].

The Causality of Disposal: Mechanistic Insights

In laboratory safety, we do not just follow rules; we must understand the chemical causality behind them. The disposal of (S)-3-Bromopiperidin-2-one is governed by two primary mechanistic concerns:

  • Prevention of Brominated Dioxins (Environmental Protection): According to the [1], any organic waste containing halogens (F, Cl, Br, I) must be strictly segregated from non-halogenated waste. If (S)-3-Bromopiperidin-2-one is dissolved in a non-halogenated solvent (e.g., ethyl acetate) at concentrations exceeding 0.1% (1,000 ppm), the entire mixture becomes classified as Halogenated Organic Waste [2]. This segregation ensures the waste is routed to specialized high-temperature incinerators (>1100°C) equipped with flue-gas scrubbers. Standard incineration of brominated compounds generates highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas.

  • Electrophilic Quenching (Personnel Safety): As an α -bromo lactam, this compound is a potent alkylating agent. Pouring active electrophiles directly into mixed waste carboys can trigger uncontrolled, exothermic reactions with nucleophilic waste streams (e.g., amines, thiols)[3]. We mitigate this by chemically quenching the compound before disposal.

Waste Segregation Workflow

The following logical decision tree dictates the routing of all materials contaminated with (S)-3-Bromopiperidin-2-one.

WasteRouting Start Waste Generation: (S)-3-Bromopiperidin-2-one State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid HaloWaste Halogenated Organic Waste (EPA Regulated) Solid->HaloWaste Direct Disposal Quench Quench Electrophile (1M Na2S2O3) Liquid->Quench HaloCheck Halogenated Solute/Solvent Concentration > 0.1%? Quench->HaloCheck Phase Separation HaloCheck->HaloWaste Yes (Contains Br) NonHaloWaste Non-Halogenated Waste (Do Not Mix!) HaloCheck->NonHaloWaste No (Pure Organic) Incinerator High-Temp Incineration (>1100°C, Scrubber) HaloWaste->Incinerator NonHaloWaste->Incinerator

Decision logic for the segregation and disposal of (S)-3-Bromopiperidin-2-one waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Consumables

Applies to: Pure compound residues, contaminated weighing paper, spatulas, and empty vials.

  • Collection: Gather all chemically contaminated debris (gloves, Kimwipes, pipettes)[4]. Do not mix this with standard biological or general refuse[5].

  • Containment: Place items in a puncture-resistant, leak-proof high-density polyethylene (HDPE) container[5].

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Contains Halogenated Organics ((S)-3-Bromopiperidin-2-one)."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment until collected by your Environmental Health & Safety (EH&S) department[6].

Protocol B: Liquid Reaction Waste (Self-Validating Quench)

Applies to: Mother liquors, reaction mixtures, and extraction solvents.

To ensure trustworthiness, this protocol incorporates a self-validating analytical step to confirm the neutralization of the alkylating hazard before the liquid enters the waste stream.

  • Preparation of Quench Solution: In a fume hood, prepare a 1M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). This acts as a mild, sulfur-based nucleophile that will safely displace the α -bromine via an S_N2 mechanism.

  • Quenching: Slowly add the organic reaction mixture containing (S)-3-Bromopiperidin-2-one to an equal volume of the 1M Na2​S2​O3​ solution while stirring vigorously at room temperature. Allow the biphasic mixture to stir for 30–60 minutes.

  • Validation (Critical Step): Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexanes) alongside a reference standard of the pure compound. The complete disappearance of the starting material spot (visualized via UV or KMnO₄ stain) validates that the alkylating hazard has been successfully neutralized.

  • Phase Separation & Routing:

    • Organic Phase: Transfer the organic layer to the Halogenated Organic Waste carboy (even if the solvent was non-halogenated, the displaced bromide/residual organobromine mandates this routing)[3].

    • Aqueous Phase: Transfer the quenched aqueous layer to the Aqueous Hazardous Waste carboy. Never pour this down the drain, as it contains residual organics and high concentrations of bromide salts[7].

Protocol C: Spill Response & Decontamination

Applies to: Accidental benchtop or floor spills.

  • Immediate Isolation: Don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered if the spill is inside the hood.

  • Solid Spill Containment: If the pure powder is spilled, do not sweep it dry, as this generates inhalable hazardous dust. Instead, cover the powder with a solvent-absorbent pad dampened with a compatible solvent (e.g., isopropanol) to suppress aerosolization.

  • Chemical Decontamination: Wipe the affected surface with a 1% aqueous sodium thiosulfate solution to degrade any microscopic residual alkylating agent, followed by a final wipe with soap and water.

  • Disposal: Place all used spill pads and wipes into the Solid Halogenated Waste container[8].

References

  • US EPA (2008). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Environmental Protection Agency. Available at:[Link]

  • Enva (2025). Chemical Waste Management Best Practices. Enva Environmental Services. Available at:[Link]

  • The University of Vermont (2024). Chemical Waste Management. UVM Risk Management and Safety. Available at: [Link]

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A Researcher's Guide to the Safe Handling of (S)-3-Bromopiperidin-2-one: A Comprehensive Personal Protective Equipment (PPE) Protocol

Author: BenchChem Technical Support Team. Date: March 2026

(S)-3-Bromopiperidin-2-one is a valuable building block in medicinal chemistry and drug development. As with any halogenated organic compound, its handling demands a rigorous and well-informed approach to laboratory safety. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the appropriate selection and use of Personal Protective Equipment (PPE), alongside crucial operational and disposal plans. Our aim is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.

The toxicological properties of many research chemicals are not fully characterized. Therefore, a conservative approach to safety is always the most prudent course of action. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related 3-Bromopiperidin-2-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] This information forms the basis of our PPE recommendations.

The Core of Protection: A Risk-Based PPE Strategy

The selection of PPE is not a static checklist but a dynamic process that must be adapted to the specific experimental context. A thorough risk assessment should always precede any laboratory work.[3][4]

Dermal Protection: Your Primary Barrier

Given that (S)-3-Bromopiperidin-2-one is a skin irritant, robust hand and body protection is non-negotiable.[1][2]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[5][6] For tasks involving potential for significant contact or immersion, such as during a spill cleanup, double-gloving or the use of heavier-duty gloves is recommended.[5] It is critical to inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[2][7]

  • Body Protection: A full-length laboratory coat, preferably flame-resistant, must be worn at all times in the laboratory.[6][8] This should be supplemented with closed-toe shoes and long pants to ensure no skin is exposed.[5][7] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection: An Absolute Necessity

The serious eye irritation potential of this compound necessitates stringent eye protection.[1][2]

  • Minimum Requirement: All personnel in the laboratory must wear safety glasses that meet the ANSI Z87.1 standard.[5][9][10][11][12][13] These should have side shields to provide protection from splashes from the side.[5]

  • Enhanced Protection: When handling solutions of (S)-3-Bromopiperidin-2-one or when there is any risk of splashing, chemical splash goggles are mandatory.[5][9]

  • Maximum Protection: For large-scale operations or procedures with a significant splash or aerosol generation risk, a face shield should be worn in conjunction with chemical splash goggles.[5][7][14]

Respiratory Protection: Guarding Against Inhalation

As the compound may cause respiratory irritation, all handling of the solid material and preparation of solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Engineering Controls: A properly functioning chemical fume hood is the primary means of respiratory protection.[15]

  • Personal Respiratory Protection: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator may be necessary.[16][17][18] The selection of the appropriate respirator and cartridge should be made in consultation with your institution's environmental health and safety department and as part of a comprehensive respiratory protection program that includes fit-testing and training.[3][19]

Operational and Disposal Plans: A Step-by-Step Guide

A safe experiment is one that is planned from start to finish, including waste disposal.

Experimental Workflow

The following diagram outlines a safe workflow for handling (S)-3-Bromopiperidin-2-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weigh Solid Weigh Solid in Fume Hood Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Quench Reaction Quench Reaction (if necessary) Perform Reaction->Quench Reaction Dispose of Waste Dispose of Halogenated Waste Quench Reaction->Dispose of Waste Decontaminate Glassware Decontaminate Glassware Dispose of Waste->Decontaminate Glassware Remove PPE Remove and Dispose of Contaminated PPE Decontaminate Glassware->Remove PPE

Caption: A generalized workflow for the safe handling of (S)-3-Bromopiperidin-2-one.

Spill Response

In the event of a spill, a calm and methodical response is essential.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Assess the Situation: From a safe distance, determine the extent of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For small spills, use an absorbent material from a chemical spill kit to contain and clean up the material. For larger spills, follow your institution's specific emergency procedures.[20]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[21]

Waste Disposal

(S)-3-Bromopiperidin-2-one is a halogenated organic compound and must be disposed of accordingly.[20][22]

  • Waste Segregation: Halogenated and non-halogenated waste streams must be kept separate.[22][23]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[21][23]

  • Containerization: Use appropriate, sealed containers for waste collection.[21]

  • Disposal: Follow your institution's and local regulations for the disposal of halogenated organic waste.[24]

By adhering to these guidelines, you can confidently and safely incorporate (S)-3-Bromopiperidin-2-one into your research endeavors. A strong safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices.

References

  • Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection - Paulson Manufacturing. Available at: [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Available at: [Link]

  • What Does ANSI Z87.1 Certified Mean? - Safety Glasses USA. Available at: [Link]

  • Your Guide to ANSI Z87.1 Safety Standards | Zenni Optical Blog. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Available at: [Link]

  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses - The ANSI Blog. Available at: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators - CDC. Available at: [Link]

  • New NIOSH Guide on Respirator Selection - APIC. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. Available at: [Link]

  • Guidance documents - ECHA - European Union. Available at: [Link]

  • Eye Protection: The ANSI Z87.1 Standard - Blog - Columbia Safety and Supply. Available at: [Link]

  • DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry - CDC. Available at: [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. Available at: [Link]

  • European Chemicals Agency (ECHA) Useful Links | Health and Safety Executive for Northern Ireland, controlling risk together. Available at: [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment - ECHA. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • Halogenated Solvents. Available at: [Link]

  • Key Points for Chemical Safety Assessment in REACH (Draft). Available at: [Link]

  • 3-Bromopiperidin-2-one | C5H8BrNO | CID 118171 - PubChem. Available at: [Link]

  • 2 - Safety Data Sheet. Available at: [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.